Product packaging for 1,1-Dibromocyclopropane(Cat. No.:CAS No. 3591-34-2)

1,1-Dibromocyclopropane

Cat. No.: B14071962
CAS No.: 3591-34-2
M. Wt: 199.87 g/mol
InChI Key: RGDPYGJFXILIQP-UHFFFAOYSA-N
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Description

1,1-Dibromocyclopropane is a high-value synthetic building block in organic chemistry. Its key research value lies in its role as a precursor to cyclopropyl carbenes and lithium carbenoids, which can be leveraged in diverse transformation pathways. One major application is the synthesis of monobromocyclopropanes via titanium-compound promoted hydrodehalogenation with Grignard reagents . A particularly significant transformation is the reaction with organolithium reagents (e.g., phenyllithium), which initiates a lithium-halogen exchange. This process leads to the formation of a reactive carbene intermediate that subsequently rearranges to form allenes, a reaction known as the Doering-LaFlamme allene synthesis . Furthermore, 1,1-dibromocyclopropanes undergo double alkylation when treated with organomanganate reagents, providing an efficient route to various 1,1-dialkylcyclopropane derivatives . They also serve as crucial intermediates in dehalogenative coupling reactions to build complex structures like spirocyclopropanated bicyclopropylidenes and higher triangulanes . More recently, applications have extended to the synthesis of gem-bis(boryl)cyclopropanes, important frameworks for sequential functionalization, via the in situ generation of cyclopropylidene lithium carbenoids . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2 B14071962 1,1-Dibromocyclopropane CAS No. 3591-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPYGJFXILIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518840
Record name 1,1-Dibromocyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3591-34-2
Record name 1,1-Dibromocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,1-dibromocyclopropane. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this strained cyclic compound. This document includes a summary of its physical and spectroscopic properties, detailed experimental protocols for its synthesis and purification, and essential safety and handling information.

Chemical Structure and Properties

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Br₂.[1][2] Its structure consists of a three-membered cyclopropane (B1198618) ring with two bromine atoms attached to the same carbon atom. This geminal dibromo substitution significantly influences the molecule's reactivity and physical properties.

Molecular Structure

The cyclopropane ring in this compound is highly strained due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent ring strain is a key determinant of its chemical behavior, making it susceptible to ring-opening reactions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These are primarily computed values sourced from chemical databases.[1][2]

PropertyValue
Molecular Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol
CAS Number 3591-34-2
IUPAC Name This compound
LogP 2.2
Topological Polar Surface Area 0 Ų

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two non-equivalent methylene (B1212753) groups in the cyclopropane ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5 - 1.7Triplet2HCH₂ adjacent to CBr₂
~1.2 - 1.4Triplet2HCH₂ vicinal to CBr₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have two signals, one for the carbon bearing the bromine atoms and one for the two equivalent methylene carbons.

Chemical Shift (δ) ppmAssignment
~28 - 32CBr₂
~18 - 22CH₂
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C-Br stretching and bending vibrations.

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretch (cyclopropyl)
1450 - 1400CH₂ scissoring
1050 - 1000Cyclopropane ring breathing
650 - 550C-Br stretch
Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 198, 200, and 202 with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the addition of dibromocarbene to an alkene, in this case, ethylene (B1197577). A common method for generating dibromocarbene is from bromoform (B151600) and a strong base.

Synthesis of this compound Workflow

synthesis_workflow reagents Bromoform + Ethylene + Base reaction Dibromocarbene Generation & Cyclopropanation reagents->reaction Phase Transfer Catalyst workup Aqueous Workup reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of a suitable alkene (e.g., a precursor that can be converted to ethylene in situ or a more stable liquid alkene for methodology demonstration) in a suitable solvent (e.g., dichloromethane) is prepared. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is added.

  • Reagent Addition: The flask is cooled in an ice bath. A solution of bromoform in the same solvent is added to the dropping funnel. A concentrated aqueous solution of a strong base (e.g., 50% sodium hydroxide) is prepared separately.

  • Reaction: The base solution is added dropwise to the vigorously stirred reaction mixture. The reaction is typically exothermic and the temperature should be maintained below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.

  • Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[3][4]

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy: A sample of purified this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer.

Infrared Spectroscopy: A drop of the neat liquid is placed between two NaCl or KBr plates to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting ions are analyzed.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, information for structurally related brominated and cyclic compounds should be considered for handling and safety procedures.

GHS Hazard Classification (Predicted):

  • Flammable Liquids: Category 3 or 4

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatible with strong oxidizing agents and strong bases.[5]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate due to its unique structural and electronic properties. The high ring strain and the presence of two bromine atoms on a single carbon make it a versatile precursor for various chemical transformations, including ring-opening reactions and the formation of allenes. This guide provides a foundational understanding of its chemical properties, structure, and handling, which is essential for its safe and effective use in research and development. Further experimental validation of the predicted spectroscopic data is encouraged for definitive characterization.

References

The Enduring Utility of gem-Dibromocyclopropanes: A Technical Guide to Their Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the reactivity and synthetic applications of gem-dibromocyclopropanes. These strained three-membered rings are not mere chemical curiosities but are powerful and versatile intermediates in the construction of complex molecular architectures. Their enhanced reactivity compared to their dichloro-analogs makes them particularly valuable substrates in a variety of powerful transformations.[1] This document outlines their synthesis, core reactive pathways—including reductive dehalogenations, ring-openings to allenes, and electrocyclic rearrangements—and provides detailed experimental protocols for key transformations.

Synthesis of gem-Dibromocyclopropanes

The exceptional availability of gem-dibromocyclopropanes is a primary reason for their widespread use in synthesis.[1] The most common and efficient method for their preparation is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an alkene.[1] The choice of dibromocarbene precursor is critical and depends on the nature of the alkene substrate.

Two principal methods are employed for the generation of dibromocarbene:

  • Base-induced α-elimination: This method involves the reaction of bromoform (B151600) (CHBr₃) with a strong base. For many applications, phase-transfer catalysis (PTC) using concentrated sodium hydroxide (B78521) with a catalyst like a tetraalkylammonium salt provides high yields, even with alkenes of low nucleophilicity.[1] Alternatively, potassium t-butoxide in an anhydrous, non-polar solvent is also commonly used.[1]

  • Thermal Decomposition of Phenyl(tribromomethyl)mercury: Known as the Seyferth reaction, this method generates "free" dibromocarbene under neutral conditions. It is the method of choice for alkenes that are base-sensitive or electronically deactivated (electrophilic), where base-mediated methods might fail or lead to side products.[1] However, the high cost and toxicity of the mercury reagent limit its application on a large scale.[1]

Core Reactivity and Transformations

The synthetic utility of gem-dibromocyclopropanes stems from a diverse array of transformations that leverage the inherent strain of the cyclopropyl (B3062369) ring and the reactivity of the carbon-bromine bonds.

Reductive Dehalogenation

The selective removal of one or both bromine atoms is a fundamental transformation that provides access to monobromocyclopropanes or fully reduced cyclopropanes. This sequence of dibromocarbene addition followed by reduction is often more efficient than direct cyclopropanation with a monobromocarbene or methylene.[1] A variety of reagents can be employed to control the extent of reduction.

Key methodologies are summarized in the table below.

Reaction TypeReagent(s)Key FeaturesReference(s)
Mono-reduction Diethyl phosphite, TriethylamineSelectively converts gem-dibromocyclopropanes to monobromo compounds.[1]
Mono-reduction Tributyltin hydride (Bu₃SnH), AIBNA common method; typically favors monodebromination.[1]
Mono- or Di-reduction Lithium aluminum hydride (LiAlH₄)Selectivity is controlled by reactant stoichiometry and temperature.[1]
Mono- or Di-reduction Ni-TMPhen catalyst, NaBH₄Mild, "green" method performed in aqueous micelles.[2]
Mono-reduction Methylmagnesium BromideEffective for selective reduction to monobromocyclopropanes.[3]
Di-reduction Sodium in liquid ammoniaA powerful method for complete removal of both bromine atoms.[1]
Ring-Opening to Allenes: The Doering-LaFlamme Allene (B1206475) Synthesis

One of the most significant reactions of gem-dibromocyclopropanes is their conversion to allenes, a transformation known as the Doering-LaFlamme allene synthesis.[4][5] This reaction proceeds in two stages: the initial dibromocyclopropanation of an alkene, followed by treatment of the isolated gem-dibromocyclopropane with an alkyllithium reagent (e.g., MeLi, BuLi) or a reducing metal like sodium or magnesium.[4][5][6]

The mechanism involves a metal-halogen exchange, which generates a highly unstable 1-lithio-1-bromocyclopropane intermediate.[6][7] This species undergoes rapid α-elimination of lithium bromide to form a cyclopropylidene, a carbene intermediate.[7][8] The cyclopropylidene then rearranges in a concerted fashion to furnish the allene product.[4][5]

Doering_LaFlamme Alkene Alkene p1 Alkene->p1 CBr2 :CBr₂ CBr2->p1 gDBC gem-Dibromocyclopropane p2 gDBC->p2 Metal-Halogen Exchange RLi R-Li RLi->p2 Carbenoid 1-Lithio-1-bromocyclopropane (Carbenoid) p3 Carbenoid->p3 α-Elimination Carbene Cyclopropylidene (Carbene) p4 Carbene->p4 Rearrangement Allene Allene r1 + r2 r3 r4 - LiBr r5 p1->gDBC p2->Carbenoid p3->Carbene p4->Allene p5

Caption: Doering-LaFlamme Allene Synthesis Pathway.
Electrocyclic Ring-Opening: The Cyclopropyl-Allyl Rearrangement

gem-Dibromocyclopropanes can undergo a facile electrocyclic ring-opening to generate synthetically useful allyl cation intermediates.[9][10] This disrotatory ring-opening can be initiated thermally or, more commonly, promoted by electrophilic silver(I) salts (e.g., AgOAc, AgClO₄).[9][10] The reaction proceeds via cleavage of a carbon-bromine bond and concomitant opening of the distal C-C bond of the cyclopropane (B1198618) ring.

The resulting allyl cation is a versatile intermediate that can be trapped by a wide range of external or internal nucleophiles, leading to ring-expansion, annulation, or functionalization.[9][11] This strategy has been powerfully applied in the total synthesis of numerous natural products.[9][10]

Electrocyclic_Opening start gem-Dibromocyclopropane ts Disrotatory Ring-Opening start->ts Heat or Ag⁺ -Br⁻ intermediate Allyl Cation Intermediate ts->intermediate product Trapped Product intermediate->product Trapping nucleophile Nucleophile (Nu:) nucleophile->product

Caption: General pathway for electrocyclic ring-opening.
Base-Promoted Ring-Opening of Glycal-Derived Systems

A distinct and synthetically valuable mode of reactivity is observed when gem-dibromocyclopropanes fused to glycal systems are treated with nucleophilic bases like sodium alkoxides.[12][13] In contrast to the silver-promoted endocyclic bond cleavage that leads to ring expansion, this reaction proceeds via cleavage of an exocyclic cyclopropane bond.[12][13]

Mechanistic studies, supported by DFT computations, indicate that the reaction begins with an alkoxide-induced elimination of HBr to form a highly strained bromocyclopropene intermediate.[12][13] This intermediate undergoes ring-opening to a zwitterionic species (an oxocarbenium cation/vinyl carbanion), which is then trapped by the alcohol solvent to yield 2-deoxy-2-(E-bromomethylene)glycosides.[12][13]

Glycal_Opening A Glycal-derived gem-Dibromocyclopropane B Bromocyclopropene Intermediate A->B -HBr C Zwitterionic Intermediate (Oxocarbenium/Vinyl Anion) B->C Ring Opening D E-Bromoalkene Product C->D Nucleophilic Attack & Protonation Base R'O⁻ Base->A Solvent R'OH Solvent->C

Caption: Base-promoted ring-opening of glycal derivatives.

Experimental Protocols

The following protocols are representative of standard procedures for the synthesis and transformation of gem-dibromocyclopropanes.

Protocol: Synthesis of 7,7-Dibromobicyclo[4.1.0]heptane via Phase-Transfer Catalysis
  • To a vigorously stirred mixture of cyclohexene (B86901) (1.0 eq.), bromoform (2.0 eq.), and benzyltriethylammonium chloride (0.02 eq.) in dichloromethane (B109758) (2 mL per mmol of alkene), 50% aqueous sodium hydroxide (4.0 eq.) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting alkene.

  • Upon completion, the reaction is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the title compound.

Protocol: Doering-LaFlamme Synthesis of 1,2-Cyclononadiene
  • A solution of 9,9-dibromobicyclo[6.1.0]nonane (1.0 eq.) in anhydrous diethyl ether (5 mL per mmol) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • A solution of methyllithium (B1224462) (1.1 eq., typically 1.6 M in diethyl ether) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction is stirred at -78 °C for an additional 1 hour.

  • The reaction is quenched by the slow addition of water at -78 °C. The mixture is allowed to warm to room temperature.

  • The layers are separated, and the aqueous phase is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and carefully concentrated under reduced pressure (product is volatile).

  • The crude allene can be further purified by distillation or chromatography if necessary.

Protocol: Silver(I)-Mediated Solvolysis of a gem-Dibromocyclopropane
  • To a solution of the gem-dibromocyclopropane substrate (1.0 eq.) in an alcohol solvent (e.g., methanol, 2,2,2-trifluoroethanol), silver(I) acetate (B1210297) (1.5 eq.) is added in one portion.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) and protected from light. The reaction progress is monitored by TLC, watching for the formation of a silver bromide precipitate.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove silver salts, washing the pad with the reaction solvent or ethyl acetate.

  • The filtrate is concentrated under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the ring-opened product.

Conclusion

gem-Dibromocyclopropanes are foundational building blocks in organic chemistry, offering a reliable entry point to a diverse range of molecular scaffolds. Their predictable and versatile reactivity, particularly in ring-opening reactions to form allenes and allyl cations, has cemented their role in the synthesis of complex natural products and novel chemical entities for drug discovery. The continued development of milder and more selective methods for their transformation ensures that these strained intermediates will remain at the forefront of synthetic innovation.

References

1,1-Dibromocyclopropane as a Precursor for Bicyclo[1.1.0]butanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bicyclo[1.1.0]butanes (BCBs), highly strained carbocycles with significant potential in medicinal chemistry, has been a subject of considerable interest.[1][2][3] Their unique three-dimensional structure and the high strain energy of approximately 64-66 kcal/mol make them valuable as bioisosteres and versatile building blocks for complex molecular architectures.[1] Among the various synthetic routes, the use of 1,1-dibromocyclopropanes as readily accessible precursors stands out as a particularly versatile and widely adopted strategy.[1][2] This technical guide provides a comprehensive overview of the synthesis of bicyclo[1.1.0]butanes from 1,1-dibromocyclopropanes, with a focus on the prevalent Brinker method, detailed experimental protocols, and the applications of the resulting products.

Core Synthetic Strategy: The Brinker Method

The most prominent method for the preparation of bicyclo[1.1.0]butanes from 1,1-dibromocyclopropanes is the reductive cyclization using organolithium reagents, often referred to as the Brinker method.[1][2] This approach typically involves the sequential treatment of a gem-dibromocyclopropane with two different alkyllithium reagents, such as methyllithium (B1224462) (MeLi) and tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive bicyclo[1.1.0]butyllithium intermediate in situ.[1] This intermediate can then be trapped with a variety of electrophiles to afford functionalized bicyclo[1.1.0]butane derivatives.[2]

The general workflow for this transformation can be visualized as follows:

Bicyclo[1.1.0]butane Synthesis Workflow cluster_0 Starting Material cluster_1 Key Intermediate Generation cluster_2 Functionalization cluster_3 Product 1,1-Dibromocyclopropane This compound Lithium-Halogen Exchange Lithium-Halogen Exchange This compound->Lithium-Halogen Exchange 1. MeLi 2. t-BuLi Intramolecular Cyclization Intramolecular Cyclization Lithium-Halogen Exchange->Intramolecular Cyclization Bicyclo[1.1.0]butyllithium Bicyclo[1.1.0]butyllithium Intramolecular Cyclization->Bicyclo[1.1.0]butyllithium Electrophilic Quench Electrophilic Quench Bicyclo[1.1.0]butyllithium->Electrophilic Quench E+ Functionalized Bicyclo[1.1.0]butane Functionalized Bicyclo[1.1.0]butane Electrophilic Quench->Functionalized Bicyclo[1.1.0]butane

Caption: General workflow for the synthesis of functionalized bicyclo[1.1.0]butanes.

The reaction mechanism proceeds through a series of well-defined steps:

Brinker Method Mechanism A This compound R-CH(CBr2)CH2 B α-Bromocyclopropyllithium R-CH(CBrLi)CH2 A->B MeLi (Lithium-Halogen Exchange) C Bicyclo[1.1.0]butyllithium R-C4H4-Li B->C t-BuLi (Intramolecular Cyclization) D Functionalized Bicyclo[1.1.0]butane R-C4H4-E C->D Electrophile (E+)

Caption: Mechanism of the Brinker method for bicyclo[1.1.0]butane synthesis.

Experimental Protocols

A detailed experimental protocol for the generation of a bicyclo[1.1.0]butyllithium reagent and its subsequent reaction with an electrophile is provided below. This protocol is adapted from a procedure for the synthesis of a bicyclo[1.1.0]butylmethylamine derivative.[1]

In situ Generation of Bicyclo[1.1.0]butan-1-yllithium and Reaction with an N-tert-Butanesulfinylimine

  • Materials:

  • Procedure:

    • A solution of 1,1-dibromo-2-(chloromethyl)cyclopropane (1.2 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • Methyllithium (1.1 equiv.) is added dropwise, and the solution is stirred for 10 minutes.

    • tert-Butyllithium (1.1 equiv.) is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C to generate the bicyclo[1.1.0]butan-1-yllithium reagent.

    • A solution of the N-tert-butanesulfinylimine (1.0 equiv.) in anhydrous THF is added dropwise to the freshly prepared organolithium solution at -78 °C.

    • The reaction is stirred at -78 °C for 1-2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the imine.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired bicyclo[1.1.0]butylmethylamine derivative.[1]

A more recent development has been the advent of continuous flow methods for the generation and use of bicyclo[1.1.0]butyllithium.[4][5] These methods offer advantages such as improved safety, scalability, and the ability to operate at higher temperatures (e.g., 0 °C vs. -78 °C) using a single organolithium reagent.[4][5]

Quantitative Data

The yields of bicyclo[1.1.0]butane synthesis can vary depending on the substrate and the specific reaction conditions. The following table summarizes representative yields for the synthesis and functionalization of bicyclo[1.1.0]butanes.

PrecursorReagentsElectrophileProductYield (%)Reference
1-Bromo-3-chlorocyclobutaneSodium in dioxane-Bicyclo[1.1.0]butane78-94[6]
1,1-Dibromo-2-(chloromethyl)cyclopropane1. MeLi, 2. t-BuLip-ChlorobenzaldehydeC3-Methyl-substituted BCB>95[7]
1,1-Dibromo-2-(chloromethyl)cyclopropane1. MeLi, 2. t-BuLiKetoneC3-Methyl-substituted BCB89[7]
1,1-Dibromo-2-(chloromethyl)cyclopropane1. MeLi, 2. t-BuLiWeinreb amideC3-Methyl-substituted BCB100[7]
1,1-Dibromo-2-(chloromethyl)cyclopropane1. MeLi, 2. t-BuLiImineC3-Methyl-substituted BCB92[7]
1,1-Dibromo-2-phenylcyclopropane1. MeLi, 2. t-BuLiAldehydeC2-Phenyl-substituted BCB>95[7]

Applications in Drug Development

Bicyclo[1.1.0]butanes are of increasing interest in medicinal chemistry due to their role as "spring-loaded" molecules that can undergo a variety of strain-release transformations.[1][3] The significant π-character of the central C1-C3 bond allows them to react with electrophiles, nucleophiles, radicals, and π-systems.[1] This reactivity provides a powerful platform for the rapid construction of complex, three-dimensional bicyclic and spirocyclic frameworks, which are sought-after motifs in modern drug design to escape "flatland" and improve physicochemical properties.[1][8]

The logical relationship for the application of BCBs in drug discovery can be illustrated as follows:

BCB Application Logic High Strain Energy High Strain Energy Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane High Strain Energy->Bicyclo[1.1.0]butane Unique 3D Structure Unique 3D Structure Unique 3D Structure->Bicyclo[1.1.0]butane Strain-Release Transformations Strain-Release Transformations Bicyclo[1.1.0]butane->Strain-Release Transformations Bioisosteres Bioisosteres Bicyclo[1.1.0]butane->Bioisosteres Complex Scaffolds Complex Scaffolds Strain-Release Transformations->Complex Scaffolds Improved Drug Properties Improved Drug Properties Complex Scaffolds->Improved Drug Properties Bioisosteres->Improved Drug Properties Novel Therapeutics Novel Therapeutics Improved Drug Properties->Novel Therapeutics

References

The Thermal Rearrangement of 1,1-Dibromocyclopropane Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strained three-membered ring of cyclopropane (B1198618) endows it with unique chemical reactivity, making it a valuable building block in organic synthesis. The introduction of two bromine atoms on the same carbon atom, creating a 1,1-dibromocyclopropane moiety, further activates the ring towards a variety of fascinating and synthetically useful thermal rearrangements. These transformations provide access to a diverse range of molecular architectures, including allenes, cumulenes, and expanded ring systems, which are important motifs in natural products and pharmaceutical agents. This in-depth technical guide explores the core principles, mechanisms, and practical applications of the thermal rearrangement of this compound derivatives, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Core Rearrangement Pathways

The thermal behavior of this compound derivatives can be broadly categorized into two main pathways, largely dictated by the reaction conditions:

  • Organometallic-Mediated Rearrangements: The most prominent of these is the Doering-LaFlamme allene (B1206475) synthesis and the closely related Skattbøl rearrangement.[1][2] These reactions utilize organolithium reagents to induce the formation of a cyclopropylidene or a related carbenoid intermediate, which then undergoes a concerted ring-opening to furnish an allene.[3][4] This method is a powerful tool for the one-carbon homologation of an alkene to an allene.[3][5]

  • Purely Thermal Rearrangements (Thermolysis): In the absence of organometallic reagents, heating this compound derivatives can lead to ring-opening via homolytic cleavage of a carbon-carbon bond, followed by isomerization. A common outcome is the formation of 2,3-dibromopropene (B1205560) derivatives.[6] In more complex systems, such as bicyclic compounds, this can lead to ring expansion, providing access to larger carbocyclic frameworks.

Data Presentation: Quantitative Analysis of Allene Synthesis

The Doering-LaFlamme/Skattebøl rearrangement is a highly efficient method for the synthesis of allenes from a wide variety of alkenes. The overall transformation is a two-step process: dibromocyclopropanation of the alkene followed by reaction with an alkyllithium reagent. The yields for both steps are generally good to excellent.

Table 1: Synthesis of this compound Derivatives from Alkenes

This table summarizes the yields for the dibromocyclopropanation of various alkenes using bromoform (B151600) and a strong base.

AlkeneBase/ConditionsProductYield (%)Reference
CyclohexeneKOtBu, pentane (B18724), 0°C7,7-Dibromobicyclo[4.1.0]heptane75[7]
StyreneKOtBu, pentane, 0°C1,1-Dibromo-2-phenylcyclopropane80[7]
1-OcteneKOtBu, pentane, 0°C1,1-Dibromo-2-hexylcyclopropane65[7]
IsobutyleneKOtBu, pentane, 0°C1,1-Dibromo-2,2-dimethylcyclopropane55[7]
3-Methyl-2-buten-1-ol40% NaOH, TEBA, Flow(2,2-Dibromo-3,3-dimethylcyclopropyl)methanol78[8]
Citronellol40% NaOH, TEBA, FlowDiastereomeric mixture of the corresponding dibromocyclopropane57[8][9]
Table 2: Synthesis of Allenes via the Skattebøl Rearrangement

This table presents the yields of allenes obtained from the reaction of various this compound derivatives with alkyllithium reagents.

This compound DerivativeAlkyllithiumProductYield (%)Reference
1,1-Dibromo-2,2-dimethylcyclopropaneMeLi3-Methyl-1,2-butadiene92[7]
1,1-Dibromo-2-phenylcyclopropaneMeLi1-Phenyl-1,2-propadiene82[7]
1,1-Dibromo-2-hexylcyclopropaneMeLi1,2-Nonadiene89[7]
7,7-Dibromobicyclo[4.1.0]heptaneMeLi1,2-Cycloheptadiene75[7]
1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropaneMeLi1-Ethoxy-2-methyl-1,2-butadiene71[7]

Signaling Pathways and Experimental Workflows

Doering-LaFlamme/Skattebøl Rearrangement Pathway

The generally accepted mechanism for the formation of allenes from 1,1-dibromocyclopropanes with alkyllithium reagents involves the formation of a lithium-halogen exchange intermediate, followed by the elimination of lithium bromide to generate a cyclopropylidene/carbenoid species. This highly strained intermediate then undergoes a concerted electrocyclic ring-opening to yield the allene.[3][4][5]

Doering_LaFlamme_Skattebol cluster_0 Step 1: Dibromocyclopropanation cluster_1 Step 2: Allene Formation Alkene Alkene Dibromocyclopropane This compound Alkene->Dibromocyclopropane :CBr₂ Dibromocyclopropane2 This compound LithiumHalogenExchange Lithium-Halogen Exchange Intermediate Dibromocyclopropane2->LithiumHalogenExchange RLi Carbenoid Cyclopropylidene/ Carbenoid LithiumHalogenExchange->Carbenoid - LiBr Allene Allene Carbenoid->Allene Electrocyclic Ring Opening

Doering-LaFlamme/Skattebøl Rearrangement Pathway
Experimental Workflow for Allene Synthesis

The following diagram outlines the typical laboratory workflow for the two-step synthesis of allenes from alkenes.

Experimental_Workflow start Start dibromocyclopropanation Dibromocyclopropanation of Alkene start->dibromocyclopropanation workup1 Aqueous Work-up and Extraction dibromocyclopropanation->workup1 purification1 Purification of Dibromocyclopropane (Chromatography/Distillation) workup1->purification1 allene_formation Reaction with Alkyllithium purification1->allene_formation workup2 Aqueous Quench and Extraction allene_formation->workup2 purification2 Purification of Allene (Chromatography/Distillation) workup2->purification2 end End purification2->end

Experimental Workflow for Allene Synthesis

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromocyclopropanes from Alkenes (General Procedure)

This protocol is based on the method described by Doering and Hoffmann, which is widely applicable.[7]

Materials:

  • Alkene (1.0 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Bromoform (1.2 equiv)

  • Anhydrous pentane

Procedure:

  • To a stirred slurry of potassium tert-butoxide in anhydrous pentane, cooled to 0°C, a solution of the alkene in pentane is added.

  • Bromoform is then added dropwise to the stirred mixture while maintaining the temperature at 0°C. The addition is typically carried out over 1-2 hours.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with pentane or diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Allenes from 1,1-Dibromocyclopropanes (Skattebøl Rearrangement - General Procedure)

This protocol is a general method for the conversion of 1,1-dibromocyclopropanes to allenes using methyllithium (B1224462).[7]

Materials:

  • This compound derivative (1.0 equiv)

  • Methyllithium (1.1 - 1.5 equiv, solution in diethyl ether)

  • Anhydrous diethyl ether

Procedure:

  • A solution of the this compound derivative in anhydrous diethyl ether is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of methyllithium in diethyl ether is added dropwise to the cooled solution with stirring. A color change is often observed.

  • The reaction mixture is stirred at -78°C for 1-2 hours and then allowed to slowly warm to room temperature.

  • The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure (to avoid concentration of potentially unstable allenes).

  • The resulting allene is purified by distillation or flash column chromatography.

Conclusion

The thermal rearrangement of this compound derivatives represents a versatile and powerful platform for the synthesis of valuable organic molecules. The organometallic-mediated pathway, particularly the Skattebøl rearrangement, provides a reliable and high-yielding route to a diverse array of allenes. While purely thermal rearrangements are less explored for simple systems, they offer intriguing possibilities for ring expansion and the formation of complex carbocyclic frameworks. The data and protocols presented in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the application of these fascinating transformations in their own research endeavors. Further exploration of the substrate scope and the development of catalytic and enantioselective variants of these rearrangements will undoubtedly continue to enrich the field of synthetic organic chemistry.

References

The Double-Edged Sword: An In-depth Technical Guide on the Electronic Effects of Gem-Dihalogens on Cyclopropane Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane (B1198618) ring, a ubiquitous motif in natural products and pharmaceuticals, owes its unique reactivity and conformational properties to significant ring strain. The introduction of gem-dihalogen substituents onto this three-membered ring profoundly alters its electronic landscape, leading to predictable yet nuanced changes in stability and reactivity. This technical guide provides a comprehensive analysis of the electronic effects of gem-dihalogens (F, Cl, Br, I) on cyclopropane ring strain, offering a valuable resource for researchers leveraging these unique structural features in medicinal chemistry and materials science. We delve into the underlying principles of Walsh orbitals, dissect the interplay of inductive and resonance effects, present a compilation of quantitative data, detail relevant experimental protocols, and provide logical diagrams to visualize the key concepts.

The Electronic Tug-of-War: Inductive vs. Resonance Effects in Gem-Dihalocyclopropanes

The influence of gem-dihalogen substitution on cyclopropane ring strain is a fascinating interplay of competing electronic effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), while the presence of lone pairs allows for a potential, albeit weaker, electron-donating resonance effect (+R) through hyperconjugation with the cyclopropane's Walsh orbitals.

The Unique Bonding of Cyclopropane: A Walsh Orbital Perspective

To comprehend the electronic perturbations induced by halogens, a foundational understanding of the bonding in cyclopropane is essential. The Walsh model provides a powerful framework, deviating from the simple sp³ hybridization picture. In this model, each carbon atom is considered sp² hybridized. Two of these sp² orbitals on each carbon form σ-bonds with hydrogen atoms (or other substituents). The remaining sp² hybrid orbital from each carbon points towards the center of the ring, forming a set of three molecular orbitals. The p-orbitals on each carbon atom lie in the plane of the ring and combine to form another set of three molecular orbitals.

This arrangement results in "bent" carbon-carbon bonds with significant p-character, which are weaker and more reactive than typical C-C σ-bonds. The highest occupied molecular orbitals (HOMOs) of cyclopropane have π-like character and are susceptible to interaction with substituent orbitals.

Halogen Substitution: A Perturbation of the Walsh Orbitals

Gem-dihalogen substitution primarily influences the cyclopropane ring through two opposing electronic mechanisms:

  • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the cyclopropane ring through the σ-framework. This effect is most pronounced with fluorine and decreases down the group (F > Cl > Br > I). This withdrawal of electron density from the C-C bonding orbitals leads to a contraction and strengthening of these bonds, which paradoxically increases the angle strain in the already constrained three-membered ring.

  • Resonance (Hyperconjugation) Effect (+R): The lone pairs on the halogen atoms can, in principle, donate electron density into the antibonding σ* orbitals of the adjacent C-C bonds of the cyclopropane ring. This hyperconjugative interaction, a form of resonance, would lead to a lengthening and weakening of these bonds, thereby partially alleviating ring strain. However, the efficacy of this orbital overlap is highly dependent on the size and energy of the halogen's p-orbitals relative to the cyclopropane's Walsh orbitals. For halogens, the inductive effect generally dominates over the resonance effect in saturated systems.

The net result of these opposing forces determines the overall impact on ring strain. For more electronegative halogens like fluorine, the strong inductive effect significantly outweighs any minor resonance contribution, leading to a substantial increase in ring strain. As we move down the halogen group, the decreasing electronegativity lessens the inductive pull, and the potential for hyperconjugation might play a a more significant, albeit still minor, role.

Quantitative Analysis of Electronic Effects

The following tables summarize the key quantitative data that illustrate the impact of gem-dihalogen substitution on the cyclopropane ring.

Table 1: Strain Energies of Gem-Dihalocyclopropanes
CompoundHalogenStrain Energy (kcal/mol)Method
CyclopropaneH27.1Theoretical (Heat of Hydrogenation)[1]
1,1-DifluorocyclopropaneF42.4Theoretical (Heat of Hydrogenation)[1]
1,1-Dichlorocyclopropane (B3049490)Cl~34 (estimated)
1,1-DibromocyclopropaneBrNot available
1,1-DiiodocyclopropaneINot available
Table 2: Selected Bond Lengths and Bond Angles of Gem-Dihalocyclopropanes
CompoundC1-C2 (Å)C2-C3 (Å)C-X (Å)∠C2-C1-C3 (°)∠X-C1-X (°)
Cyclopropane1.5101.510-60.0-
1,1-Difluorocyclopropane1.4641.5531.35363.8107.5
1,1-Dichlorocyclopropane1.5031.5271.76060.9111.9
This compoundNot availableNot availableNot availableNot availableNot available
1,1-DiiodocyclopropaneNot availableNot availableNot availableNot availableNot available

Data for cyclopropane and 1,1-difluorocyclopropane are from computational studies. Data for 1,1-dichlorocyclopropane is from electron diffraction studies. Comprehensive, directly comparable experimental data for the full series is scarce.

Table 3: Representative ¹³C NMR Chemical Shifts and ¹J(C-H) Coupling Constants
Compoundδ(C1) (ppm)δ(C2, C3) (ppm)¹J(C2-H) (Hz)¹J(C3-H) (Hz)
Cyclopropane-2.8-2.8161161
1,1-Dichlorocyclopropane59.924.5166166
This compound29.529.1167167

Note: The ¹J(C-H) coupling constant is related to the s-character of the C-H bond. An increase in this value upon halogenation is consistent with the Walsh model's prediction of increased s-character in the exocyclic bonds.

Experimental Protocols

Synthesis of Gem-Dihalocyclopropanes

The most common and versatile method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene.

General Protocol for Dichlorocyclopropanation using Phase-Transfer Catalysis:

  • Reaction Setup: To a stirred solution of the desired alkene (1 equivalent) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.02 equivalents) in chloroform (B151607) (a significant excess, acting as both solvent and carbene precursor) at 0 °C, add a 50% aqueous solution of sodium hydroxide (B78521) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired gem-dichlorocyclopropane.

This protocol can be adapted for the synthesis of gem-dibromo- and gem-diiodocyclopropanes by using bromoform (B151600) or iodoform, respectively, as the carbene precursor.

Determination of Ring Strain by Combustion Calorimetry

The strain energy of a cyclopropane derivative can be determined experimentally by measuring its enthalpy of combustion using a bomb calorimeter.

Protocol Outline:

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known amount of a standard substance with a certified enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: A precisely weighed sample of the gem-dihalocyclopropane is placed in the sample holder within the bomb.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of any byproducts (e.g., nitric acid from residual nitrogen) and for the heat of combustion of the ignition wire.

  • Strain Energy Calculation: The experimental enthalpy of formation is derived from the enthalpy of combustion. The strain energy is then calculated by comparing this experimental value to a theoretical strain-free enthalpy of formation, which is estimated using group increment methods based on acyclic analogues.[2][3]

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra provide initial characterization. The upfield chemical shifts of the cyclopropyl (B3062369) protons and carbons are characteristic.

  • ¹J(C-H) Coupling Constants: These are measured from a ¹³C NMR spectrum with proton coupling. The magnitude of ¹J(C-H) is directly proportional to the s-character of the C-H bond. Changes in this value upon halogenation provide insight into the rehybridization of the cyclopropane ring carbons.[4]

  • ¹⁹F NMR: For gem-difluorocyclopropanes, ¹⁹F NMR is a crucial tool for characterization.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the molecular geometry of gem-dihalocyclopropanes in the solid state.

Protocol Outline:

  • Crystal Growth: High-quality single crystals of the gem-dihalocyclopropane are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

Visualizing the Electronic Effects

The following diagrams, generated using the DOT language, illustrate the key relationships discussed in this guide.

electronic_effects cluster_walsh Walsh Orbital Model of Cyclopropane cluster_halogen Gem-Dihalogen Substitution sp2_carbons sp² Hybridized Carbons p_orbitals In-plane p-orbitals bent_bonds Bent C-C Bonds (High p-character) p_orbitals->bent_bonds Increased_Strain Increased Ring Strain bent_bonds->Increased_Strain Interaction with Substituent Orbitals Halogen Halogen Atom (X) Inductive Inductive Effect (-I) (Electronegativity) Halogen->Inductive Resonance Resonance Effect (+R) (Lone Pair Donation) Halogen->Resonance Inductive->Increased_Strain Dominant Effect: Electron withdrawal from C-C bonds Decreased_Strain Slight Decrease in Strain Resonance->Decreased_Strain Minor Effect: Electron donation to σ* C-C orbitals

Caption: The interplay of Walsh orbitals and halogen electronic effects on ring strain.

experimental_workflow cluster_analysis Characterization and Analysis Alkene Alkene Starting Material Synthesis Synthesis: Dihalocarbene Addition Alkene->Synthesis gem_Dihalocyclopropane gem-Dihalocyclopropane Synthesis->gem_Dihalocyclopropane Calorimetry Bomb Calorimetry gem_Dihalocyclopropane->Calorimetry Spectroscopy NMR Spectroscopy gem_Dihalocyclopropane->Spectroscopy Crystallography X-ray Crystallography gem_Dihalocyclopropane->Crystallography Strain_Energy Strain Energy Calorimetry->Strain_Energy NMR_Data ¹³C Shifts, ¹J(C-H) Spectroscopy->NMR_Data Geometry Bond Lengths & Angles Crystallography->Geometry

Caption: Workflow for the synthesis and analysis of gem-dihalocyclopropanes.

Conclusion

The gem-dihalogen substitution on a cyclopropane ring introduces a fascinating electronic perturbation with significant consequences for the molecule's stability and reactivity. The dominant electron-withdrawing inductive effect of the halogens, particularly fluorine and chlorine, leads to a notable increase in ring strain. This effect is somewhat counteracted by a minor resonance contribution. Understanding these electronic principles, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the rational design of novel molecules in drug discovery and materials science. The strategic incorporation of gem-dihalocyclopropanes can serve as a powerful tool to fine-tune molecular properties and unlock new avenues for chemical innovation.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dibromocyclopropane is a halogenated cyclopropane (B1198618) derivative of significant interest in organic synthesis, often utilized as a precursor for the formation of cyclopropenes and in other ring-opening and rearrangement reactions. A thorough spectroscopic characterization is essential for its unambiguous identification and to ensure its purity. This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for acquiring this data.

It is important to note that while extensive research has been conducted on the synthesis and reactivity of this compound, readily available, published experimental spectra for the isolated compound are limited. Therefore, the data presented in this guide is based on established spectroscopic principles and data from closely related structural analogs.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂- (syn to Br)~1.8 - 2.0TripletJgem ≈ -4 to -8, Jtrans ≈ 4 - 8
-CH₂- (anti to Br)~1.3 - 1.5TripletJgem ≈ -4 to -8, Jcis ≈ 7 - 11
Predicted data is based on the analysis of related cyclopropane structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C(Br)₂~20 - 30
-CH₂-~25 - 35
Predicted data is based on the analysis of related halocyclopropane structures.[1] Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (cyclopropyl)~3100 - 3000Medium
-CH₂- scissoring~1450Medium
Cyclopropane ring breathing~1020Medium
C-Br stretch~650 - 550Strong
Predicted data is based on characteristic absorption frequencies for cyclopropanes and alkyl bromides.[2][3]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IdentityPredicted Relative Abundance
198/200/202[M]⁺ (Molecular ion)Medium (Characteristic isotopic pattern for Br₂)
119/121[M-Br]⁺High
39[C₃H₃]⁺High
Predicted fragmentation is based on the principles of mass spectrometry for brominated compounds. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.[4]

Mandatory Visualization

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5]

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[6]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, 8-16 scans).[7]

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR. A higher concentration or a greater number of scans may be required due to the lower natural abundance of ¹³C.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of purified this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[9]

    • Alternatively, for volatile liquids, a sealed liquid cell can be used.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.[12]

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce a small amount of the purified this compound into the mass spectrometer. For volatile liquids, direct injection or a GC-MS interface is suitable.

  • Data Acquisition (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.[13]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 35-250 amu).

    • The ion source temperature can be optimized (e.g., 200 °C) to control the degree of fragmentation.[14]

References

The Role of 1,1-Dibromocyclopropane in Allene Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allenes, molecules possessing two cumulative double bonds, are a unique class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Their axial chirality and high reactivity make them valuable building blocks for complex molecular architectures. A prominent and reliable method for the synthesis of allenes is through the rearrangement of 1,1-dibromocyclopropanes, a transformation famously known as the Doering-LaFlamme allene (B1206475) synthesis or the Skattebøl rearrangement. This technical guide provides a comprehensive overview of this methodology, including its mechanism, experimental protocols, and substrate scope.

The Doering-LaFlamme Allene Synthesis and Skattebøl Rearrangement

The synthesis of allenes from alkenes via 1,1-dibromocyclopropanes is a powerful two-stage process.[1][2] The first stage involves the addition of dibromocarbene to an alkene to form the corresponding 1,1-dibromocyclopropane.[3] The second, crucial stage is the reaction of the this compound with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547), or a reducing metal like sodium or magnesium.[1][2] This step facilitates a rearrangement to the allene. The closely related Skattebøl rearrangement specifically refers to the conversion of a geminal dihalocyclopropane to an allene using an organolithium base.[4]

The overall transformation effectively inserts a carbon atom between the two carbons of the original double bond, providing a novel method for extending carbon chains.[5][6]

Reaction Mechanism

The currently accepted mechanism for the conversion of this compound to an allene using an organolithium reagent involves several key steps:

  • Lithium-Halogen Exchange : The process is initiated by a lithium-halogen exchange between the this compound and the organolithium reagent (e.g., methyllithium). This step forms a highly reactive 1-lithio-1-bromocyclopropane intermediate.[5][7] Bromides are more reactive in this step than chlorides.[7]

  • Formation of a Carbene/Carbenoid Intermediate : The 1-lithio-1-bromocyclopropane intermediate is unstable and readily eliminates lithium bromide.[5][7] This elimination can proceed through two possible pathways: a concerted elimination and ring-opening to the allene, or an α-elimination to form a cyclopropylidene carbene or a carbenoid intermediate.[5][8]

  • Rearrangement to the Allene : The highly strained cyclopropylidene intermediate then undergoes a spontaneous rearrangement to the thermodynamically more stable allene.[9][10] Computational studies suggest a concerted mechanism for this rearrangement is favored.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of allenes using this method. Below are protocols for the two key stages of the synthesis.

3.1. Synthesis of 1,1-Dibromocyclopropanes from Alkenes

This procedure is a general method for the dibromocyclopropanation of an alkene using bromoform (B151600) and potassium t-butoxide.[7]

  • Materials :

    • Alkene (1.0 equiv)

    • Bromoform (CHBr₃, 1.0 equiv)

    • Potassium t-butoxide (1.0 equiv)

    • Dry pentane (B18724)

    • Deionized water

    • Ether

  • Procedure :

    • To a stirred slurry of potassium t-butoxide and the alkene in dry pentane (50-100 ml per mole of alkene), cooled to 0° to -10°C, bromoform is added dropwise.

    • The addition is typically carried out over 6-8 hours.

    • The reaction mixture is then allowed to stir at room temperature overnight.

    • Water is added to quench the reaction, and the product is extracted with ether.

    • The organic layer is washed, dried, and the solvent is removed to yield the this compound derivative, which can be further purified by distillation or chromatography.

3.2. Synthesis of Allenes from 1,1-Dibromocyclopropanes

This protocol outlines the general procedure for the conversion of 1,1-dibromocyclopropanes to allenes using an organolithium reagent.[7]

  • Materials :

    • This compound derivative (0.1 mole)

    • Dry ether (25 ml)

    • Ethereal solution of alkyllithium (e.g., methyllithium or butyllithium, 0.12 mole)

    • Deionized water

  • Procedure :

    • A solution of the this compound derivative in dry ether is cooled to -30° to -40°C in a dry ice/acetone bath.

    • The ethereal solution of the alkyllithium is added dropwise with stirring over a period of 30 minutes.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature.

    • Water is then carefully added to quench the reaction.

    • The product is extracted, and the organic phase is washed and dried.

    • The allene product is then isolated and purified, typically by distillation or chromatography. It is important to carry out the reaction at low temperatures and to minimize the contact time of the product with the base.[7]

Substrate Scope and Yields

The Doering-LaFlamme synthesis is applicable to a wide range of alkenes, leading to the formation of various substituted allenes in good to excellent yields. The choice of organolithium reagent can influence the reaction, with butyllithium generally being more reactive than methyllithium.[7]

This compound DerivativeOrganolithium ReagentAllene ProductYield (%)Reference
1,1-Dibromo-2-phenylcyclopropaneMethyllithium1-Phenylpropa-1,2-diene82[7]
1,1-Dibromo-2,2,3-trimethylcyclopropaneMethyllithium2-Methylpenta-2,3-diene69[7]
1,1-Dibromo-2,2,3-trimethylcyclopropaneButyllithium2-Methylpenta-2,3-diene68[7]
1,1-Dibromo-2-hexylcyclopropaneMethyllithiumNona-1,2-diene89[7]
1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropaneMethyllithium1-Ethoxy-2-methylbuta-2,3-diene71[7]
5,5,10,10-Tetrabromotricyclo[7,1,0,0⁴,⁶]decaneMethyllithiumCyclodeca-1,2,6,7-tetraene52[7]

Conclusion

The synthesis of allenes from 1,1-dibromocyclopropanes is a robust and versatile method that has become a cornerstone in the preparation of these valuable compounds. The reaction proceeds through a well-studied mechanism involving a lithium-halogen exchange followed by the formation and rearrangement of a cyclopropylidene intermediate. The operational simplicity, coupled with the ready availability of the starting materials, ensures that this methodology will continue to be of great importance in both academic and industrial research, particularly in the fields of drug discovery and materials science where novel molecular scaffolds are in high demand.

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of 1,1-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclopropane is a versatile synthetic intermediate, the utility of which is intrinsically linked to its stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition pathways. Key decomposition routes, including thermal isomerization, solvolysis, and reactions with organometallic reagents, are discussed in detail. Where available, quantitative data on reaction kinetics and product distributions are presented. This guide also outlines detailed experimental protocols for studying these transformations and employs visualizations to illustrate reaction mechanisms and workflows, serving as a critical resource for chemists in research and development.

Introduction

The strained three-membered ring of cyclopropane (B1198618) derivatives imparts unique chemical properties that are both synthetically useful and indicative of inherent instability. This compound, a geminal dihalocyclopropane, is a key precursor in a variety of organic transformations, most notably in the synthesis of allenes and other strained ring systems. An understanding of its stability under various conditions and the pathways through which it decomposes is paramount for its effective use in multi-step syntheses and for the development of robust chemical processes. This guide will delve into the critical aspects of the stability and decomposition of this compound.

Stability of this compound

The stability of this compound is influenced by temperature, solvent, and the presence of acidic, basic, or metallic species.

2.1. Thermal Stability

2.2. Stability in Aqueous and Acidic Media

gem-Dihalocyclopropanes are known to be sensitive to aqueous conditions, particularly under phase-transfer catalysis.[2] While specific studies on the stability of this compound in neutral water are limited, the presence of the strained ring and the two electron-withdrawing bromine atoms would make it susceptible to slow hydrolysis over extended periods.

In the presence of Lewis acids, gem-dichlorocyclopropanes can undergo ring-opening to form a chloroallyl cation, which can then participate in reactions such as Friedel-Crafts alkylations.[2] A similar reactivity would be expected for this compound in the presence of Lewis acids, leading to the formation of a bromoallyl cation and subsequent reaction products. Under strongly acidic conditions, protonation of the cyclopropane ring can facilitate ring-opening.

2.3. Stability in the Presence of Bases

This compound is highly susceptible to decomposition in the presence of bases. Strong bases can induce the elimination of hydrogen bromide, leading to the formation of a bromocyclopropene intermediate, which can then undergo further reactions.[3] This reactivity is a key aspect of some of its synthetic applications but also highlights its instability in basic environments.

Decomposition Pathways

The primary decomposition pathways of this compound involve thermal rearrangement, solvolysis, and reactions with organometallic reagents.

3.1. Thermal Isomerization

As mentioned, thermal decomposition of this compound is expected to lead to its isomerization to 2,3-dibromopropene (B1205560). This process is driven by the release of ring strain.

3.2. Solvolysis

Solvolysis of cyclopropane derivatives, particularly those bearing good leaving groups like bromine, can proceed through a unimolecular (SN1) mechanism involving the formation of a cyclopropyl (B3062369) cation.[4] While kinetic data for the solvolysis of this compound is not available, studies on cis- and trans-1,2-dibromocyclopropane in ethanol (B145695) at 100°C show that solvolysis occurs, with the trans-isomer reacting significantly faster than the cis-isomer.[4] This suggests that this compound would also undergo solvolysis, likely at a rate influenced by the stability of the resulting carbocation and the nucleophilicity of the solvent.

Table 1: Solvolysis Rate Constants for 1,2-Dibromocyclopropane in Ethanol at 100°C[4]

IsomerRate Constant (s⁻¹)Relative Rate
trans-1,2-Dibromocyclopropane1.3 x 10⁻⁵1
cis-1,2-Dibromocyclopropane4.2 x 10⁻⁷0.032

3.3. Reaction with Organometallic Reagents

One of the most well-documented and synthetically useful decomposition pathways for this compound is its reaction with organometallic reagents, particularly alkyllithiums and Grignard reagents.

3.3.1. Reaction with Alkyllithium Reagents (Doering-LaFlamme Allene (B1206475) Synthesis)

The reaction of this compound with alkyllithium reagents, such as methyllithium (B1224462) or butyllithium, is a classic method for the synthesis of allenes, known as the Doering-LaFlamme allene synthesis.[5][6] The reaction proceeds through a two-step mechanism:

  • Lithium-halogen exchange: The alkyllithium reagent reacts with one of the bromine atoms to form a 1-bromo-1-lithiocyclopropane intermediate.

  • α-Elimination and rearrangement: This intermediate is unstable and readily eliminates lithium bromide to form a cyclopropylidene carbene. This highly reactive carbene then undergoes a spontaneous rearrangement to form the corresponding allene.

Doering_LaFlamme cluster_0 Doering-LaFlamme Allene Synthesis This compound This compound 1-Bromo-1-lithiocyclopropane 1-Bromo-1-lithiocyclopropane This compound->1-Bromo-1-lithiocyclopropane + R-Li Cyclopropylidene Carbene Cyclopropylidene Carbene 1-Bromo-1-lithiocyclopropane->Cyclopropylidene Carbene - LiBr Allene Allene Cyclopropylidene Carbene->Allene Rearrangement

Doering-LaFlamme Allene Synthesis Pathway

3.3.2. Reaction with Grignard Reagents

1,1-Dibromocyclopropanes react with Grignard reagents, often in the presence of a titanium catalyst, to yield monobromocyclopropanes.[7] With an excess of the Grignard reagent, the fully reduced cyclopropane can be obtained.[7] The reaction with ethylmagnesium bromide is reported to be slow without a catalyst, while the reaction with methylmagnesium bromide proceeds even in the absence of a catalyst.[7]

Table 2: Products of the Reaction of 1,1-Dibromocyclopropanes with Grignard Reagents[7]

SubstrateGrignard ReagentCatalystProduct(s)Yield (%)
This compoundEtMgBr (1.0-1.3 eq.)Ti(OiPr)₄ (2-10 mol%)Monobromocyclopropane~95
This compoundEtMgBr (excess)Ti(OiPr)₄Cyclopropane>90

Experimental Protocols

4.1. General Protocol for Gas-Phase Pyrolysis of this compound

This protocol describes a general setup for studying the thermal decomposition of this compound in the gas phase.

  • Apparatus: A flow reactor system consisting of a heated quartz or stainless steel tube, a means of introducing the sample (e.g., a syringe pump for liquids or a mass flow controller for gases), a carrier gas supply (e.g., nitrogen or argon), a condenser to trap products, and an analytical instrument for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

  • Procedure:

    • The reactor is heated to the desired temperature (e.g., 300-500 °C).

    • A slow flow of an inert carrier gas is established through the reactor.

    • This compound is introduced into the carrier gas stream at a controlled rate.

    • The effluent from the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products.

    • The condensed products are collected and analyzed by GC-MS to identify and quantify the decomposition products.

Pyrolysis_Workflow Sample_Introduction This compound Introduction Flow_Reactor Heated Flow Reactor (300-500 °C) Sample_Introduction->Flow_Reactor Carrier Gas Condensation Cold Trap (Condensation) Flow_Reactor->Condensation Analysis GC-MS Analysis Condensation->Analysis

Experimental Workflow for Gas-Phase Pyrolysis

4.2. General Protocol for Solvolysis of this compound

This protocol outlines a general method for studying the solvolysis of this compound.

  • Apparatus: A constant temperature bath, reaction vials or a round-bottom flask, and an analytical instrument for monitoring the reaction progress (e.g., GC or HPLC).

  • Procedure:

    • A solution of this compound of known concentration is prepared in the desired solvent (e.g., ethanol, acetic acid).

    • The solution is placed in the constant temperature bath set to the desired reaction temperature (e.g., 50-100 °C).

    • Aliquots of the reaction mixture are withdrawn at regular time intervals.

    • The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a suitable reagent).

    • The concentration of the remaining this compound and/or the formed products is determined by GC or HPLC.

    • The rate constant for the solvolysis reaction can be calculated from the change in concentration over time.

Solvolysis_Workflow Preparation Prepare solution of This compound in solvent Reaction Incubate at constant temperature Preparation->Reaction Sampling Withdraw aliquots at time intervals Reaction->Sampling Quenching Quench reaction Sampling->Quenching Analysis Analyze by GC/HPLC Quenching->Analysis Kinetics Determine rate constant Analysis->Kinetics

Experimental Workflow for Solvolysis Kinetics

4.3. Protocol for the Reaction of this compound with Methyllithium

This protocol is adapted from the Doering-LaFlamme allene synthesis.

  • Materials: this compound, methyllithium solution in diethyl ether, anhydrous diethyl ether, and standard glassware for air-sensitive reactions.

  • Procedure:

    • A solution of this compound in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution of this compound.

    • The reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours).

    • The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude allene product.

    • The product can be purified by distillation or chromatography.

Alkyllithium_Reaction_Workflow Setup Setup reaction under inert atmosphere Cooling Cool solution of This compound to -78 °C Setup->Cooling Addition Add methyllithium dropwise Cooling->Addition Stirring Stir at low temperature Addition->Stirring Quenching Quench with water or NH4Cl (aq) Stirring->Quenching Workup Aqueous workup and extraction Quenching->Workup Purification Drying, solvent removal, and purification Workup->Purification

Workflow for Reaction with Methyllithium

Conclusion

This compound is a reactive molecule with several well-defined decomposition pathways that can be exploited for synthetic purposes. Its stability is limited, particularly at elevated temperatures and in the presence of bases or organometallic reagents. The primary decomposition routes include thermal isomerization to 2,3-dibromopropene, solvolysis via a cyclopropyl cation, and reaction with organometallic reagents to form either allenes (with alkyllithiums) or monobromocyclopropanes (with Grignard reagents). While quantitative kinetic data for the decomposition of this compound is scarce, analogies with related compounds provide valuable insights into its reactivity. The experimental protocols and mechanistic visualizations provided in this guide offer a framework for researchers to safely and effectively handle and utilize this important synthetic building block.

References

1,1-dibromocyclopropane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular characteristics of 1,1-dibromocyclopropane, a halogenated cyclopropane (B1198618) derivative. While its direct applications in drug development are not extensively documented, its structural motif is of interest in synthetic organic chemistry, which can be foundational for the creation of novel pharmaceutical compounds.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is critical for any experimental design, including reaction stoichiometry and analytical characterization.

ParameterValueReference
Molecular FormulaC₃H₄Br₂[1][2]
Molecular Weight199.87 g/mol [1][2]
IUPAC NameThis compound[1]
Canonical SMILESC1CC1(Br)Br[1]
CAS Number3591-34-2[1][2]

Molecular Structure

The structure of this compound consists of a three-membered carbon ring where two bromine atoms are attached to the same carbon atom. This geminal dibromide arrangement is a key feature influencing its reactivity.

Caption: Molecular structure of this compound.

Experimental Protocols & Biological Activity

Detailed experimental protocols for the synthesis or application of this compound are specific to the intended research and are not broadly standardized. Researchers typically employ it as a reagent in organic synthesis, for instance, in the generation of cyclopropylidene carbenes for cyclopropanation reactions.

There is limited publicly available information regarding the specific signaling pathways or direct use of this compound in drug development. However, related brominated cyclopropane structures have been investigated for their potential biological activities.[3] The study of such compounds often involves standard protocols for assessing cytotoxicity, enzyme inhibition, or receptor binding, depending on the therapeutic target. The development of a detailed experimental protocol would be contingent on the specific research question being addressed.

References

Computational Insights into the Reaction Pathways of 1,1-Dibromocyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclopropane is a versatile building block in organic synthesis, prized for its ability to undergo a variety of transformations driven by the high ring strain of its three-membered ring. Understanding the intricate mechanisms and energetics of its reaction pathways is crucial for controlling product selectivity and developing novel synthetic methodologies. This technical guide provides an in-depth analysis of the core reaction pathways of this compound, focusing on computational studies that have elucidated the underlying mechanisms. We will explore two primary, computationally-validated transformations: the base-promoted ring-opening to yield bromoalkenes and the Doering-LaFlamme synthesis of allenes via organolithium reagents. This document summarizes key quantitative data, details the computational protocols employed in these studies, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Introduction

The inherent ring strain and the presence of two bromine atoms make this compound a highly reactive and synthetically valuable intermediate. Its reactions often lead to structurally diverse products, including allenes, bromoalkenes, and other functionalized cyclic and acyclic compounds. The precise reaction pathway followed is highly dependent on the reagents and conditions employed. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of these complex reactions, identifying transition states, and calculating the energy barriers that govern reaction outcomes. This guide synthesizes the findings from key computational studies to provide a clear and detailed overview of the primary reaction mechanisms.

Major Reaction Pathways: A Computational Perspective

Computational studies have primarily focused on two mechanistically distinct and synthetically important transformations of this compound derivatives.

Pathway 1: Base-Promoted Ring Opening to Bromoalkenes

In the presence of a nucleophilic base, such as a sodium alkoxide, 1,1-dibromocyclopropanes fused to other ring systems undergo a characteristic ring-opening reaction to form exocyclic bromoalkenes.[1] Initial hypotheses might suggest a spontaneous, thermally-induced ring opening; however, computational studies have shown such pathways to be kinetically prohibitive.

Mechanism: Theoretical calculations using DFT methods (specifically, the M06-2X functional) have illuminated a multi-step mechanism that is energetically favorable[1][2]:

  • HBr Elimination: The reaction is initiated by the alkoxide base abstracting a proton from the cyclopropane (B1198618) ring, leading to the elimination of HBr and the formation of a highly strained bromocyclopropene intermediate.

  • Ring Opening: The bromocyclopropene intermediate then undergoes cleavage of an endocyclic C-C bond. This ring-opening process leads to the formation of a configurationally stable zwitterionic intermediate, which can be described as an oxocarbenium cation/vinyl carbanion pair in the case of glycal-derived substrates.[1]

  • Nucleophilic Addition and Protonation: The zwitterion is subsequently trapped by a nucleophile (e.g., the alcohol solvent), followed by protonation to yield the final E-configured bromoalkene product.[1]

Quantitative Data: Computational analysis of alternative, non-base-promoted pathways has been crucial in supporting the proposed mechanism. For a model dibromocyclopropane system, the calculated free energy barriers (ΔG‡) for spontaneous ring-opening were found to be exceedingly high, effectively ruling them out as viable reaction channels under typical experimental conditions.[2]

Pathway Description Computational Method Calculated Free Energy of Activation (ΔG‡) Conclusion
Spontaneous C-C Bond Cleavage (Path a)DFT (M06-2X)45 kcal/molKinetically inaccessible[2]
Spontaneous Bromide Departure & Ring Expansion (Path a')DFT (M06-2X)60 kcal/molKinetically inaccessible[2]

Table 1: Calculated Activation Barriers for Uncatalyzed Ring-Opening Pathways.

Diagram of Base-Promoted Ring Opening:

G cluster_0 Base-Promoted Ring Opening Pathway A This compound B Bromocyclopropene Intermediate A->B + Base - HBr C Zwitterionic Intermediate (Oxocarbenium Cation/Vinyl Carbanion) B->C Ring Opening D E-Bromoalkene Product C->D + Nucleophile + Proton Source

Base-Promoted Ring Opening of this compound.
Pathway 2: Doering-LaFlamme Allene (B1206475) Synthesis

One of the most classic and powerful applications of 1,1-dibromocyclopropanes is their conversion to allenes, known as the Doering-LaFlamme allene synthesis.[3][4] This reaction is typically achieved by treating the dibromocyclopropane with an alkyllithium reagent (e.g., methyllithium) or magnesium metal.[5]

Mechanism: The reaction proceeds via a fascinating intermediate, a lithium carbenoid, whose subsequent transformation has been a subject of considerable mechanistic and computational investigation.

  • Halogen-Metal Exchange: The alkyllithium reagent performs a halogen-metal exchange with one of the bromine atoms on the cyclopropane ring. This step is rapid and forms a 1-lithio-1-bromocyclopropane intermediate, also known as a lithium carbenoid.[6][7]

  • Rearrangement to Allene: This carbenoid intermediate is unstable and rapidly rearranges to the allene. Computational studies, primarily at the B3LYP/6-31G(d) level of theory, have explored two potential microscopic pathways for this step[8]:

    • Concerted Pathway: The elimination of lithium bromide and the electrocyclic ring-opening occur in a single, concerted transition state.

    • Stepwise Pathway: The carbenoid first undergoes α-elimination of LiBr to form a highly reactive, free cyclopropylidene (a carbene). This carbene intermediate then rapidly rearranges to the allene.

Computational evidence suggests that a purely stepwise mechanism involving a discrete, free carbene intermediate is unlikely, as the concerted pathway is energetically favored.[1][2] The loss of the bromide ion is considered the rate-determining step in the overall transformation of the carbenoid.[8]

Quantitative Data: While extensive energy profiles for various substituted systems are specific to each case, a key energetic parameter has been reported for the parent system's rearrangement.

Pathway Description Computational Method Calculated Activation Energy Reference
Stepwise Ring-Opening of Unsubstituted CyclopropylidenoidB3LYP/6-31G(d)8.6 kcal/mol[9]

Table 2: Calculated Activation Energy for the Ring-Opening of the Parent Cyclopropylidenoid Intermediate.

Diagram of Allene Synthesis Pathway:

G cluster_1 Doering-LaFlamme Allene Synthesis Pathway cluster_2 Favored Concerted Path cluster_3 Less Favorable Stepwise Path A This compound B 1-Lithio-1-bromocyclopropane (Lithium Carbenoid) A->B + Alkyllithium C Transition State B->C Concerted Elimination & Ring Opening E {Free Cyclopropylidene (Carbene) | High-Energy Intermediate} B->E α-Elimination D Allene Product C->D - LiBr E->D Rearrangement

Doering-LaFlamme Allene Synthesis from this compound.

Experimental Protocols: Computational Methodologies

The insights described in this guide are derived from specific computational chemistry protocols. Reproducing or extending these studies requires adherence to similar methodologies.

General Computational Workflow

A typical workflow for investigating these reaction pathways involves several key steps:

G A 1. Molecular Structure Input (Reactants, Products) B 2. Geometry Optimization (Find Energy Minima) A->B C 3. Frequency Calculation (Confirm Minima/Characterize Stationary Points) B->C D 4. Transition State (TS) Search (e.g., Berny Algorithm, QST2/3) B->D G 7. Single-Point Energy Calculation (Higher level of theory for accuracy) C->G E 5. Frequency Calculation on TS (Confirm single imaginary frequency) D->E F 6. Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactant and Product) E->F E->G F->B H 8. Solvation Modeling (e.g., PCM, SMD) G->H

General Workflow for Computational Reaction Pathway Analysis.
Protocol for Base-Promoted Ring Opening

The study elucidating the base-promoted ring-opening mechanism employed high-level DFT calculations.[1]

  • Software: Gaussian suite of programs is commonly used for such calculations.

  • Method: Density Functional Theory (DFT).

  • Functional: M06-2X. This meta-hybrid GGA functional is known for its good performance in calculating main-group thermochemistry and kinetic barriers.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)) is typically used for geometry optimizations and frequency calculations.

  • Solvation Model: To simulate the reaction in solution, a continuum solvation model like the Polarization Continuum Model (PCM) is applied.

  • Procedure:

    • Optimize the geometries of reactants, intermediates, transition states, and products at the M06-2X/6-31G(d) level of theory with the PCM for the relevant solvent.

    • Perform frequency calculations at the same level to verify that reactants, intermediates, and products have zero imaginary frequencies, and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K) to determine the activation barriers (ΔG‡).

Protocol for Doering-LaFlamme Allene Synthesis

The computational investigation of the lithium carbenoid rearrangement used a different, widely applied DFT functional.[8]

  • Software: Gaussian or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, offering a good balance of accuracy and computational cost for a wide range of organic reactions.

  • Basis Set: 6-31G(d). This is a standard, computationally efficient basis set suitable for geometry optimizations of organic molecules.

  • Procedure:

    • Optimize the geometries of the 1-lithio-1-bromocyclopropane intermediate, the transition state for rearrangement, and the allene product complex.

    • Use the B3LYP/6-31G(d) level of theory.

    • Conduct frequency calculations to characterize the stationary points found on the potential energy surface.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state connects the carbenoid intermediate to the allene product.

    • For improved accuracy, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more robust method or a larger basis set.

Conclusion

Computational chemistry provides powerful and indispensable insights into the complex reaction pathways of this compound. DFT calculations have been instrumental in invalidating high-energy spontaneous reaction channels while providing strong support for experimentally observed, multi-step mechanisms. For the base-promoted ring-opening, a pathway involving a bromocyclopropene intermediate is strongly supported. For the Doering-LaFlamme allene synthesis, a concerted or near-concerted rearrangement of an intermediate lithium carbenoid is favored over a stepwise process involving a free carbene. The detailed computational protocols and quantitative energy data presented herein offer a foundational understanding for chemists aiming to harness the synthetic potential of this versatile cyclopropane derivative, enabling more precise control over reaction outcomes and facilitating the rational design of new synthetic methods.

References

Methodological & Application

Application Notes and Protocols: Phase Transfer Catalysis for Dibromocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

gem-Dibromocyclopropanes are valuable synthetic intermediates, serving as precursors for the synthesis of allenes, cumulenes, cyclopentadienes, and various natural products.[1] A highly effective and widely adopted method for their synthesis is the dibromocyclopropanation of alkenes via phase transfer catalysis (PTC). This approach, often referred to as the Makosza reaction, offers significant advantages over older methods, such as the Doering-Hoffman reaction, by utilizing a two-phase system that is less sensitive to water and employs inexpensive reagents.[1]

Phase transfer catalysis facilitates the reaction between reactants located in two immiscible phases—typically an aqueous phase containing a base and an organic phase containing the alkene and haloform. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion (or a related species) into the organic phase, where it can deprotonate the bromoform (B151600) (CHBr₃) to generate the highly reactive dibromocarbene (:CBr₂). This carbene then undergoes a cycloaddition reaction with the alkene to form the desired gem-dibromocyclopropane. The key benefits of this methodology include mild reaction conditions, enhanced reactivity, shorter reaction times, and often high yields.[2]

Data Presentation: Reaction Yields in Dibromocyclopropanation

The following table summarizes representative yields for the dibromocyclopropanation of various alkenes under phase transfer catalysis conditions. Note that reaction conditions can be optimized for specific substrates to improve yields.

Alkene SubstratePhase Transfer CatalystBaseSolventReaction TimeTemperatureYield (%)
3-Methyl-2-buten-1-olTEBA40% (w/w) NaOHCH₂Cl₂50 minRoom Temp95
(E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)TEBA40% (w/w) NaOHCH₂Cl₂50 minRoom Temp88
(E)-2-Methyl-2-buten-1-olTEBA40% (w/w) NaOHCH₂Cl₂50 minRoom Temp62
3-Methyl-3-buten-2-olTEBA40% (w/w) NaOHCH₂Cl₂50 minRoom Temp55
Cinnamyl alcoholTEBA40% (w/w) NaOHCH₂Cl₂50 minRoom Temp85
Styrene (B11656)Benzyltriethylammonium chloride50% (w/w) NaOHCH₂Cl₂/Bromoform4-6 h40-50°C~70-85
Cyclohexene (B86901)Benzyltriethylammonium chloride50% (w/w) NaOHCH₂Cl₂/Bromoform6-8 h40-50°C~60-75

TEBA: Benzyltriethylammonium chloride. Data for unsaturated alcohols is adapted from a flow chemistry protocol which shows comparable yields to batch reactions.[1] Yields for styrene and cyclohexene are typical ranges reported in the literature for batch processes.

Experimental Protocols

General Batch Protocol for Dibromocyclopropanation of an Alkene (e.g., Styrene)

This protocol is a representative procedure for the dibromocyclopropanation of an alkene using a batch reaction setup under phase transfer catalysis conditions.

Materials:

  • Styrene (or other alkene)

  • Bromoform (CHBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase transfer catalyst

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Mechanical stirrer with a tachometer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the alkene (1.0 eq), bromoform (1.5-2.0 eq), dichloromethane (if used as a co-solvent), and the phase transfer catalyst (e.g., TEBA, 1-5 mol% relative to the alkene).

  • Initiation of Reaction: Begin vigorous stirring of the organic mixture (a minimum of 500-600 rpm is crucial to ensure a large interfacial area between the two phases).[1][3] Slowly add the 50% aqueous NaOH solution (3.0-5.0 eq) to the flask. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-50°C) and maintain it for the required duration (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether or ethyl acetate.

  • Washing: Combine all the organic layers and wash them sequentially with water and then with brine to remove any residual NaOH and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess bromoform.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure gem-dibromocyclopropane.

Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH OH_minus OH- NaOH->OH_minus Dissociation Na_plus Na+ Catalyst_OH Q+OH- OH_minus->Catalyst_OH Phase Transfer CHBr3 Bromoform (CHBr3) CBr3_minus Tribromomethyl anion (-CBr3) CHBr3->CBr3_minus Alkene Alkene Product Dibromocyclopropane Alkene->Product Carbene :CBr2 CBr3_minus->Carbene Alpha-elimination (-Br-) Catalyst_Br Q+Br- Carbene->Alkene Cycloaddition Catalyst_OH->CHBr3 Deprotonation PTC PTC (Q+X-) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Alkene, Bromoform, and PTC in Flask B Add Aqueous NaOH A->B Start Stirring C Vigorous Stirring and Heating (40-50°C) B->C Initiate D Monitor by TLC/GC C->D During Reaction E Cool and Dilute with Water D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify (Distillation or Chromatography) H->I Final_Product Final_Product I->Final_Product Pure Product

References

Application Notes: Doering-LaFlamme Allene Synthesis from 1,1-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Doering-LaFlamme allene (B1206475) synthesis is a highly effective and reliable two-stage method for converting alkenes into allenes through the insertion of a single carbon atom.[1] This reaction sequence has become a cornerstone in synthetic organic chemistry for accessing the unique functionality of allenes, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. The overall transformation first involves the synthesis of a gem-dibromocyclopropane from an alkene, followed by its reaction with an organolithium reagent or a reducing metal to yield the corresponding allene.[1][2] This document provides a detailed overview of the reaction mechanism, applications, and comprehensive experimental protocols for this synthesis.

Reaction Mechanism

The conversion of a 1,1-dibromocyclopropane to an allene is initiated by a lithium-halogen exchange upon reaction with an organolithium reagent, such as methyllithium (B1224462) (MeLi) or butyllithium (B86547) (BuLi). This exchange forms a highly unstable 1-lithio-1-bromocyclopropane intermediate. This species is not typically isolated and rapidly undergoes an electrocyclic ring-opening. Computational and experimental studies suggest that this rearrangement is a concerted process, where the elimination of lithium bromide and the scission of the C-C bond occur almost simultaneously to form the allene.[1][2] While an alternative pathway involving a discrete cyclopropylidene carbene has been considered, the concerted mechanism is favored as it accounts for the high enantiospecificity observed in certain reactions.[1][2]

Figure 1: Reaction mechanism of the Doering-LaFlamme allene synthesis.

Applications in Research and Drug Development

Allenes are not merely synthetic curiosities; they are versatile building blocks with significant applications in medicinal chemistry and materials science.[3] Their unique axial chirality and reactive π-systems make them attractive scaffolds for drug design.

  • Enzyme Inhibition: The allene moiety has been incorporated into various molecules to act as mechanism-based enzyme inhibitors.[4] For instance, allene-containing quinazolines have been synthesized and shown to selectively inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5] These compounds were found to suppress the proliferation of cancer cells by inducing cell-cycle arrest and apoptosis.[5]

  • Bioisosteres and Scaffolds: The linear and rigid geometry of the allene unit can be used to mimic alkynes or other linear groups in drug candidates, potentially improving binding affinity or metabolic stability. The unique three-dimensional arrangement of substituents on the allene core provides novel vectoral orientations for interacting with biological targets.[6]

  • Synthetic Intermediates: Allenes serve as precursors for a wide array of molecular structures, including heterocycles and conjugated systems, which are prevalent in natural products and pharmaceuticals.[3]

Over 150 natural products are known to contain an allene or cumulene fragment, including the antibiotic Mycomycin, highlighting the biological relevance of this functional group.[7]

Experimental Protocols

The synthesis is a two-step process. First, the this compound intermediate is prepared from an alkene. Second, this intermediate is converted to the allene.

Protocol 1: Synthesis of this compound from an Alkene

This procedure details the formation of the dibromocyclopropane intermediate via the addition of dibromocarbene, generated in situ from bromoform (B151600) and potassium t-butoxide.

Materials and Reagents:

  • Alkene (1.0 eq)

  • Bromoform (CHBr₃, 1.2 - 2.5 eq)

  • Potassium t-butoxide (KOtBu, 1.2 - 2.5 eq)

  • Anhydrous pentane (B18724) or dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous pentane (approx. 50-100 mL per mole of alkene).[8]

  • Cool the mixture to 0°C to -10°C using an ice-salt bath.

  • In a separate flask, prepare a slurry of potassium t-butoxide in anhydrous pentane.

  • Slowly add the potassium t-butoxide slurry to the stirred alkene solution.

  • Following this, add bromoform dropwise to the reaction mixture over 6-8 hours, maintaining the low temperature.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[8]

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with ether or CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by distillation or column chromatography. Yields for this step are generally in the range of 50-80%.[8]

Protocol 2: Synthesis of Allene from this compound

This protocol describes the conversion of the isolated this compound to the final allene product using an organolithium reagent.

ExperimentalWorkflow Experimental Workflow for Allene Synthesis cluster_steps A Setup Reaction B Dissolve this compound in anhydrous ether A->B C Cool to -40°C to -30°C B->C E Add alkyllithium solution dropwise over 30 min D Reaction D->E F Stir for an additional 30 min E->F H Quench with water G Work-up & Isolation G->H I Extract with ether H->I J Dry & Concentrate I->J L Distillation or Chromatography K Purification & Analysis K->L M Characterize by IR, NMR, GC-MS L->M

Figure 2: General experimental workflow for the synthesis of allenes.

Materials and Reagents:

  • This compound derivative (1.0 eq)

  • Methyllithium (MeLi) or Butyllithium (BuLi) in ether (1.2 eq)

  • Anhydrous diethyl ether

  • Deionized water or dilute hydrochloric acid

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the this compound derivative (0.1 mol) in anhydrous diethyl ether (25 mL).[8]

  • Cool the solution to between -30°C and -40°C using a dry ice/acetone bath.[8]

  • Slowly add the ethereal solution of the alkyllithium reagent (0.12 mol) dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature during the addition.[8]

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.[8]

  • Quench the reaction by carefully adding water. To avoid isomerization of the allene product to acetylenes, quenching with dilute hydrochloric acid can be beneficial.[8]

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • The resulting crude allene can be purified by fractional distillation or preparative gas chromatography.[8]

Quantitative Data Summary

The Doering-LaFlamme synthesis is applicable to a wide range of olefinic substrates, generally providing good to excellent yields of the corresponding allenes.

Substrate (Alkene)Allene ProductReagentYield (%)Reference
Isobutylene3-Methylbuta-1,2-dieneMeLi92[8]
Trimethylethylene2-Methylpenta-2,3-dieneMeLi69[8]
Trimethylethylene2-Methylpenta-2,3-dieneBuLi68[8]
1-OcteneNona-1,2-dieneMeLi89[8]
Cyclotetradeca-1,8-dieneCyclohexadeca-1,2,9,10-tetraeneMeLi52[8]

Note: Yields are for the allene formation step from the corresponding this compound.

References

Application Notes and Protocols for Reductive Monodebromination of 1,1-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective reductive monodebromination of 1,1-dibromocyclopropanes, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The protocols outlined below offer reliable methods for achieving high yields of the corresponding monobromocyclopropanes.

Introduction

The selective monodebromination of gem-dibromocyclopropanes is a valuable synthetic tool, providing access to monobrominated cyclopropanes that can be further functionalized. These motifs are present in numerous biologically active compounds and are key building blocks in organic synthesis. This application note details a robust and efficient titanium-catalyzed method using Grignard reagents, which offers excellent yields under mild conditions.

Method 1: Titanium-Catalyzed Reductive Monodebromination with Ethylmagnesium Bromide

This protocol describes the conversion of 1,1-dibromocyclopropanes to their corresponding monobromocyclopropanes using ethylmagnesium bromide (EtMgBr) in the presence of a titanium (IV) isopropoxide catalyst. The reaction is typically fast, efficient, and proceeds at ambient temperature.[1][2]

Data Presentation

The following table summarizes the results for the reductive monodebromination of various 1,1-dibromocyclopropanes using the titanium-catalyzed method. The data highlights the reaction's efficiency and stereoselectivity.[1]

EntrySubstrate (1,1-dibromocyclopropane)EtMgBr (mol. equiv.)Ti(OPr-i)4 (mol%)Time (min)Isolated Yield (%)endo/exo or cis/trans Ratio
11,1-dibromo-2-phenylcyclopropane1.21020922.0:1
21,1-dibromo-2-methyl-2-phenylcyclopropane1.31030951:1.1
37,7-dibromobicyclo[4.1.0]heptane1.21020933.5:1
49,9-dibromobicyclo[6.1.0]nonane1.31060951:2.5

Note: Ratios are determined by GLC analysis and may vary slightly. The stereochemistry of the major isomer depends on the substrate.

Experimental Protocol

Materials:

  • This compound derivative

  • Ethylmagnesium bromide (EtMgBr) solution in diethyl ether

  • Titanium (IV) isopropoxide (Ti(OPr-i)4)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the this compound substrate (1.0 mmol) and dissolved in anhydrous diethyl ether (10 mL) under an inert atmosphere.

  • Catalyst Addition: Titanium (IV) isopropoxide (0.1 mmol, 10 mol%) is added to the stirred solution.

  • Grignard Reagent Addition: Ethylmagnesium bromide solution (1.2-1.3 mmol, 1.2-1.3 equiv.) is added dropwise to the reaction mixture at room temperature over a period of 5-10 minutes.

  • Reaction Monitoring: The reaction is stirred at ambient temperature. Progress can be monitored by thin-layer chromatography (TLC) or gas-liquid chromatography (GLC). The reaction is typically complete within 1 hour.[2]

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired monobromocyclopropane.[3]

Alternative Methods

While the titanium-catalyzed Grignard reduction is highly effective, other methods for the reductive monodebromination of 1,1-dibromocyclopropanes have been reported. These include:

  • Radical Reduction: Tri-n-butyltin hydride is a frequently used reagent for this transformation, often favoring the formation of the endo-isomer.[3]

  • Zinc-based Reagents: Systems such as zinc-copper couple, zinc-acetic acid, or zinc-ethanol-potassium hydroxide (B78521) can also be employed.[1][3]

  • Nickel Catalysis: A green chemistry approach utilizes a TMPhen-nickel catalyst with sodium borohydride (B1222165) in aqueous micellar conditions for clean and selective dehalogenation.[4]

  • Complex Hydrides: Reagents like lithium aluminum hydride have also been reported for this reduction.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a key mechanistic consideration for the titanium-catalyzed reductive monodebromination.

experimental_workflow sub Substrate (this compound) reaction Reaction Mixture (Stir at RT) sub->reaction cat Catalyst (Ti(OPr-i)4) cat->reaction reagent Grignard Reagent (EtMgBr) reagent->reaction dropwise addition solvent Anhydrous Ether solvent->reaction quench Quench (aq. NH4Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Distillation) workup->purify product Product (Monobromocyclopropane) purify->product

Caption: General experimental workflow for the reductive monodebromination.

logical_relationship start This compound + EtMgBr catalyst Ti(OPr-i)4 (Catalyst) start->catalyst activates intermediate Intermediate Complex catalyst->intermediate monobromo Monobromocyclopropane (Product) intermediate->monobromo yields excess Excess EtMgBr monobromo->excess can react with dibromo Dibromide (Starting Material) dibromo->intermediate reacts with fully_reduced Fully Reduced Cyclopropane (Byproduct) excess->fully_reduced

Caption: Key components and potential reaction pathways.

References

Application Notes and Protocols: Synthesis of Cyclopropylamines from 1,1-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamines are pivotal structural motifs in medicinal chemistry and drug development. The unique conformational rigidity and electronic properties of the cyclopropyl (B3062369) group can significantly enhance the pharmacological profile of drug candidates, improving potency, metabolic stability, and membrane permeability.[1][2] This application note provides a detailed, multi-step protocol for the synthesis of cyclopropylamines starting from the readily available precursor, 1,1-dibromocyclopropane. While a direct conversion is challenging, this robust four-step pathway offers a reliable method for accessing this valuable amine. The described synthesis involves a selective monodebromination, formation of a Grignard reagent, subsequent carboxylation, and finally, a Curtius rearrangement to yield the target cyclopropylamine (B47189).

Applications in Drug Development

The cyclopropylamine moiety is a key pharmacophore in a variety of therapeutic agents.[2] Its incorporation can lead to:

  • Enhanced Potency: The rigid structure of the cyclopropane (B1198618) ring can lock a molecule into a bioactive conformation, leading to stronger binding with its biological target.

  • Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Examples of drugs and clinical candidates containing the cyclopropylamine scaffold can be found across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Overall Synthetic Workflow

The synthesis of cyclopropylamine from this compound is achieved through a four-step process. The overall workflow is depicted below.

G cluster_0 Step 1: Monodebromination cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Curtius Rearrangement A This compound B Monobromocyclopropane A->B EtMgBr, Ti(OiPr)4 C Cyclopropylmagnesium Bromide B->C Mg, Ether D Cyclopropanecarboxylic Acid C->D 1. CO2 2. H3O+ E Cyclopropylamine D->E 1. DPPA, Et3N 2. H2O, Heat

Caption: Synthetic pathway from this compound to cyclopropylamine.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactionProductTypical Yield (%)Reference(s)
1Selective MonodebrominationMonobromocyclopropane~95%[3][4]
2Grignard Reagent FormationCyclopropylmagnesium Bromide25-30%[1]
3CarboxylationCyclopropanecarboxylic AcidHigh (typically >80%)Standard Reaction
4Curtius RearrangementCyclopropylamine70-85%[5][6]

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Dry ice

  • Anhydrous solvents (diethyl ether, toluene)

  • Reagents: this compound, ethylmagnesium bromide solution, titanium(IV) isopropoxide, magnesium turnings, diphenylphosphoryl azide (B81097) (DPPA), triethylamine (B128534), hydrochloric acid.

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus, silica (B1680970) gel for chromatography).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Acyl azides, intermediates in the Curtius rearrangement, are potentially explosive and should not be isolated. The one-pot procedure described minimizes this risk.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

Protocol 1: Synthesis of Monobromocyclopropane

This protocol describes the selective reduction of this compound to monobromocyclopropane.[3][4]

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous diethyl ether.

    • Add titanium(IV) isopropoxide (2-10 mol%) to the solution.

  • Reaction Execution:

    • Cool the mixture in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide (1.0-1.3 eq) in diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by GC-MS or TLC.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain monobromocyclopropane as a colorless liquid.

Protocol 2: Synthesis of Cyclopropylmagnesium Bromide

This protocol details the formation of the Grignard reagent from monobromocyclopropane.[1]

  • Reaction Setup:

    • Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Gently heat the magnesium under vacuum with a heat gun and then cool under a stream of dry nitrogen to activate the surface.

    • Add a small crystal of iodine to the flask.

    • Add anhydrous diethyl ether to cover the magnesium.

  • Reaction Execution:

    • Dissolve monobromocyclopropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the monobromocyclopropane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining monobromocyclopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution of cyclopropylmagnesium bromide should be used directly in the next step.

Protocol 3: Synthesis of Cyclopropanecarboxylic Acid

This protocol describes the carboxylation of the Grignard reagent.

  • Reaction Setup:

    • In a separate large, three-necked flask equipped with a gas inlet tube and a mechanical stirrer, place a large excess of crushed dry ice (solid CO₂).

    • Add anhydrous diethyl ether to the dry ice to form a slurry.

  • Reaction Execution:

    • Cool the previously prepared cyclopropylmagnesium bromide solution in an ice bath.

    • Slowly transfer the Grignard solution to the dry ice slurry via a cannula under a positive pressure of nitrogen.

    • Stir the mixture vigorously until all the dry ice has sublimated and the mixture has reached room temperature.

  • Workup and Purification:

    • Carefully quench the reaction mixture by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield crude cyclopropanecarboxylic acid, which can often be used in the next step without further purification. If necessary, it can be purified by distillation or recrystallization.

Protocol 4: Synthesis of Cyclopropylamine via Curtius Rearrangement

This one-pot protocol describes the conversion of cyclopropanecarboxylic acid to cyclopropylamine.[5][6]

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cyclopropanecarboxylic acid (1.0 eq) and anhydrous toluene.

    • Add triethylamine (1.1 eq) to the solution, followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours. During this time, the acyl azide forms and rearranges to cyclopropyl isocyanate with the evolution of nitrogen gas.

    • After the rearrangement is complete (monitor by TLC or IR for the disappearance of the azide and appearance of the isocyanate), cool the mixture to room temperature.

    • Carefully add 2 M hydrochloric acid to the reaction mixture.

    • Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate to the amine.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (B1210297) to remove non-basic impurities.

    • Make the aqueous layer strongly basic (pH > 12) by the careful addition of concentrated sodium hydroxide (B78521) solution, keeping the flask in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and carefully remove the solvent by distillation (note the low boiling point of cyclopropylamine, ~50 °C) to obtain the final product.[2] Further purification can be achieved by distillation.

References

Application Notes and Protocols for Handling 1,1-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Physical Properties

1,1-dibromocyclopropane should be handled as a potentially hazardous chemical. Based on data from analogous compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation.[1] It may also be harmful if inhaled or swallowed. Due to the presence of the strained cyclopropane (B1198618) ring and bromine atoms, it may be reactive and potentially unstable under certain conditions, such as exposure to heat or strong bases.[2][3]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Structurally Similar Compounds
Molecular Formula C₃H₄Br₂-
Molecular Weight 199.87 g/mol [4]-
Appearance Likely a liquid-
Boiling Point Data not available1,2-dibromopropane: 141-142 °C
Density Data not available1,2-dibromopropane: 1.93 g/mL
Hazards Data not available1,1-dibromo-2,2-bis(chloromethyl)cyclopropane: Causes skin and serious eye irritation, may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is critical to minimize exposure when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield should be worn over goggles when there is a risk of splashing.[5] Eyewear must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Skin Protection Chemical-resistant lab coatA flame-resistant lab coat should be worn and fully buttoned.[5] Long pants and closed-toe shoes are mandatory.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves offer good short-term protection.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Inspect gloves before each use and replace them immediately upon contamination.[5][6] Consider double-gloving for added protection.[7][8]
Respiratory Protection Use in a certified chemical fume hoodIf a fume hood is not available or ventilation is inadequate, a full-face or half-mask air-purifying respirator with appropriate cartridges (NIOSH-approved or equivalent) should be used.[9]

Experimental Protocols

  • Receiving and Inspection: Upon receipt, transport the chemical in a secondary container to the laboratory.[5] In a fume hood, inspect the container for any signs of damage or leakage.[5]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][10] Keep the container tightly closed.[5] For long-term stability, store in a refrigerator in an amber glass bottle to protect from light.[3]

  • Dispensing: Conduct all transfers and dispensing of this compound inside a certified chemical fume hood. Use spark-proof tools and ground and bond containers when transferring large volumes to prevent static discharge.[5][10]

  • Experimental Use: Work with the smallest quantity of the chemical necessary for the experiment.[5] Ensure all glassware is clean and dry.[7]

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
Skin Contact Immediately wash off with soap and plenty of water.[11] Remove contaminated clothing. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
  • Evacuation and Ventilation: In case of a spill, immediately evacuate personnel from the affected area. Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening sashes in the fume hood.

  • Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[7][12]

  • Containment: For a small spill, and if you are trained to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[7] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills: For large spills, or if you are unsure how to handle the situation, evacuate the area and contact your institution's emergency response team immediately.[7]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe emergency Contact Emergency Response Team large_spill->emergency contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose secure Secure Area and Await Arrival emergency->secure

Caption: Workflow for responding to a this compound spill.

  • Segregation: All solutions containing this compound and any unused portions of the chemical must be collected as hazardous waste.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[5]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[5] The container should be clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[7] Never dispose of this chemical down the drain or in the regular trash.[7]

Reactivity and Incompatibilities

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Conditions to Avoid: Keep away from heat, flames, and sparks.[10] The strained cyclopropane ring can be susceptible to ring-opening reactions under various conditions.[3]

  • Hazardous Decomposition Products: Hazardous decomposition products are not fully characterized but may include hydrogen bromide and carbon oxides upon combustion.

This document provides a summary of safety protocols for handling this compound. It is essential for all personnel to be thoroughly trained on these procedures and to consult with their institution's safety office before working with this chemical.

References

Application Notes and Protocols: A Step-by-Step Guide to Asymmetric Cyclopropanation via Phase-Transfer Catalyzed Michael-Initiated Ring Closure (MIRC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the asymmetric cyclopropanation of chalcones via a Michael-Initiated Ring Closure (MIRC) reaction. This method utilizes phase-transfer catalysis (PTC), a powerful technique pioneered by Mieczysław Mąkosza, to achieve high yields and enantioselectivities under mild, biphasic conditions. The protocol outlined is based on the work of Waser and co-workers, demonstrating a practical approach for the synthesis of highly substituted, chiral cyclopropanes, which are valuable building blocks in medicinal chemistry.

Introduction

The cyclopropane (B1198618) ring is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Its unique conformational properties and inherent ring strain can impart favorable pharmacological characteristics. The Michael-Initiated Ring Closure (MIRC) reaction is a robust method for the construction of cyclopropanes. When coupled with phase-transfer catalysis using chiral catalysts, such as those derived from cinchona alkaloids, this reaction can be rendered highly enantioselective.

Phase-transfer catalysis facilitates the reaction between reactants in immiscible liquid phases (e.g., an aqueous base and an organic solvent containing the substrates) by a catalyst that transfers one reactant across the phase boundary. This approach avoids the need for anhydrous conditions and strong, expensive bases, making it a "green" and scalable method for organic synthesis.

Reaction Principle

The asymmetric cyclopropanation of a chalcone (B49325) with a bromomalonate ester under phase-transfer catalysis proceeds through the following key steps:

  • Deprotonation: A hydroxide (B78521) ion from the aqueous phase is transported into the organic phase by the chiral quaternary ammonium (B1175870) salt catalyst (Q*X⁻).

  • Enolate Formation: The hydroxide ion deprotonates the diethyl bromomalonate in the organic phase to form a nucleophilic enolate.

  • Michael Addition: The enolate undergoes a stereoselective Michael addition to the chalcone (the Michael acceptor). The chiral environment provided by the catalyst directs the attack to one face of the chalcone, establishing the stereochemistry of the final product.

  • Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (Sₙ2 reaction), displacing the bromide ion to form the cyclopropane ring.

  • Catalyst Regeneration: The catalyst is regenerated and returns to the aqueous phase to continue the catalytic cycle.

Experimental Protocols

This section provides a detailed protocol for the asymmetric cyclopropanation of trans-chalcone with diethyl bromomalonate, catalyzed by a chiral cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • trans-Chalcone

  • Diethyl bromomalonate

  • Potassium carbonate (K₂CO₃)

  • Chiral Phase-Transfer Catalyst (e.g., a quinidine-derived quaternary ammonium salt)

  • Mesitylene (B46885) (solvent)

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing the chiral phase-transfer catalyst (0.05 mmol, 10 mol%) in mesitylene (5 mL), add a 50% aqueous solution of potassium carbonate (10 equivalents).

  • Addition of Reactants: After flushing the flask with an inert gas (e.g., Argon), add the trans-chalcone derivative (0.5 mmol, 1 equivalent).

  • Cooling and Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the diethyl bromomalonate (less than 0.5 mmol) in three portions over a period of 24 hours.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C for 46 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer and wash it with deionized water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane derivative.

Quantitative Data

The following table summarizes the results for the asymmetric cyclopropanation of various substituted chalcones with diethyl bromomalonate under the conditions described above.[1]

EntryChalcone Substituent (Ar)Yield (%)Enantiomeric Ratio (e.r.)
1Phenyl9591:9
24-Chlorophenyl9890:10
34-Methoxyphenyl9289:11
42-Naphthyl8592:8

Diagrams

Logical Relationship of the Catalytic Cycle

MIRC_PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Chalcone Chalcone Adduct Michael Adduct Chalcone->Adduct Bromomalonate Diethyl Bromomalonate Enolate Bromomalonate Enolate Bromomalonate->Enolate Enolate->Chalcone Michael Addition Product Cyclopropane Product Adduct->Product Intramolecular Cyclization Catalyst_aq Q*⁺X⁻ Product->Catalyst_aq Catalyst Regeneration Catalyst_org Q*⁺OH⁻ Catalyst_org->Bromomalonate Deprotonation OH_aq OH⁻ Catalyst_aq->Catalyst_org Phase Transfer

Caption: Catalytic cycle of the phase-transfer catalyzed MIRC reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Catalyst, Solvent, Base start->setup add_reactants Add Chalcone setup->add_reactants cool Cool to 0 °C add_reactants->cool add_nucleophile Add Diethyl Bromomalonate (in portions) cool->add_nucleophile react Stir at 0 °C for 46h add_nucleophile->react workup Aqueous Work-up react->workup extract Extraction with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Cyclopropane Product purify->end

Caption: Step-by-step experimental workflow for the asymmetric cyclopropanation.

References

Application Notes and Protocols for the Purification of Crude 1,1-Dibromocyclopropane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromocyclopropane is a valuable synthetic intermediate in organic chemistry, often utilized in the synthesis of more complex molecules due to the unique reactivity of the gem-dibromocyclopropyl group. Following its synthesis, crude this compound typically contains unreacted starting materials, byproducts, and residual solvents. For subsequent high-purity applications, such as in pharmaceutical development, a robust purification method is essential. Vacuum distillation is the preferred method for purifying this compound, as its estimated high boiling point at atmospheric pressure (>150°C) makes it susceptible to decomposition at elevated temperatures.[1] This document provides a detailed protocol for the purification of crude this compound using vacuum distillation.

Data Presentation

PropertyValueSource
Molecular Formula C₃H₄Br₂[2][3][4]
Molecular Weight 199.87 g/mol [2][4]
Appearance Colorless to pale yellow liquidAssumed
Estimated Boiling Point (Atmospheric Pressure) >150 °C[1]
Boiling Point of a Related Compound (1,1-dibromo-2,2-dimethylcyclopropane) 154.5 °C at 760 mmHg[5]
Recommended Vacuum Pressure 10 - 20 mmHgGeneral Practice
Estimated Boiling Range at 15 mmHg 60 - 80 °CEstimation
Typical Purity after Distillation >98%Expected

Note: The estimated boiling range is an approximation. The actual boiling point should be determined empirically during the distillation.

Experimental Protocols

This section details the pre-distillation workup of the crude product and the subsequent vacuum distillation procedure.

Pre-Distillation Workup of Crude this compound

Following the synthesis of this compound, a standard aqueous workup is necessary to remove inorganic salts, residual base, and water-soluble impurities before distillation.[6][7]

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

Vacuum Distillation of Crude this compound

Materials and Equipment:

  • Crude, solvent-free this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Cold trap (recommended)

  • Manometer (optional, but recommended for pressure monitoring)

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Assembly:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar (or boiling chips) to the round-bottom flask. The flask should not be more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Assemble the distillation apparatus as shown in the workflow diagram below, securing all components with clamps.

    • Position the thermometer bulb so that the top is level with the bottom of the side arm of the distillation head.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude product.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

    • Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle.

    • Observe the mixture for boiling and the condensation of vapor in the distillation head.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • As the temperature of the vapor reaches the expected boiling range of this compound (estimated at 60-80 °C at 15 mmHg), change to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input.

    • Record the temperature range over which the main fraction is collected.

    • Once the distillation is complete or only a small amount of residue remains, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Shutdown:

    • Slowly and carefully release the vacuum by opening a vent on the system (e.g., at the cold trap). Do not turn off the vacuum pump while the system is still sealed.

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.

Mandatory Visualization

G cluster_workup Pre-Distillation Workup cluster_distillation Vacuum Distillation crude_mixture Crude Reaction Mixture quench Quench with Water crude_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash (Water, NaHCO3, Brine) extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude this compound concentrate->crude_product setup Assemble Distillation Apparatus crude_product->setup apply_vacuum Apply Vacuum (10-20 mmHg) setup->apply_vacuum heat Gently Heat apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction (est. 60-80°C) collect_forerun->collect_main cool_down Cool to Room Temperature collect_main->cool_down pure_product Pure this compound cool_down->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), a key intermediate in the synthesis of various organic compounds, including the clinical drug candidate bicyclo[1.1.1]pentan-1-amine.[1] Two primary synthesis routes are presented. The first is a multi-step synthesis starting from 2-amino-2-hydroxymethyl propane-1,3-diol, designed for industrial-scale production. The second is an improved laboratory-scale preparation via phase-transfer catalyzed dibromocyclopropanation of 3-chloro-2-chloromethylprop-1-ene. This document offers detailed methodologies for both routes, quantitative data in structured tables, and a visual representation of the experimental workflow.

Introduction

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is a crucial building block in organic synthesis. Its strained cyclopropane (B1198618) ring and functional handles make it a versatile precursor for complex molecules. Notably, it serves as a core intermediate in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound of significant interest in medicinal chemistry.[1] The efficient and scalable synthesis of this intermediate is therefore of high importance. This document outlines two effective methods for its preparation.

Method 1: Multi-step Synthesis from 2-Amino-2-hydroxymethyl propane-1,3-diol

This method, adapted from patent literature, describes a five-step synthesis suitable for large-scale production, starting from the readily available and inexpensive 2-amino-2-hydroxymethyl propane-1,3-diol.[1]

Signaling Pathway

G A 2-Amino-2-hydroxymethyl propane-1,3-diol B (1,3-Dichloro-2-(chloromethyl)propan-2-yl) aminosulfonone A->B Thionyl chloride, Toluene (B28343), Pyridine (Chlorine Substitution) C 1,3-Dichloro-2-chloromethylpropan-2-amine sulfate (B86663) B->C Concentrated H₂SO₄, Aqueous solution (Hydrolysis) D 2,2-Bis(chloromethyl)aziridine C->D NaOH, K₂CO₃ (Salt decomposition & Ring closure) E 3-Chloro-2-chloromethylprop-1-ene D->E Sodium nitrite (B80452), Concentrated HCl (Deamination) F 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane E->F Bromoform (B151600), NaOH, Potassium bromide, Phase Transfer Catalyst (Dibromocyclopropanation)

Caption: Multi-step synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Experimental Protocol

Step A: Synthesis of (1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone

  • Dissolve 2-amino-2-hydroxymethyl propane-1,3-diol in toluene.

  • Control the temperature at 20-40 °C and add thionyl chloride (molar ratio of 1:3.0-6.0 to the diol).

  • Cool the mixture to 10-15 °C and add pyridine.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Gradually heat the mixture to 105-110 °C and maintain for 10 hours to obtain a toluene solution of the product.

Step B: Synthesis of 1,3-Dichloro-2-chloromethylpropan-2-amine sulfate

  • To the organic solution from Step A, add water and a concentrated sulfuric acid aqueous solution at a temperature not exceeding 25 °C (molar ratio of 1:1.0-1.5 to the aminosulfonone).

  • Heat the mixture to 85-95 °C and react for 15-22 hours.

  • Cool to room temperature, separate the toluene phase, and extract the aqueous phase with methyl tert-butyl ether to obtain an aqueous solution of the product.

Step C: Synthesis of 2,2-Bis(chloromethyl)aziridine

  • To the aqueous solution from Step B, add sodium hydroxide (B78521) and potassium carbonate (molar ratio of 1:2.0-4.0:1.0-2.0 to the amine sulfate).

  • Control the pH to 9-10 to induce salt decomposition and ring closure, yielding an aqueous solution of the product.

Step D: Synthesis of 3-Chloro-2-chloromethylprop-1-ene

  • Cool the aqueous solution of 2,2-bis(chloromethyl)aziridine to 5-10 °C.

  • Add sodium nitrite (molar ratio of 1:1.0-1.2 to the aziridine) and concentrated hydrochloric acid.

  • Heat to 45-50 °C and react for 5 hours.

  • After the reaction, heat to 95-110 °C for normal pressure distillation.

  • Separate the lower layer and perform reduced pressure rectification to obtain the pure product.

Step E: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Dissolve 3-chloro-2-chloromethylprop-1-ene, pinacol, and dibenzo-18-crown-6 (B77160) in bromoform.

  • Dropwise, add an aqueous solution of sodium hydroxide and potassium bromide at 18-25 °C. The molar ratio of 3-chloro-2-chloromethylprop-1-ene to bromoform should be between 1:2.0 and 1:4.0.[1]

  • The addition of a halogenated salt like potassium bromide acts as a buffer to control the exothermicity of the reaction.[1]

  • Upon completion, the target compound is isolated.

Quantitative Data
StepReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Product
A2-Amino-2-hydroxymethyl propane-1,3-diolThionyl chloride1 : 3.0-6.0(1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone
B(1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfononeConc. H₂SO₄1 : 1.0-1.51,3-Dichloro-2-chloromethylpropan-2-amine sulfate
C1,3-Dichloro-2-chloromethylpropan-2-amine sulfateNaOH / K₂CO₃1 : 2.0-4.0 / 1.0-2.02,2-Bis(chloromethyl)aziridine
D2,2-Bis(chloromethyl)aziridineSodium nitrite1 : 1.0-1.23-Chloro-2-chloromethylprop-1-ene
E3-Chloro-2-chloromethylprop-1-eneBromoform1 : 2.0-4.01,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Method 2: Phase-Transfer Catalyzed Dibromocyclopropanation

This method, based on the procedure reported by Lynch and Dailey, provides an efficient synthesis of the target compound from 3-chloro-2-chloromethyl-1-propene. It is a well-established and reproducible method often cited in the literature.[2]

Experimental Workflow

G A Prepare Reactant Mixture: 3-Chloro-2-chloromethylprop-1-ene, Bromoform, Dichloromethane, Ethanol, Phase-Transfer Catalyst B Cool to 0 °C A->B C Slowly add 50% aq. NaOH B->C D Stir vigorously at 0 °C C->D E Warm to Room Temperature and Stir Overnight D->E F Work-up: Add Water, Separate Layers, Extract Aqueous Layer with CH₂Cl₂ E->F G Combine Organic Layers, Dry over MgSO₄, Filter F->G H Concentrate in vacuo G->H I Recrystallize from Hexane (B92381) H->I J 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (White Crystalline Solid) I->J

Caption: Workflow for phase-transfer catalyzed dibromocyclopropanation.

Experimental Protocol

Materials:

  • 3-Chloro-2-chloromethyl-1-propene

  • Bromoform (CHBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • To a mechanically stirred solution of 3-chloro-2-chloromethyl-1-propene, bromoform, dichloromethane, a small amount of ethanol, and the phase-transfer catalyst, cool the mixture to 0 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide via an addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the mixture vigorously at 0 °C for a designated period.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, add water to the mixture and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from hexane to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a white crystalline solid.

Quantitative Data and Characterization
ParameterValueReference
Yield 73%
Melting Point 48-50 °C
¹H NMR (CDCl₃, δ) 1.95 (s, 2H), 3.82 (d, J = 11.4 Hz, 2H), 3.93 (d, J = 11.4 Hz, 2H)
¹³C NMR (CDCl₃, δ) 35.4, 38.9, 45.3, 49.2
IR (KBr, cm⁻¹) 3010, 2970, 1435, 1280, 760, 680
MS (m/z) 294 (M⁺), 215, 179, 135, 99, 49

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

  • Bromoform is toxic and should be handled with care.

  • Concentrated sodium hydroxide is corrosive and can cause severe burns.

  • The dibromocyclopropanation reaction can be highly exothermic and should be cooled adequately.

Conclusion

The two protocols presented provide robust methods for the large-scale synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. The multi-step synthesis from 2-amino-2-hydroxymethyl propane-1,3-diol is well-suited for industrial production due to the low cost of the starting material. The phase-transfer catalysis method offers a more direct route that is highly efficient and reproducible, making it an excellent choice for laboratory-scale synthesis and process development. The selection of the appropriate method will depend on the desired scale, available starting materials, and specific requirements of the research or development program.

References

Application of 1,1-Dibromocyclopropane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromocyclopropane is a versatile and highly valuable building block in medicinal chemistry. Its strained three-membered ring structure provides a unique conformational rigidity and electronic properties that can be strategically employed to enhance the pharmacological profiles of drug candidates. The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecular architectures, including bicyclo[1.1.0]butanes (BCBs), spirocycles, and cyclopropyl-containing nucleoside analogs. These motifs have been incorporated into a variety of therapeutic agents, demonstrating significant potential in antiviral and anticancer applications.

The incorporation of a cyclopropane (B1198618) ring, often derived from this compound, can confer several advantageous properties to a molecule, such as:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to stronger binding interactions with its biological target.

  • Improved Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl (B3062369) group can be used to fine-tune properties like lipophilicity and acidity (pKa), which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, supported by quantitative biological data and visual diagrams of synthetic workflows and signaling pathways.

Application Note 1: Synthesis of Bicyclo[1.1.0]butane (BCB) Intermediates for Drug Discovery

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile intermediates in organic synthesis. Their high ring strain energy (approximately 64-66 kcal/mol) makes them prone to "strain-release" transformations, enabling the rapid construction of complex three-dimensional scaffolds for novel therapeutics. gem-Dibromocyclopropanes are key starting materials for the generation of BCBs.

General Workflow for BCB Synthesis from this compound Derivatives

G start This compound Derivative intermediate Bicyclo[1.1.0]butane (BCB) Intermediate start->intermediate Reductive Cyclization (e.g., with organolithium reagents) product Functionalized Bicyclic or Spirocyclic Product intermediate->product Strain-Release Transformation (e.g., Cycloaddition, Rearrangement)

Caption: General workflow for synthesizing bicyclic compounds from dibromocyclopropanes.

Experimental Protocol: Generation of a Bicyclo[1.1.0]butan-1-yllithium Reagent and Reaction with an Imine

This protocol describes the in situ generation of a bicyclo[1.1.0]butan-1-yllithium reagent from a this compound derivative and its subsequent nucleophilic addition to an N-tert-butanesulfinylimine. This method is a key step in the synthesis of complex alkaloids and other nitrogen-containing bioactive molecules.

Materials:

Procedure:

  • Under an argon atmosphere, dissolve 1,1-dibromo-2-chloromethylcyclopropane (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add methyllithium (1.1 equivalents) dropwise to the solution and stir for 10 minutes.

  • Add tert-butyllithium (1.1 equivalents) dropwise and continue stirring for an additional 30 minutes at -78 °C to generate the bicyclo[1.1.0]butan-1-yllithium reagent.

  • In a separate flask, dissolve the N-tert-butanesulfinylimine (1.0 equivalent) in anhydrous THF.

  • Add the imine solution dropwise to the freshly prepared organolithium solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the imine is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[1.1.0]butylmethylamine derivative.

Application Note 2: Synthesis of Cyclopropyl Nucleoside Analogs with Antiviral Activity

Cyclopropyl nucleoside analogs are an important class of compounds that have shown significant promise as antiviral agents. The cyclopropane ring serves as a rigid mimic of the ribose sugar in natural nucleosides. The synthesis of these analogs can be achieved by the reaction of a suitably functionalized cyclopropane unit, often derived from this compound, with a nucleobase.

General Synthetic Workflow for Cyclopropyl Nucleoside Analogs

G start This compound intermediate Functionalized Cyclopropyl Intermediate start->intermediate Functionalization product Cyclopropyl Nucleoside Analog intermediate->product N-Alkylation nucleobase Purine or Pyrimidine Base nucleobase->product

Caption: Synthetic workflow for cyclopropyl nucleoside analogs.

Representative Experimental Protocol: Synthesis of a Cyclopropyl Adenine (B156593) Analog

This protocol outlines a general procedure for the synthesis of a cyclopropyl adenine nucleoside analog. The key step involves the N-alkylation of adenine with a brominated cyclopropyl intermediate, which can be prepared from this compound.

Materials:

  • 1-Bromo-2-(bromomethyl)cyclopropane (can be synthesized from this compound)

  • Adenine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add adenine (1.0 equivalent) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2-(bromomethyl)cyclopropane (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired cyclopropyl adenine analog.

Quantitative Biological Data for Representative Cyclopropyl Nucleoside Analogs

While specific data for compounds synthesized directly from this compound is not always available in a single publication, the following table presents representative antiviral activities of cyclopropyl nucleoside analogs to illustrate their potential.

Compound ClassVirusActivity MetricValue (µM)
Cyclopropyl Guanine AnalogHuman Cytomegalovirus (HCMV)EC₅₀Moderate Activity
Cyclopropyl Adenine AnalogHuman Immunodeficiency Virus (HIV)EC₅₀Moderate Activity

Note: The term "Moderate Activity" is used in the absence of precise numerical values in the cited literature. EC₅₀ is the concentration of a drug that gives a half-maximal response.

Mechanism of Action of Antiviral Nucleoside Analogs

The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral DNA or RNA synthesis.[1]

G drug Cyclopropyl Nucleoside Analog (Prodrug) active Cyclopropyl Nucleoside Triphosphate (Active Form) drug->active Cellular Kinases polymerase Viral DNA/RNA Polymerase active->polymerase incorporation Incorporation into Viral DNA/RNA polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Mechanism of action for antiviral nucleoside analogs.

Upon entering a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form.[2] This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1] Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropyl "sugar" mimic prevents the addition of the next nucleotide, leading to chain termination and the inhibition of viral replication.[1]

Application Note 3: Synthesis of Spiro-Cyclopropane Compounds with Anticancer Activity

Spiro-compounds containing a cyclopropane ring are an emerging class of molecules with potent anticancer activity. The synthesis of these complex structures can be achieved through the reaction of gem-dihalocyclopropanes with suitable nucleophiles.

General Synthetic Approach for Spiro-Cyclopropane Compounds

A common strategy involves the dialkylation of a gem-dibromocyclopropane with a "cyclocuprate" species, which can be generated in situ.

Quantitative Biological Data for Spiro-Cyclopropane Analogs in Cancer Cell Lines

The following table summarizes the cytotoxic activity of representative spiro-cyclopropane compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Spiro[cyclopropane-1,3'-indolin]-2'-one (6b) DU-145Prostate Cancer<20[3]
Spiro[cyclopropane-1,3'-indolin]-2'-one (6u) DU-145Prostate Cancer<20[3]
1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivative (6b) HeLaCervical Cancer0.18[5]
1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivative (6d) A549Lung Cancer0.26[5]
1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivative (8d) MDA-MB-231Breast Cancer0.10[5]

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Inhibition of the NF-κB Pathway and Induction of Apoptosis

Several spiro-cyclopropane compounds have been shown to exert their anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and inducing apoptosis (programmed cell death).[5][6]

The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation.[7] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[8]

G stimuli Inflammatory Stimuli (e.g., TNF-α) phosphorylation Phosphorylation of IκBα stimuli->phosphorylation compound Spiro-cyclopropane Compound compound->phosphorylation Inhibits apoptosis Apoptosis compound->apoptosis Induces ikb IκBα complex IκBα/NF-κB Complex (Inactive) ikb->complex nfkb NF-κB (p50/p65) nfkb->complex complex->phosphorylation degradation Ubiquitination and Degradation of IκBα phosphorylation->degradation translocation NF-κB Nuclear Translocation degradation->translocation transcription Gene Transcription (Pro-survival, Proliferation) translocation->transcription

Caption: Inhibition of the NF-κB pathway and induction of apoptosis by spiro-cyclopropane compounds.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[7] Upon receiving an inflammatory signal (e.g., from TNF-α), IκBα is phosphorylated and subsequently degraded. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes that promote cell survival and proliferation.[9]

Spiro-cyclopropane compounds can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[9] This inhibition of pro-survival signaling, coupled with the induction of apoptosis through other mechanisms (such as the activation of caspases), contributes to the anticancer activity of these compounds.[3][6]

Conclusion

This compound is a powerful synthon that provides access to a diverse range of medicinally important molecular scaffolds. Its application in the synthesis of bicyclo[1.1.0]butane intermediates, cyclopropyl nucleoside analogs, and spiro-cyclopropane compounds highlights its significance in modern drug discovery. The unique structural and electronic properties of the cyclopropane moiety, readily installed using this compound, offer a valuable strategy for optimizing the potency, metabolic stability, and overall pharmacological profile of therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile building block in the development of novel antiviral and anticancer drugs.

References

Application Notes and Protocols for the Work-Up of 1,1-Dibromocyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the effective quenching, extraction, and purification of 1,1-dibromocyclopropanes synthesized via phase-transfer catalysis.

Introduction

The dibromocyclopropanation of alkenes using bromoform (B151600) and a strong base under phase-transfer catalysis (PTC) is a robust and widely used method for synthesizing 1,1-dibromocyclopropanes. These compounds are valuable synthetic intermediates. The work-up procedure is critical for isolating the product in high yield and purity, as 1,1-dibromocyclopropanes can be prone to decomposition. This document outlines a standard work-up protocol, provides quantitative data on reaction yields, and offers a troubleshooting guide for common issues encountered during product isolation.

General Reaction and Work-up Scheme

The synthesis of 1,1-dibromocyclopropanes via PTC typically involves the reaction of an alkene with bromoform in a biphasic system (e.g., dichloromethane (B109758) and concentrated aqueous sodium hydroxide) with a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA).

Reaction Pathway

cluster_reaction Reaction Phase Alkene Alkene Dibromocarbene :CBr₂ (in situ) Alkene->Dibromocarbene Base-mediated α-elimination Bromoform Bromoform (CHBr₃) Bromoform->Dibromocarbene Base-mediated α-elimination NaOH 50% aq. NaOH PTC Phase-Transfer Catalyst (e.g., TEBA) PTC->Dibromocarbene Base-mediated α-elimination DCM Dichloromethane (CH₂Cl₂) DCM->Dibromocarbene Base-mediated α-elimination Product 1,1-Dibromocyclopropane Dibromocarbene->Product [1+2] Cycloaddition Start Reaction Mixture Quench Quench with Water Start->Quench Extract Extract with CH₂Cl₂ (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Concentrate->Purify Distill Vacuum Distillation Purify->Distill Thermally Stable Chromatography Column Chromatography Purify->Chromatography Thermally Labile End Pure Product Distill->End Chromatography->End

flow chemistry setup for continuous dibromocyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and efficient method for continuous flow dibromocyclopropanation of alkenes and unsaturated alcohols. By leveraging the advantages of flow chemistry, this protocol offers significant improvements over traditional batch methods in terms of reaction time, safety, and process control. The described setup is particularly amenable to the synthesis of gem-dibromocyclopropanes, which are valuable intermediates in organic synthesis.

Introduction

gem-Dihalocyclopropanes are crucial building blocks in the synthesis of various organic compounds, including allenes, cumulenes, and natural products.[1] Traditionally, their synthesis via the Makosza reaction involves a two-phase system with vigorous stirring to overcome mass transfer limitations between the aqueous and organic phases.[1][2] This batch process often requires long reaction times and can be challenging to scale up.

Continuous flow chemistry offers a compelling alternative by providing superior mass and heat transfer in microreactors, leading to faster, more selective, and higher-yielding reactions.[1][3] In the context of dibromocyclopropanation, a continuous flow setup utilizing a capillary microreactor enables the efficient mixing of two immiscible phases, generating a large interfacial area for the phase-transfer catalyzed reaction to occur.[3][4] This note provides detailed protocols and quantitative data for the continuous dibromocyclopropanation of a variety of unsaturated compounds.

Advantages of the Flow Chemistry Approach

  • Enhanced Mass Transfer: The high surface-to-volume ratio in microreactors significantly improves mass transfer between the aqueous and organic phases, accelerating the reaction rate.[1][3]

  • Precise Reaction Control: Reaction parameters such as residence time, temperature, and stoichiometry are precisely controlled, leading to improved selectivity and reproducibility.[1]

  • Shorter Reaction Times: The enhanced efficiency of the flow process dramatically reduces reaction times compared to conventional batch methods.[1][3][5]

  • Increased Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling reactive intermediates and exothermic reactions.[6]

Experimental Workflow

The following diagram illustrates the typical experimental setup for a continuous flow dibromocyclopropanation reaction.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Module cluster_collection Workup & Analysis reagent_pump_A Pump A (Organic Phase) T_mixer T-Mixer reagent_pump_A->T_mixer reagent_pump_B Pump B (Aqueous Phase) reagent_pump_B->T_mixer reactor Capillary Reactor (PTFE Tubing) T_mixer->reactor collection_vessel Collection Vessel reactor->collection_vessel workup Phase Separation & Extraction collection_vessel->workup analysis Analysis (NMR, GC-MS) workup->analysis Reaction_Mechanism cluster_carbene Dibromocarbene Formation cluster_cycloaddition Cycloaddition CHBr3 Bromoform (CHBr3) CBr3_anion Tribromomethyl anion (:CBr3-) CHBr3->CBr3_anion + OH- CBr2 :CBr2 (Dibromocarbene) CBr3_anion->CBr2 - Br- Product gem-Dibromocyclopropane CBr2->Product Alkene Alkene Alkene->Product

References

Application Notes and Protocols: Grignard Reagent Promoted Hydrodehalogenation of 1,1-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the hydrodehalogenation of 1,1-dibromocyclopropanes to yield monobromocyclopropanes, valuable intermediates in organic synthesis. The reaction is promoted by a Grignard reagent, typically in the presence of a titanium(IV) isopropoxide catalyst. This method is notable for its high efficiency, mild reaction conditions, and excellent yields, often around 95%.[1][2] The protocol outlines the reaction mechanism, substrate scope, experimental setup, and purification procedures suitable for research and development laboratories.

Introduction

gem-Dibromocyclopropanes are readily accessible synthetic precursors. Their selective monodebromination to form monobromocyclopropanes provides access to versatile building blocks for further functionalization in medicinal chemistry and materials science. While various reducing agents can effect this transformation, the use of Grignard reagents, particularly ethylmagnesium bromide (EtMgBr), in conjunction with a titanium catalyst offers a rapid and high-yield pathway.[1][2]

The reaction proceeds efficiently at ambient temperature, typically completing in under an hour.[2] The selectivity of the reaction is highly dependent on the stoichiometry of the Grignard reagent. Using 1.0-1.3 molar equivalents of the Grignard reagent selectively produces the monobromocyclopropane.[1][2] In contrast, an excess of the Grignard reagent leads to the fully reduced, non-halogenated cyclopropane (B1198618) in yields greater than 90%.[1][2]

Reaction Mechanism

The precise mechanism involves the interaction of the Grignard reagent with the titanium(IV) isopropoxide catalyst. While the reaction can proceed without a catalyst when using certain Grignard reagents like methylmagnesium bromide, the rate is significantly slower.[1][2] For ethylmagnesium bromide, the presence of the titanium catalyst is crucial for an efficient reaction.[1][2]

The proposed pathway involves the formation of a low-valent titanium species that facilitates the halogen abstraction from the dibromocyclopropane. Deuterium (B1214612) labeling studies have shown that the hydrogen atom introduced to the cyclopropane ring does not originate from the alpha or beta positions of the Grignard reagent's alkyl chain.[1][2] When the reaction is conducted in a deuterated solvent like d8-tetrahydrofuran, deuterium is incorporated into the product, suggesting the solvent is the hydrogen source.[1][2]

Below is a diagram illustrating the proposed catalytic cycle.

ReactionMechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products DB_Cyc R-C(Br)₂-Cyc Ti_II “Ti(OⁱPr)₂” DB_Cyc->Ti_II Grignard 2 EtMgBr Ti_IV Ti(OⁱPr)₄ Grignard->Ti_IV Catalyst_In Ti(OⁱPr)₄ Catalyst_In->Ti_IV Ti_IV->Ti_II 2 EtMgBr - 2 Et• - 2 MgBr(OⁱPr) Ti_III_Br Br-Ti(III) species Ti_II->Ti_III_Br R-C(Br)₂-Cyc Ti_IV_Br Br-Ti(IV) species Ti_III_Br->Ti_IV_Br Radical Abstraction MB_Cyc R-CH(Br)-Cyc Ti_III_Br->MB_Cyc H-atom from Solvent (THF) Ti_IV_Br->Ti_IV Halogen Exchange Byproduct MgBr₂ + C₂H₆ Ti_IV_Br->Byproduct

Caption: Proposed mechanism for Ti-catalyzed hydrodehalogenation.

Data Presentation

The titanium-catalyzed hydrodehalogenation using ethylmagnesium bromide is effective for a range of substituted 1,1-dibromocyclopropanes. The following table summarizes typical results.

EntrySubstrate (1,1-dibromo-R-cyclopropane)Grignard Reagent (equiv.)Catalyst (mol%)Time (h)Yield (%) of Monobromocyclopropane
12,2-diphenyl-EtMgBr (1.3)Ti(OⁱPr)₄ (2)< 1~95
22-phenyl-EtMgBr (1.3)Ti(OⁱPr)₄ (2)< 1~95
32-octyl-EtMgBr (1.3)Ti(OⁱPr)₄ (2)< 1~95
42,2,3,3-tetramethyl-EtMgBr (1.3)Ti(OⁱPr)₄ (10)< 1~95
52,2-diphenyl-EtMgBr (>2.0)Ti(OⁱPr)₄ (2)< 1>90 (fully reduced product)
62-phenyl-MeMgBr (1.3)None1~50-60

Data compiled from studies on titanium-promoted hydrodehalogenation reactions.[1][2]

Experimental Protocols

This section provides a standard procedure for the selective monodebromination of a generic 1,1-dibromocyclopropane.

1. Materials and Equipment:

  • Reactants: this compound substrate (10.0 mmol), 1.0 M Ethylmagnesium bromide in diethyl ether (13.0 mL, 13.0 mmol, 1.3 equiv.), Titanium(IV) isopropoxide (0.2 mmol, 2 mol%).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reagents for Workup: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), distilled water, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Glassware: Flame-dried round-bottom flask (50 mL) with a magnetic stir bar, dropping funnel, condenser, nitrogen/argon inlet.

  • Equipment: Magnetic stirrer, ice-water bath, rotary evaporator, chromatography equipment (if necessary).

2. Reaction Setup and Procedure:

The following diagram outlines the general experimental workflow.

ExperimentalWorkflow Experimental Workflow start Start setup Assemble flame-dried glassware under inert atmosphere (N₂ or Ar). start->setup charge_flask Charge flask with dibromocyclopropane (10 mmol) and Ti(OⁱPr)₄ catalyst (2 mol%) in anhydrous ether. setup->charge_flask cool Cool the stirred solution to 0 °C using an ice-water bath. charge_flask->cool add_grignard Add EtMgBr (1.3 equiv.) dropwise via dropping funnel over 10-15 min. Reaction is exothermic. cool->add_grignard react Allow reaction to stir at room temperature. Monitor progress by TLC or GC (typically < 1 h). add_grignard->react quench Carefully quench the reaction by slow addition of saturated aq. NH₄Cl at 0 °C. react->quench extract Perform aqueous workup. Extract with diethyl ether (3x). quench->extract dry_purify Dry combined organic layers (MgSO₄), filter, and concentrate in vacuo. extract->dry_purify purify_final Purify the crude product via column chromatography or distillation. dry_purify->purify_final end Characterize final product (NMR, MS, IR). purify_final->end

Caption: Generalized workflow for the hydrodehalogenation reaction.

Step-by-Step Protocol:

  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Flask: To the flask, add the this compound substrate (10.0 mmol) and dissolve it in anhydrous diethyl ether (20 mL). Add the titanium(IV) isopropoxide (2 mol%) to the stirred solution.

  • Grignard Addition: Cool the flask to 0 °C in an ice-water bath. Add a 1.0 M solution of ethylmagnesium bromide in ether (13.0 mL, 13.0 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution over 10-15 minutes. A noticeable exothermic reaction may occur.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for approximately 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further gas evolution is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add distilled water and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography or distillation to yield the pure monobromocyclopropane as a mixture of stereoisomers, where applicable.

3. Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.

  • Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes: Management of 1,1-Dibromocyclopropane Waste

Author: BenchChem Technical Support Team. Date: December 2025

AN-DBCP-WM-001

1.0 Introduction 1,1-Dibromocyclopropane (C₃H₄Br₂, CAS No. 3591-34-2) is a halogenated cyclopropane (B1198618) derivative used in organic synthesis.[1] As with other halogenated organic compounds, the waste generated from its use is considered hazardous and requires specific handling, storage, and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[2][3][4] These application notes provide detailed protocols for the proper management of this compound waste, intended for researchers, scientists, and drug development professionals.

2.0 Hazard Identification While specific toxicity data for this compound is not readily available, it should be handled as a hazardous substance based on the general properties of halogenated organic compounds.[3][5]

  • Primary Hazards: Assumed to be toxic and an irritant. May be harmful if inhaled, ingested, or absorbed through the skin.[6]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[7] Improper disposal is prohibited.[2][8]

  • Reactivity: Avoid contact with strong oxidizing agents, acids, and bases.[6][9][10]

3.0 Personal Protective Equipment (PPE) A comprehensive array of PPE is mandatory when handling this compound and its waste to prevent exposure.[4] All handling should occur within a certified chemical fume hood.[4][6][10]

PPE Category Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects eyes from splashes.
Hand Protection Nitrile rubber gloves. Double gloving may be appropriate.[4][10]Prevents skin contact. Consult manufacturer's compatibility chart.[10]
Body Protection Fully buttoned laboratory coat.[4][10]Protects skin and clothing from contamination.
Respiratory Not required if handled within a certified chemical fume hood.[4][10]Minimizes inhalation of vapors.

Table 1: Personal Protective Equipment (PPE) Requirements

4.0 Storage of this compound Waste Proper temporary storage of chemical waste is critical to maintaining a safe laboratory environment.

Parameter Specification Rationale
Location Store in a cool, dry, well-ventilated area.[6][8][9]Prevents degradation and pressure buildup.
Segregation Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][10]Avoids dangerous chemical reactions.
Containment Use secondary containment (e.g., polypropylene (B1209903) tubs) to mitigate spills.[4][10]Contains leaks from the primary container.
Designated Area Store in a designated Satellite Accumulation Area (SAA) clearly marked for hazardous waste.[4][11]Ensures proper organization and limits access.

Table 2: Waste Storage Conditions

Protocols: Waste Handling and Disposal

Protocol ID: DBCP-WH-P-001

Objective: To outline the step-by-step procedure for the safe collection, labeling, and disposal of this compound waste.

1.0 Waste Segregation Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[2]

  • 1.1 Designate a specific waste stream for "Halogenated Organic Waste." [2][3][4] this compound waste belongs in this category.[3]

  • 1.2 DO NOT mix this compound waste with non-halogenated organic waste, aqueous waste, acids, bases, or solid waste.[2][4] Contamination of non-halogenated solvent waste with even small amounts of halogenated compounds requires the entire volume to be treated as more expensive halogenated waste.[2]

  • 1.3 All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must also be collected as solid hazardous waste.[8]

Compatible Waste Stream Incompatible Waste Streams
Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform)[3][9]Non-Halogenated Organic Solvents (e.g., Acetone, Hexanes)[2][12]
Aqueous Waste (Acids, Bases, Buffers)[2][12]
Oxidizing Agents[6][10]
Solid Waste (Paper, uncontaminated materials)[2]

Table 3: Waste Segregation and Chemical Incompatibility

2.0 Waste Collection and Containerization

  • 2.1 Select an appropriate, leak-proof waste container with a screw-top cap.[2] Polyethylene or glass containers are typically suitable.[10] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]

  • 2.2 Affix a hazardous waste tag to the container before adding the first drop of waste.[9][11]

  • 2.3 Clearly label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound" and their approximate percentages.[4][9][11]

  • 2.4 Keep the waste container closed at all times except when actively adding waste.[9][11] This must be a vapor-tight seal.[9]

  • 2.5 Do not fill the container beyond 80% capacity to allow for vapor expansion.

3.0 Spill Management In the event of a spill, immediate and appropriate action is necessary.[4]

  • 3.1 Small Spills (within a chemical fume hood):

    • 3.1.1 Absorb the material with an inert absorbent, such as vermiculite, sand, or chemical absorbent pads.[4][9]

    • 3.1.2 Collect the absorbed material and contaminated debris using non-sparking tools.[8][13]

    • 3.1.3 Place the collected material into a designated, sealable container for hazardous waste disposal.[4][9] Label it appropriately.

  • 3.2 Large Spills (outside a fume hood or if exposure is possible):

    • 3.2.1 Evacuate the immediate area.[4][9]

    • 3.2.2 Alert nearby personnel and your institution's Environmental Health and Safety (EHS) department immediately.[4]

    • 3.2.3 Prevent the spill from entering drains.[14]

4.0 Final Disposal

  • 4.1 Store the sealed and labeled waste container in the designated Satellite Accumulation Area until it is ready for pickup.[11]

  • 4.2 Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][8]

  • 4.3 Under NO circumstances should this compound or any other organic solvent be disposed of down the sink or in the regular trash. [2][8][9] The primary disposal method for halogenated organic waste is high-temperature incineration by a licensed facility.[2][3][15]

Waste Management Workflow

WasteManagementWorkflow cluster_lab Laboratory Procedures cluster_disposal Disposal Procedures generation Step 1: Waste Generation (in Chemical Fume Hood) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) generation->ppe segregation Step 2: Segregation (Collect as Halogenated Waste) generation->segregation spill Spill Event generation->spill containerization Step 3: Containerization - Use compatible container - Attach hazardous waste tag - List all constituents segregation->containerization storage Step 4: Temporary Storage - Satellite Accumulation Area (SAA) - Secondary Containment containerization->storage pickup_request Step 5: Arrange Disposal (Contact EHS or Licensed Contractor) storage->pickup_request transport Step 6: Professional Transport (Licensed Waste Hauler) pickup_request->transport final_disposal Step 7: Final Disposal (High-Temperature Incineration) transport->final_disposal spill_response Spill Response Protocol - Absorb with inert material - Collect as hazardous waste - Contact EHS for large spills spill->spill_response

Caption: Workflow for this compound waste management.

References

Troubleshooting & Optimization

Technical Support Center: Dibromocyclopropanation of Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding low yields in the dibromocyclopropanation of electron-deficient alkenes.

Troubleshooting Guide

This guide addresses common problems encountered during the dibromocyclopropanation of challenging substrates like α,β-unsaturated carbonyl compounds, vinyl sulfones, and other Michael acceptors.

Question: I am attempting the dibromocyclopropanation of an α,β-unsaturated ester (e.g., methyl acrylate) or ketone using bromoform (B151600) and aqueous sodium hydroxide (B78521), but the yield is very low and the reaction mixture is complex. What are the likely causes?

Answer: The low yield is likely due to several competing side reactions that are common with electron-deficient substrates under standard phase-transfer catalysis (PTC) conditions (the Makosza method).[1] The primary culprits are:

  • Michael (1,4-Conjugate) Addition: The hydroxide ion (OH⁻) from the aqueous base is a potent nucleophile. It can attack the electrophilic β-carbon of your unsaturated system, leading to a 1,4-addition product instead of the desired cyclopropanation.[2][3] This pathway competes directly with the deprotonation of bromoform required to generate dibromocarbene.

  • Saponification: If your substrate is an ester, the strong basic conditions can hydrolyze it to the corresponding carboxylate salt, which is often unreactive or complicates purification.

  • Polymerization: Electron-deficient alkenes, particularly acrylates, are susceptible to base-catalyzed anionic polymerization.[4][5]

  • Low Substrate Reactivity: The electron-withdrawing nature of the functional group reduces the nucleophilicity of the alkene's double bond, making it less reactive toward the electrophilic dibromocarbene intermediate.[6][7][8]

Question: My reaction with an acrylic acid derivative results in a significant amount of insoluble white solid (polymer). How can I minimize this?

Answer: Polymerization is a common issue when subjecting acrylic systems to basic conditions.[4][5] To mitigate this, you can try the following strategies:

  • Increase Dilution: Running the reaction at a lower concentration can kinetically disfavor the intermolecular polymerization pathway.

  • Lower the Reaction Temperature: Cooling the reaction (e.g., to 0 °C) can significantly reduce the rate of polymerization, which often has a higher activation energy than the cyclopropanation reaction.

  • Add a Radical Inhibitor: Although the primary polymerization mechanism may be anionic, radical pathways can also contribute, especially if there are impurities or exposure to air. Adding a small amount of a radical inhibitor like hydroquinone (B1673460) monomethyl ether (MeHQ) or phenothiazine (B1677639) (PTZ) can be beneficial, provided they do not interfere with the primary reaction.[5]

Question: The reaction is very slow, with a large amount of starting material recovered even after extended reaction times. What can I do to improve the conversion rate?

Answer: Low conversion often points to inefficient generation or delivery of the dibromocarbene to the organic phase. Key factors to investigate include:

  • Stirring Rate: In a two-phase system, the reaction occurs at the interface between the aqueous and organic layers. Vigorous, high-speed stirring is absolutely critical to create a large interfacial area and ensure efficient phase transfer.[1][9]

  • Phase-Transfer Catalyst (PTC) Activity: The PTC is essential for transporting the hydroxide into the organic phase to react with bromoform.[1] Ensure your PTC (e.g., benzyltriethylammonium chloride, TEBA) is pure and dry. You may need to screen different PTCs or increase the catalyst loading (typically 2-5 mol%).

  • Base Concentration: While 50% (w/w) NaOH is standard, its high viscosity can sometimes hinder mixing.[1] Ensure the base is fully dissolved and consider slight adjustments to the concentration (e.g., 40% w/w) to improve fluidity, though this may also decrease the rate of carbene formation.[1]

  • Reagent Purity: Bromoform can degrade over time. Using freshly distilled or high-purity bromoform is recommended.

Question: Are there alternative methods to the standard aqueous NaOH/PTC system for highly sensitive or unreactive electron-deficient alkenes?

Answer: Yes. When the Makosza method fails due to side reactions or low reactivity, several alternative protocols can be employed:

  • Anhydrous Conditions (Doering-Hoffman Method): This classic method uses a strong, non-nucleophilic base like potassium t-butoxide in an anhydrous, non-polar solvent (e.g., pentane, hexanes).[1][10] This completely avoids issues with Michael addition from hydroxide and ester saponification. However, the reaction is extremely sensitive to water, which can quench the base and carbene intermediates.[1]

  • Nickel-Catalyzed Cyclopropanation: For substrates like methyl acrylate (B77674) and acrylonitrile, a system using a Ni(0) complex, zinc, and dibromomethane (B42720) can be effective.[11] This method follows a different mechanistic pathway involving a metallacyclobutane intermediate.

  • Michael Initiated Ring Closure (MIRC): This two-step approach involves first reacting the electron-deficient alkene with a nucleophile that also contains a leaving group. The initial conjugate addition generates an enolate, which then cyclizes via intramolecular substitution to form the cyclopropane (B1198618) ring.[12][13]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield in Dibromocyclopropanation check_reagents 1. Verify Reagent Quality - Purity of alkene? - Fresh bromoform? - Active PTC? - Correct base concentration? start->check_reagents check_conditions 2. Assess Reaction Conditions - Vigorous stirring? - Correct temperature? - Inert atmosphere (if needed)? check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (TLC, GC-MS, NMR) - Identify side products check_conditions->analyze_byproducts polymer Polymerization Observed analyze_byproducts->polymer Polymer? michael Michael Adduct or Saponification Product Observed analyze_byproducts->michael Hydrolysis? no_reaction Mainly Starting Material analyze_byproducts->no_reaction No conversion? solution_polymer Action: - Lower temperature - Increase dilution - Add inhibitor polymer->solution_polymer solution_michael Action: - Switch to non-nucleophilic base (e.g., KOtBu) - Use anhydrous conditions michael->solution_michael solution_no_reaction Action: - Increase stirring speed - Increase PTC loading - Check base concentration no_reaction->solution_no_reaction alternative_methods If issues persist: Consider Alternative Protocols (e.g., Ni-Catalyzed, MIRC) solution_polymer->alternative_methods solution_michael->alternative_methods solution_no_reaction->alternative_methods

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Why is dibromocyclopropanation of electron-deficient alkenes so challenging? A: The primary challenge stems from the electronic nature of the substrate. The electron-withdrawing group (EWG) decreases the electron density of the C=C double bond, making it less nucleophilic and therefore less reactive towards the electrophilic dibromocarbene.[6][7] Furthermore, the EWG activates the molecule for competing side reactions, such as Michael addition and polymerization, under the strongly basic conditions required for carbene generation.[2][4]

Q: What are the main competing reaction pathways? A: The desired cyclopropanation pathway is often in competition with undesired pathways initiated by the base (e.g., OH⁻). This is visualized in the diagram below.

Competing_Pathways sub Electron-Deficient Alkene + CHBr3 + Base (OH⁻) sub_carbene Dibromocarbene (:CBr2) Formation sub->sub_carbene Base deprotonates CHBr3 path_michael Side Reaction: Michael (1,4) Addition sub->path_michael Base (OH⁻) attacks alkene path_polymer Side Reaction: Anionic Polymerization sub->path_polymer Base initiates chain growth path_desired Desired Pathway: [2+1] Cycloaddition sub_carbene->path_desired Alkene attacks :CBr2 prod_cyclopropane Dibromocyclopropane Product path_desired->prod_cyclopropane prod_michael Michael Adduct path_michael->prod_michael prod_polymer Polymer path_polymer->prod_polymer

Caption: Competing reaction pathways in dibromocyclopropanation.

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is often the most convenient method. Spot the reaction mixture against your starting alkene. The cyclopropanated product should have a different Rf value (often higher, i.e., less polar). For more quantitative analysis, you can take aliquots at different time points, quench them, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR.[6]

Data Summary: Condition Optimization

The choice of base and reaction conditions can dramatically impact the yield. The following table provides a qualitative comparison for a model reaction with a generic α,β-unsaturated ester.

Condition IDBase (Solvent)CatalystTemperatureExpected YieldCommon Side Products
A50% aq. NaOH (DCM)TEBA (PTC)Room TempLow to ModerateMichael Adduct, Polymer, Saponification Product
B50% aq. NaOH (DCM)TEBA (PTC)0 °CModerateMichael Adduct, Saponification Product
CK-tert-butoxide (Hexane)None0 °CGood to HighMinimal (if strictly anhydrous)

Table reflects generalized outcomes; actual yields are highly substrate-dependent.

Key Experimental Protocols

Protocol 1: General Procedure for Dibromocyclopropanation under Phase-Transfer Conditions (Makosza Method)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient alkene (1.0 eq), bromoform (1.5-3.0 eq), the phase-transfer catalyst (e.g., TEBA, 0.05 eq), and an organic solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Base Addition: While stirring vigorously, add a pre-cooled (0 °C) 50% (w/w) aqueous solution of sodium hydroxide dropwise over 30-60 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to stir vigorously at 0 °C or room temperature for the required time (monitor by TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Anhydrous Dibromocyclopropanation (Doering-Hoffman Method)

  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the electron-deficient alkene (1.0 eq) and anhydrous solvent (e.g., hexanes or pentane).

  • Cooling: Cool the solution to the desired temperature (e.g., -10 °C or 0 °C) using an appropriate cooling bath.

  • Base Addition: Add potassium t-butoxide (1.1-1.5 eq) portion-wise to the stirred solution.

  • Bromoform Addition: Add bromoform (1.1-1.5 eq) dropwise via syringe over 30-60 minutes.

  • Reaction: Allow the mixture to stir at the cooled temperature and slowly warm to room temperature overnight (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Base Concentration in Phase-Transfer Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the base concentration for your phase-transfer cyclopropanation reactions. Precise control of the base concentration is critical for maximizing product yield and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in phase-transfer cyclopropanation?

In phase-transfer cyclopropanation, the base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), serves to deprotonate the haloform (e.g., chloroform (B151607) or bromoform). This generates a trihalomethyl anion, which then undergoes alpha-elimination to form a dihalocarbene. The dihalocarbene is the reactive intermediate that adds to the alkene to form the cyclopropane (B1198618) ring. The phase-transfer catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.

Q2: How does the concentration of the base affect the reaction outcome?

The concentration of the base is a critical parameter that can significantly influence the reaction rate, yield, and selectivity. An optimal concentration is necessary to ensure efficient carbene generation without promoting undesirable side reactions.

Q3: What are the potential side reactions associated with incorrect base concentration?

  • Too Low Concentration: Insufficient base concentration will lead to a slow rate of carbene generation, resulting in low conversion of the starting material and a low yield of the desired cyclopropane product.[1]

  • Too High Concentration: Excessively high base concentration can lead to several side reactions, including:

    • Hydrolysis of the haloform: This reduces the amount of carbene available for the cyclopropanation reaction.

    • Hydrolysis of the ester or other functional groups on the substrate or product.

    • Polymerization or decomposition of the starting alkene or the product.

    • Formation of byproducts through reaction of the carbene with itself or the solvent.

Q4: Which base should I choose for my reaction?

Sodium hydroxide and potassium hydroxide are the most commonly used bases for phase-transfer cyclopropanation due to their low cost and high reactivity. The choice between them is often substrate-dependent and may require empirical optimization. In some cases, solid hydroxides or carbonates can also be used.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield Base concentration is too low: The rate of carbene generation is insufficient.1. Incrementally increase the concentration of the aqueous base solution (e.g., from 20% to 40% w/v).2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Base concentration is too high: Side reactions such as hydrolysis of the haloform or substrate are consuming the reactants.1. Decrease the concentration of the aqueous base solution.2. Consider adding the base solution dropwise over a period of time to maintain a lower instantaneous concentration.
Inactive base: The base solution may have degraded over time.1. Prepare a fresh solution of the base.2. Verify the concentration of the base solution by titration.
Formation of significant side products Base concentration is too high: Promotes side reactions like hydrolysis and polymerization.1. Reduce the base concentration.2. Analyze the side products to understand the decomposition pathways and adjust the reaction conditions accordingly.
Reaction is too exothermic and difficult to control Base concentration is too high: Leads to a very fast and exothermic reaction.1. Lower the base concentration.2. Cool the reaction mixture in an ice bath.3. Add the base solution slowly and monitor the internal temperature.
Inconsistent results between batches Inaccurate preparation of base solution: Small variations in concentration can lead to different outcomes.1. Standardize the procedure for preparing the base solution.2. Always use a calibrated balance and volumetric flasks.3. Consider titrating the base solution to confirm its exact concentration before use.

Data Presentation

The following table summarizes the effect of sodium hydroxide concentration on the yield of a model phase-transfer cyclopropanation reaction. This data is illustrative and the optimal concentration for your specific system may vary.

Entry NaOH Concentration (% w/v) Product Yield (%) Observations
11015Low conversion, starting material remains.
22045Moderate conversion.
33078Good yield, clean reaction.
44085High yield, trace side products observed.
55070Decreased yield, significant side product formation.
66055Low yield, extensive decomposition.

Note: This data is a generalized representation based on typical optimization studies. Actual results will depend on the specific substrate, haloform, catalyst, and other reaction conditions.

Experimental Protocols

Protocol for Optimizing Base Concentration in Phase-Transfer Cyclopropanation

This protocol outlines a general procedure for optimizing the concentration of aqueous sodium hydroxide for the cyclopropanation of a generic alkene.

Materials:

  • Alkene (substrate)

  • Haloform (e.g., chloroform)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Toluene (or other suitable organic solvent)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a series of aqueous NaOH solutions with varying concentrations (e.g., 10%, 20%, 30%, 40%, 50%, 60% w/v). To do this, dissolve the appropriate mass of NaOH pellets in deionized water in a volumetric flask. Allow the solutions to cool to room temperature before use.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkene (1.0 eq.), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., 1-5 mol%).

  • Reaction Execution (Parallel Experiments):

    • Set up a series of reactions in parallel, each with a different concentration of the NaOH solution prepared in step 1.

    • To each flask, add the haloform (1.2-1.5 eq.).

    • With vigorous stirring, add the aqueous NaOH solution (e.g., an equal volume to the organic phase).

    • Heat the reactions to the desired temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC analysis at regular intervals (e.g., every hour).

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the yield of the purified product for each reaction.

    • Analyze the product and any isolated side products by NMR and MS to confirm their structures.

  • Optimization:

    • Plot the product yield as a function of the NaOH concentration to determine the optimal concentration for your specific reaction.

    • Based on the results, you may need to perform a finer optimization around the most promising concentration.

Mandatory Visualizations

Experimental_Workflow A Prepare NaOH Solutions (Varying Concentrations) D Add NaOH Solution (Vigorous Stirring) A->D B Reaction Setup: Alkene, Solvent, Catalyst C Add Haloform B->C C->D E Heat and Monitor Reaction (TLC/GC) D->E F Work-up and Purification E->F G Analyze Yield and Purity F->G H Determine Optimal Base Concentration G->H

Caption: Workflow for optimizing base concentration.

PTC_Mechanism NaOH NaOH QOH_aq NaOH->QOH_aq OH- transfer NaX NaX CHX3 CHX3 (Haloform) CX2 :CX2 (Carbene) CHX3->CX2 α-elimination Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane QX Q+X- QOH Q+OH- QOH->CHX3 Deprotonation CX2->Alkene Addition QX_aq QX->QX_aq to Aqueous Phase QOH_aq->QOH to Organic Phase QX_aq->NaX X- release

Caption: Phase-transfer cyclopropanation mechanism.

References

troubleshooting failed Skattebøl rearrangement reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skattebøl rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this versatile allene (B1206475) synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: My Skattebøl rearrangement is resulting in a low yield of the desired allene. What are the potential causes and how can I improve it?

A1: Low yields in the Skattebøl rearrangement can stem from several factors. Here are the primary aspects to investigate:

  • Reagent Quality: Organolithium bases like methyllithium (B1224462) (MeLi) and butyllithium (B86547) (BuLi) are highly reactive and sensitive to moisture and air. Ensure your organolithium reagent is properly titrated and handled under a strict inert atmosphere (Argon or Nitrogen). The gem-dihalocyclopropane starting material should be pure and free of impurities. Solvents must be anhydrous.

  • Reaction Temperature: Temperature control is critical. The initial lithium-halogen exchange and subsequent carbene formation are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up too quickly or running it at too high a temperature can lead to decomposition of the organolithium species or unwanted side reactions.

  • Choice of Base: The choice of organolithium reagent can influence the reaction's success. Methyllithium is commonly used and often gives good yields. Butyllithium can also be effective. The optimal base may be substrate-dependent.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material has been consumed before quenching the reaction.

  • Work-up Procedure: Allenes can be sensitive to acidic conditions. Ensure your work-up procedure is appropriate and avoids prolonged exposure to acid.

Q2: I am observing the formation of a major byproduct that is not my desired allene. How can I identify and minimize it?

A2: A common side reaction in the Skattebøl rearrangement, particularly with vinyl-substituted gem-dihalocyclopropanes, is the formation of cyclopentadienes.[2] This occurs through a vinylcyclopropane (B126155) rearrangement of the intermediate carbene.

  • Identification: The byproduct can be identified using standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The spectral data for a cyclopentadiene (B3395910) will be distinctly different from that of an allene.

  • Minimization Strategies:

    • Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the formation of the allene can help suppress the formation of the cyclopentadiene.

    • Reaction Time: Quenching the reaction as soon as the starting material is consumed can prevent further rearrangement of the desired allene or intermediates.

Q3: My reaction is not proceeding at all. What should I check?

A3: If there is no reaction, consider the following:

  • Activity of the Organolithium Reagent: This is the most common culprit. The organolithium reagent may have degraded due to improper storage or handling. It is advisable to titrate the organolithium solution before use to determine its exact molarity.

  • Purity of Starting Material: Impurities in the gem-dihalocyclopropane can quench the organolithium reagent. Ensure your starting material is of high purity.

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure your reaction setup is properly dried and maintained under a positive pressure of an inert gas like argon or nitrogen.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results of the Skattebøl rearrangement with various gem-dibromocyclopropane derivatives, providing a comparative overview of different substrates and their corresponding allene yields.

gem-Dibromocyclopropane DerivativeOrganolithium BaseSolventProductYield (%)
1,1-Dibromo-2-hexylcyclopropaneMeLiEtherNona-1,2-diene89
1,1-Dibromo-2,2,3-trimethylcyclopropaneMeLiEther2-Methylpenta-2,3-diene69
1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropaneMeLiEther1-Ethoxy-2-methylbuta-2,3-diene71
9,9-Dibromobicyclo[6.1.0]nonaneMeLiEther1,2-Cyclononadiene81-91

Data sourced from L. Skattebøl, Acta Chem. Scand. 17 (1963) 1683-1693 and Organic Syntheses, Coll. Vol. 5, p.306 (1973).[1]

Experimental Protocols

General Procedure for the Skattebøl Rearrangement: Synthesis of 1,2-Cyclononadiene

This protocol is a representative example for the synthesis of an allene using the Skattebøl rearrangement, adapted from a procedure in Organic Syntheses.

Materials:

  • 9,9-Dibromobicyclo[6.1.0]nonane

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Water

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with 9,9-dibromobicyclo[6.1.0]nonane dissolved in anhydrous diethyl ether.

  • The flask is cooled to the desired reaction temperature (typically between -10°C and 0°C) using an appropriate cooling bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution of the dibromocyclopropane over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The reaction is then carefully quenched by the slow, dropwise addition of water.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether.

  • The combined organic layers are washed with water until neutral and then dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield the pure allene.

Visualizations

Skattebøl Rearrangement Mechanism

Skattebol_Mechanism start gem-Dihalocyclopropane intermediate1 Lithium Halogen Exchange start->intermediate1 + R-Li intermediate2 Carbenoid Intermediate intermediate1->intermediate2 carbene Carbene Formation (-LiX) intermediate2->carbene product Allene carbene->product Rearrangement side_product Cyclopentadiene (from vinyl substituted substrates) carbene->side_product Vinylcyclopropane Rearrangement

Caption: The reaction mechanism of the Skattebøl rearrangement.

Troubleshooting Workflow for Failed Skattebøl Rearrangementdot

Troubleshooting_Workflow start Skattebøl Reaction Failed (Low Yield / No Reaction) check_reagents Check Reagent Quality - Titrate Organolithium - Purity of Starting Material - Anhydrous Solvents start->check_reagents check_conditions Verify Reaction Conditions - Inert Atmosphere (Ar/N2) - Low Temperature Control start->check_conditions check_reagents->check_conditions check_monitoring Monitor Reaction Progress - TLC / GC-MS check_conditions->check_monitoring side_reactions Analyze for Side Products - e.g., Cyclopentadiene check_monitoring->side_reactions optimize Optimize Reaction - Vary Temperature - Change Organolithium Base side_reactions->optimize success Successful Reaction optimize->success

References

preventing product decomposition during 1,1-dibromocyclopropane purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,1-dibromocyclopropane. The following information is intended to help prevent product decomposition and ensure the highest possible purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during purification?

A1: The decomposition of this compound is primarily driven by three factors:

  • Heat: Due to the inherent ring strain of the cyclopropane (B1198618) ring, this compound is thermally sensitive.[1][2] Elevated temperatures, especially during distillation, can lead to isomerization and other decomposition pathways.[3][4]

  • Bases: Exposure to basic conditions can readily induce the elimination of hydrogen bromide (HBr), leading to the formation of 1-bromocyclopropene and other subsequent products.[1]

  • Acidic Media: Acidic environments, such as those encountered with untreated silica (B1680970) gel during column chromatography, can also promote decomposition.[1][5]

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound can be indicated by a change in the physical appearance of the substance, such as a color change to yellow or brown.[1] The formation of precipitates or unexpected side products, which can be detected by analytical techniques like GC-MS or NMR, are also clear indicators of degradation.[1][6]

Q3: How should I properly store purified this compound to maintain its stability?

A3: To ensure the long-term stability of purified this compound, it should be stored in a cool, dark environment, preferably in a refrigerator.[1] The compound should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture.[1] For extended storage, blanketing the sample with an inert gas such as argon or nitrogen is recommended to prevent potential oxidative decomposition.[1]

Q4: Can a stabilizer be added to prevent the decomposition of this compound during purification?

A4: While the use of specific stabilizers for this compound is not extensively documented, the most effective strategy is to carefully control the purification conditions.[1] However, for suspected radical-mediated decomposition pathways, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) could be beneficial.[1] The primary focus should remain on minimizing exposure to heat, bases, and acidic surfaces.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Suggested Solution
Product discoloration (yellowing/browning) during distillation. Thermal decomposition due to excessive temperature.[1]- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7][8]- Use a well-controlled heating mantle or oil bath to avoid overheating.[1]- Maintain the distillation temperature as low as possible for a reasonable distillation rate.
Low recovery of product after column chromatography. Decomposition on the stationary phase.[9]- Deactivate the silica gel by treating it with a base, such as triethylamine (B128534) (typically 1% in the eluent), before packing the column.[5]- Consider using a less acidic stationary phase, such as alumina (B75360) or Florisil.- Employ flash chromatography to minimize the contact time between the compound and the stationary phase.[10][11]
Presence of unexpected peaks in the GC-MS analysis of the purified product. Decomposition occurred during purification or analysis.- Review the purification procedure for potential exposure to high temperatures or incompatible reagents.[1]- If decomposition is suspected during GC-MS analysis, use a lower injector temperature.[6][12]- Analyze the sample using a less harsh analytical technique, if available.[2]
Formation of a precipitate during workup or purification. Base-induced decomposition leading to insoluble byproducts.[1]- Ensure all workup and purification steps are performed under neutral or slightly acidic conditions.- Avoid the use of strong bases. If a base is necessary, opt for a mild, non-nucleophilic base and add it at low temperatures.[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation to minimize thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Stir bar

  • Claisen adapter[8]

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Stir plate

  • Vacuum pump or water aspirator with a vacuum trap[7][8]

  • Manometer (optional, but recommended)

  • Grease for ground glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Lightly grease all ground glass joints to ensure a good seal.[8]

    • Use a Claisen adapter to prevent bumping of the liquid into the condenser.[8]

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.

  • Distillation:

    • Begin stirring the crude product.

    • Turn on the vacuum source to reduce the pressure inside the apparatus. You should not hear any hissing sounds, which would indicate a leak.[7]

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Collect any low-boiling impurities as a forerun in the initial receiving flask.

    • As the temperature rises and stabilizes, the this compound will begin to distill. Collect the main fraction in a clean receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.[8]

    • Slowly and carefully reintroduce air into the system to break the vacuum.

    • Turn off the vacuum source.

    • The purified this compound is in the receiving flask.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography with deactivated silica gel to prevent acid-catalyzed decomposition.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Non-polar eluent (e.g., hexanes or petroleum ether)

  • Slightly more polar co-eluent (e.g., ethyl acetate (B1210297) or diethyl ether)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Flasks or test tubes for fraction collection

  • Air or nitrogen source for applying pressure

Procedure:

  • Preparation of Deactivated Silica Gel Slurry:

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent.

    • Add triethylamine to the slurry to constitute approximately 1% of the total solvent volume. This will neutralize the acidic sites on the silica gel.

  • Column Packing:

    • Plug the bottom of the chromatography column with cotton or glass wool and add a small layer of sand.

    • Pour the silica gel slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Pass the eluent through the column using gentle pressure until the silica bed is firm and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions in separate flasks or test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_prep Preparation cluster_column Chromatography cluster_post Post-Purification crude_product Crude this compound dissolve Dissolve in Minimal Eluent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Column with Deactivated Silica Gel pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound by flash column chromatography.

G cluster_distillation During Distillation cluster_chromatography During Chromatography cluster_workup During Workup start Product Decomposition Observed? q_temp High Temperature? start->q_temp Distillation q_silica Using Silica Gel? start->q_silica Chromatography q_base Base Present? start->q_base Workup s_vacuum Action: Use Vacuum Distillation q_temp->s_vacuum Yes s_heat Action: Reduce Heat Input q_temp->s_heat Yes s_deactivate Action: Deactivate Silica (e.g., with Et3N) q_silica->s_deactivate Yes s_alumina Action: Use Alumina or Florisil q_silica->s_alumina Yes s_neutralize Action: Neutralize Carefully q_base->s_neutralize Yes

Caption: Troubleshooting decision tree for addressing the decomposition of this compound during purification.

References

Technical Support Center: Improving Diastereoselectivity in Substituted Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropane (B1198618) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in achieving high diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclopropanation reaction shows low diastereoselectivity. What are the primary factors I should investigate?

Answer:

Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The stereochemical outcome of a cyclopropanation reaction is a delicate interplay of steric and electronic factors involving the substrate, the carbene precursor, and the catalyst.

Start by investigating the following:

  • Directing Groups: The presence and nature of directing groups, such as hydroxyls or amides on the substrate, can dramatically influence stereoselectivity. For instance, in Simmons-Smith cyclopropanations, a hydroxyl group coordinates to the zinc reagent, directing the carbene to the syn-face of the double bond with high selectivity.[1][2][3]

  • Catalyst/Reagent Choice: The catalyst is paramount. For metal-catalyzed reactions, the ligand structure dictates the chiral environment. For example, rhodium(II) paddlewheel complexes with bulky chiral ligands can create a selective pocket for the carbene transfer.[4][5][6] In organocatalysis, chiral phosphoric acids or prolinol derivatives can effectively control the facial selectivity of the reaction.[7][8][9]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. This is a crucial parameter to screen early in your optimization process.[10]

  • Solvent: The solvent can influence the reaction rate and selectivity by affecting the solubility of reagents and the stability of intermediates and transition states. In Simmons-Smith reactions, solvent basicity can impact the rate, with less basic solvents often being preferred.[11]

  • Substrate Geometry: The geometry of the alkene (E vs. Z) can have a profound impact on the final diastereomeric ratio. For example, (Z)-disubstituted allylic alcohols often yield very high syn selectivities in Simmons-Smith reactions, while (E)-isomers can be less selective.[2]

A logical workflow for troubleshooting this issue is presented below.

G start Low Diastereoselectivity Observed directing_group Is a directing group present (e.g., -OH, -NHR)? start->directing_group optimize_dg Confirm directing group -reagent coordination. Consider protecting group strategy. directing_group->optimize_dg Yes no_dg Evaluate Catalyst/Reagent directing_group->no_dg No catalyst Modify Catalyst System optimize_dg->catalyst no_dg->catalyst catalyst_metal Metal-Catalyzed: - Screen different chiral ligands. - Change metal center (e.g., Rh, Cu, Fe). catalyst->catalyst_metal catalyst_organo Organocatalyzed: - Screen catalyst families (e.g., Cinchona alkaloids, prolinols). - Modify catalyst substituents. catalyst->catalyst_organo conditions Optimize Reaction Conditions catalyst_metal->conditions catalyst_organo->conditions temp Lower Temperature (e.g., 25°C -> 0°C -> -78°C) conditions->temp solvent Screen Solvents (Vary polarity & coordinating ability, e.g., DCM, Toluene, Ether) conditions->solvent concentration Adjust Concentration conditions->concentration analysis Analyze Results & Iterate temp->analysis solvent->analysis concentration->analysis

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: How does the choice of carbene precursor influence the stereochemical outcome?

Answer:

The structure of the carbene precursor, particularly the electronic nature of its substituents, is a critical factor in determining selectivity. Carbenes are generally classified as "stabilized" or "unstabilized".

  • Stabilized Carbenes: These are derived from diazo compounds bearing two electron-withdrawing groups (diacceptor diazo compounds), such as α-diazomalonates or α-diazoketones. The resulting carbenoids are more stable and selective. They often provide high diastereoselectivity but may be less reactive, particularly with electron-poor or sterically hindered alkenes.[5] For example, rhodium-catalyzed reactions with donor/acceptor carbenes (e.g., from aryldiazoacetates) are known to be highly diastereoselective.[6]

  • Unstabilized Carbenes: Derived from precursors like ethyl diazoacetate (EDA), these carbenoids are highly reactive and electrophilic. This high reactivity can lead to lower diastereoselectivity and a greater propensity for side reactions, such as dimerization.[5] Achieving both high diastereoselectivity and high enantioselectivity with these carbenes is a significant challenge, often requiring highly engineered catalysts.[5][12]

The interplay between the carbene's electronic properties and the catalyst's steric and electronic features governs the transition state geometry and, consequently, the diastereoselectivity.

G sub Reaction Parameters cat Catalyst - Chiral Ligands - Metal Center - Steric Bulk sub->cat carbene Carbene Precursor - Stabilized (Donor/Acceptor) - Unstabilized (Acceptor-only) - Electronic Properties sub->carbene substrate Substrate - Alkene Geometry (E/Z) - Directing Groups (-OH) - Steric Hindrance sub->substrate conditions Conditions - Temperature - Solvent sub->conditions outcome Diastereoselectivity cat->outcome carbene->outcome substrate->outcome conditions->outcome

Caption: Key factors influencing diastereoselectivity.

Question 3: I am using a Simmons-Smith reaction with an allylic alcohol, but the diastereoselectivity is poor. What could be the cause?

Answer:

While the Simmons-Smith reaction is renowned for its hydroxyl-directed diastereoselectivity, several factors can lead to poor outcomes:

  • Reagent Purity and Preparation: The quality of the zinc reagent is critical. The classic zinc-copper couple must be freshly prepared and highly active.[10] Commercially available diethylzinc (B1219324) (used in the Furukawa modification) often provides more reproducible results. Ensure the diiodomethane (B129776) is purified to remove inhibitors like iodine.

  • Alkene Geometry: As mentioned, (E)-allylic alcohols can give lower diastereomeric ratios compared to their (Z)-counterparts.[2] The transition state for (E)-alkenes is less rigid, allowing for more conformational flexibility and thus a less selective carbene delivery.

  • Choice of Reagent System: The specific zinc carbenoid used matters. For challenging substrates like (E)-allylic alcohols, different reagent systems can yield vastly different selectivities. For example, modifying the reagent (e.g., using chloroiodomethane (B1360106) or different zinc preparations) can sometimes improve the outcome.[2][13]

  • Steric Hindrance: Extreme steric bulk near the hydroxyl group or the double bond can disrupt the required coordination with the zinc reagent, leading to a breakdown in selectivity.

If you encounter poor selectivity, consider switching to an alternative reagent system (e.g., Et₂Zn/CH₂I₂) or re-evaluating the geometry of your substrate.[10]

Data Tables for Method Comparison

Table 1: Diastereoselectivity in Organocatalytic Cyclopropanations
Catalyst/MethodSubstrate TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
Chiral Phosphoric AcidIsochromene acetal (B89532) & vinylboronic acid>20:170-98Organocatalytic assembly of cyclopropane-incorporated polycyclic molecules[7][9][14]
Diphenylprolinol TMS Etherα,β-Unsaturated aldehyde & bromomalonate>30:1HighCascade Michael-Alkylation Reactions[8]
(DHQ)₂AQN (Cinchona Alkaloid Derivative)4-Arylidenepyrazol-5-one & bromomalonate60:40 to >95:530-83Synthesis of Spirocyclopropyl Pyrazolones[15]
Asymmetric Counteranion-Directed Photoredox Catalysistrans-Anethole & diazoesterPoor to Good90Organocatalytic regio- and stereoselective cyclopropanation[16]
Table 2: Diastereoselectivity in Metal-Catalyzed Cyclopropanations
Catalyst SystemSubstrate TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
Rh₂(S-TCPTTL)₄Alkenes & diacceptor diazo compoundsHighN/AAsymmetric Rh(II)-Catalyzed Cyclopropanation[4]
Engineered Myoglobin (Biocatalyst)Styrene derivatives & ethyl diazoacetate (EDA)>98:2 (E/Z)69-92Engineered myoglobin-based catalysts[12]
Rh₂(TPPTTL)₄[2.2]Paracyclophane & aryldiazoacetateHighHighAsymmetric Cyclopropanation of [2.2]Paracyclophanes[6]
Copper-based catalystMethyl oleate (B1233923) & ethyl diazoacetate (EDA)N/A (cis/trans reported)>99Cyclopropanation on non-activated double bonds[17]

Key Experimental Protocols

Protocol 1: General Procedure for Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol is a generalized procedure based on the Furukawa modification, which often provides good reproducibility.

Materials:

  • Allylic alcohol substrate

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the allylic alcohol (1.0 equiv) in anhydrous DCM (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the stirred solution, add diethylzinc (2.0-3.0 equiv) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. Following this, add diiodomethane (2.0-3.0 equiv) dropwise. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Note: The exact equivalents of reagents and reaction time will need to be optimized for specific substrates.

Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with a Diazo Compound

This protocol outlines a typical procedure for a small-scale reaction using a rhodium catalyst.

Materials:

  • Alkene substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the rhodium(II) catalyst (0.1-2 mol%). Add the alkene substrate (1.0-5.0 equiv) and anhydrous solvent.

  • Slow Addition of Diazo Compound: Dissolve the diazo compound (1.0 equiv) in a small amount of the reaction solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of 1-6 hours. Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, which minimizes side reactions like dimerization.[12]

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from -78 °C to 40 °C, but often room temperature) for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Once the diazo compound is fully consumed (indicated by the disappearance of its characteristic yellow color and TLC analysis), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography to isolate the cyclopropane products. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the purified product.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Dibromocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic nature of large-scale dibromocyclopropanation reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in laboratory and manufacturing environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with large-scale dibromocyclopropanation?

A1: The primary thermal hazard is a runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1] The reaction of bromoform (B151600) with a strong base to generate dibromocarbene is highly exothermic. If not properly controlled, the accumulating heat can lead to an exponential increase in the reaction rate, causing a rapid rise in temperature and pressure. This can result in equipment failure, release of toxic materials, and potentially an explosion.[1]

Q2: What are the key process parameters to monitor for controlling the exotherm?

A2: Continuous and vigilant monitoring of several key parameters is crucial for maintaining control over the reaction:

  • Reaction Temperature: This is the most critical parameter. A rapid, uncontrolled increase is a direct indicator of a potential runaway.

  • Reagent Addition Rate: The rate at which bromoform and the base are added directly controls the rate of heat generation.

  • Cooling System Performance: Monitor the coolant temperature (inlet and outlet), flow rate, and heat transfer coefficient to ensure the cooling system is functioning effectively.

  • Agitation Speed: Proper mixing is essential for uniform heat distribution and preventing localized hotspots.

  • Pressure: A sudden increase in reactor pressure can indicate gas evolution or boiling of the solvent, both signs of a potential loss of control.

Q3: How does phase-transfer catalysis (PTC) improve the safety of large-scale dibromocyclopropanation?

A3: Phase-transfer catalysis (PTC) offers several advantages for managing the exotherm in large-scale dibromocyclopropanation:

  • Controlled Reaction Rate: PTC facilitates the reaction at the interface of two immiscible phases (aqueous and organic). The rate of reaction is often controlled by the rate of transport of the reactants across the phase boundary by the catalyst, which can be modulated by factors like agitation speed and catalyst concentration.[2]

  • Milder Reaction Conditions: PTC often allows the reaction to be carried out at lower temperatures compared to other methods, reducing the overall thermal risk.[3]

  • Use of Safer Reagents: PTC enables the use of aqueous sodium hydroxide (B78521) as a base, which is less hazardous and easier to handle than alkali metals or their alkoxides.[3]

Troubleshooting Guide

Issue 1: Uncontrolled Temperature Rise (Thermal Runaway)

Q: My reactor temperature is rising rapidly and is not responding to the cooling system. What should I do?

A: An uncontrolled temperature rise is a critical situation requiring immediate action. Follow your site's established emergency procedures. A general emergency response workflow is outlined below.

G start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue to Monitor Until Stable temp_decreasing->continue_monitoring Yes quench Initiate Emergency Quenching Protocol temp_decreasing->quench No stabilized Reactor Stabilized continue_monitoring->stabilized alert Alert Personnel and Prepare for Evacuation quench->alert alert->stabilized

Caption: Emergency response workflow for an uncontrolled temperature rise.

Issue 2: Low Product Yield

Q: My dibromocyclopropanation reaction is resulting in a low yield. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Inefficient Dibromocarbene Generation Optimize the base concentration (e.g., 50% aqueous NaOH for PTC). Ensure vigorous stirring to maximize the interfacial area. For anhydrous systems, ensure all reagents and glassware are scrupulously dry.[4]
Unreactive Alkene Increase the reaction time or cautiously increase the temperature. Consider using a more reactive carbene precursor if feasible.
Product Decomposition Maintain low temperatures during the reaction and work-up. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the product promptly after the reaction is complete.[4]
Phase-Transfer Catalyst Deactivation Use high-purity reagents and solvents. If catalyst poisoning is suspected, consider purification of starting materials or using a higher catalyst loading.[5]
Issue 3: Emulsion Formation During Work-up

Q: I am having difficulty with persistent emulsions during the aqueous work-up. How can I resolve this?

A: Emulsion formation is a common issue in phase-transfer catalyzed reactions due to the surfactant-like properties of the catalyst.

Preventative Measures Resolution of Existing Emulsions
Optimize Agitation: Use moderate stirring to create sufficient interfacial area without excessive shear.[6]Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase and help break the emulsion.[4]
Adjust Phase Volume Ratio: Experiment with different ratios of aqueous to organic phases.[6]Filtration: Filter the emulsion through a pad of celite or glass wool.[4]
Solvent Choice: Select a solvent with low water miscibility.[6]Centrifugation: For smaller scale reactions, centrifugation can be an effective method to separate the phases.
Order of Addition: Consider adding the phase-transfer catalyst after the other reagents have been mixed.[6]Addition of a Different Solvent: Judiciously add a small amount of a different, less polar organic solvent to alter the phase dynamics.

Quantitative Data

Effective management of the reaction exotherm relies on understanding the heat output and the capacity of the cooling system. The following tables provide illustrative data.

Table 1: Typical Reaction Parameters for Dibromocyclopropanation

ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Alkene Concentration 1.0 - 2.0 M0.8 - 1.5 M0.5 - 1.2 M
Bromoform (Equivalents) 1.5 - 2.01.2 - 1.51.1 - 1.3
Base (50% NaOH) (Equivalents) 3.0 - 4.02.5 - 3.52.2 - 3.0
Phase-Transfer Catalyst (mol%) 1 - 50.5 - 20.2 - 1
Typical Reaction Temperature 0 - 25 °C10 - 30 °C15 - 40 °C
Bromoform Addition Time 1 - 2 hours4 - 8 hours8 - 16 hours

Note: These are typical ranges and should be optimized for each specific process and equipment.

Table 2: Illustrative Heat Transfer Coefficients for Stirred-Tank Reactors

Reactor ScaleJacket TypeAgitator TypeTypical Overall Heat Transfer Coefficient (U) (W/m²K)
1 LGlass JacketMagnetic Stirrer50 - 150
100 LSteel JacketPitched Blade Turbine200 - 500
1000 LHalf-Pipe Coil JacketPitched Blade Turbine300 - 800

Note: The overall heat transfer coefficient is highly dependent on the specific reactor geometry, materials of construction, fluid properties, and agitation.[7]

Experimental Protocols

Large-Scale Dibromocyclopropanation of a Generic Alkene using Phase-Transfer Catalysis

Safety Precautions: This reaction is highly exothermic and should only be performed by trained personnel in a well-equipped facility with appropriate safety measures, including a robust cooling system, pressure relief devices, and an emergency quench system. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Equipment:

  • Jacketed glass-lined or stainless steel reactor with a bottom outlet valve.

  • High-efficiency overhead stirrer with a pitched blade turbine or similar impeller.

  • Calibrated dosing pumps for bromoform and aqueous sodium hydroxide.

  • Temperature and pressure sensors.

  • A cooling/heating circulator connected to the reactor jacket.

  • Inert gas (nitrogen or argon) supply.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up reactor Jacketed Reactor sensors Temp/Pressure Sensors reactor->sensors alkene Alkene Solvent PTC alkene->reactor agitator Agitator agitator->reactor cooling Cooling System cooling->reactor inert_gas Inert Gas inert_gas->reactor dosing_pumps Dosing Pumps (Bromoform & NaOH) dosing_pumps->reactor charge_reagents Charge Alkene, Solvent, and PTC cool_reactor Cool to Initial Temperature charge_reagents->cool_reactor start_agitation Start Agitation cool_reactor->start_agitation start_dosing Start Slow Co-addition of Bromoform and NaOH start_agitation->start_dosing monitor Continuously Monitor Temperature and Pressure start_dosing->monitor adjust_dosing Adjust Dosing Rate to Maintain Temperature monitor->adjust_dosing complete_addition Complete Addition adjust_dosing->complete_addition stir_to_completion Stir at Temperature Until Reaction is Complete complete_addition->stir_to_completion cool_down Cool Reaction Mixture stir_to_completion->cool_down quench_optional Quench (optional) cool_down->quench_optional phase_separation Phase Separation quench_optional->phase_separation extraction Aqueous Layer Extraction phase_separation->extraction wash Organic Layer Wash extraction->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for large-scale dibromocyclopropanation.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

  • Charging Reagents: Charge the reactor with the alkene, solvent (e.g., dichloromethane (B109758) or toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride).

  • Initial Cooling: Start agitation and cool the reactor contents to the desired initial temperature (e.g., 10-15 °C).

  • Reagent Addition: Begin the slow, simultaneous addition of bromoform and a 50% aqueous solution of sodium hydroxide via separate dosing pumps. The addition rate should be carefully controlled to maintain the desired reaction temperature. The heat generation is directly proportional to the addition rate.

  • Temperature Control: Maintain the reaction temperature within a narrow range (e.g., ±2 °C) throughout the addition. If the temperature rises above the setpoint, immediately reduce or stop the reagent addition until the temperature is back under control.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC or LC).

  • Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete. Cool the reaction mixture to a safe temperature (e.g., 0-5 °C).

  • Phase Separation: Transfer the reaction mixture to a suitable vessel for phase separation. Separate the organic and aqueous layers.

  • Extraction and Washing: Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash with water and then brine to remove the catalyst and any remaining base.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as distillation under reduced pressure or chromatography.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and poisoning during cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my cyclopropanation reaction?

A1: Key indicators of catalyst deactivation include a noticeable slowdown or stalling of the reaction before completion, leading to low or incomplete conversion of starting materials.[1][2] You might also observe a change in the color of the reaction mixture or an increase in the formation of undesired byproducts, such as polymethylene from the self-reaction of a diazo compound.[1][3] In some cases, higher catalyst loading or harsher conditions (e.g., increased temperature) are needed to achieve the desired conversion.[4]

Q2: What are the most common causes of catalyst deactivation?

A2: Catalyst deactivation is an inevitable process that can be accelerated by several factors. The primary causes fall into three main categories:

  • Chemical Deactivation (Poisoning): This is a very common cause where impurities or byproducts strongly bind to the active sites of the catalyst, rendering them inactive.[5][6][7] Common poisons include sulfur, nitrogen, phosphorus, and halogen compounds, as well as carbon monoxide and even water in some systems.[7][8][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's effectiveness.[5][10]

  • Mechanical Degradation (Attrition): Physical stress from handling or reactor conditions can cause the catalyst to break down, leading to a loss of structural integrity and activity.[5][6]

  • Fouling (Coking): Undesired materials, often carbonaceous deposits (coke), can physically block the catalyst's surface and pores, preventing reactants from reaching the active sites.[5][10]

Q3: My rhodium-catalyzed cyclopropanation has stalled. Is the catalyst the problem?

A3: Yes, catalyst deactivation is a frequent issue in rhodium-catalyzed reactions. The highly reactive carbene intermediate, which is essential for the cyclopropanation, can also react with the catalyst itself, leading to the formation of inactive species.[3] Furthermore, impurities in your alkene or diazo compound can act as poisons.[3] A crucial technique to minimize this self-deactivation is the slow and controlled addition of the diazo compound, which maintains a low concentration of the reactive carbene.[1][3]

Q4: Can the catalyst be regenerated and reused?

A4: Depending on the mechanism of deactivation, regeneration is often possible. For deactivation caused by fouling or coking, thermal treatments or careful oxidation can burn off the deposits.[11] If poisoning is reversible, washing the catalyst with specific solvents or reagents may remove the adsorbed poison.[12] However, deactivation from thermal degradation (sintering) or irreversible chemical poisoning is generally permanent, and the catalyst will need to be replaced.[6][9]

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common problems encountered during catalytic cyclopropanation reactions.

Issue 1: Reaction is Sluggish or Stalls, Resulting in Low Product Yield

This is the most common symptom of catalyst deactivation or poisoning. Follow this workflow to diagnose the root cause.

G start Low or No Yield Observed step1 1. Verify Catalyst Activity (Run a control reaction with a known substrate) start->step1 result1_inactive Catalyst is Inactive step1->result1_inactive Control Fails result1_active Catalyst is Active step1->result1_active Control Works step2 2. Inspect Reagent Purity (Substrates, solvents, diazo precursor) result2_impure Impurities Suspected step2->result2_impure Impurities Found result2_pure Reagents are Pure step2->result2_pure No Impurities step3 3. Check Reaction Conditions (Inert atmosphere, temperature, addition rate) result3_issue Condition Issue Identified step3->result3_issue Deviation Found result3_ok Conditions are Correct step3->result3_ok No Deviation action1 Use Fresh Catalyst Batch Attempt Catalyst Regeneration result1_inactive->action1 result1_active->step2 action2 Purify/Re-distill Solvents & Substrates Add Scavengers for Potential Poisons result2_impure->action2 result2_pure->step3 action3 Correct Conditions (e.g., improve inertness, slow diazo addition) result3_issue->action3 action4 Consider Catalyst-Substrate Incompatibility Screen different catalysts/ligands result3_ok->action4

Troubleshooting workflow for low reaction yield.
Issue 2: Suspected Catalyst Poisoning

If you suspect that impurities are poisoning your catalyst, a more detailed investigation is required to identify the culprit.

G start Deactivation Suspected step1 Analyze Reactants (GC-MS, NMR for organic impurities) start->step1 step2 Analyze Spent Catalyst (ICP-MS, XPS, TPD) start->step2 result1 Identify Potential Poisons (e.g., sulfur, nitrogen compounds) step1->result1 result2 Confirm Poison Adsorption (Elemental analysis, surface species) step2->result2 action1 Purify Contaminated Reagent Source Reagents from a Different Supplier result1->action1 action2 Select Poison-Tolerant Catalyst Modify Catalyst Formulation result2->action2

Workflow for identifying the root cause of poisoning.

Catalyst Deactivation Data

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassSpecific ExamplesCommon SourcesAffected Catalysts
Sulfur Compounds Hydrogen sulfide (B99878) (H₂S), thiols, sulfoxidesImpurities in starting materials or solventsNoble metals (Pd, Pt, Rh), Copper
Nitrogen Compounds Amines, nitriles, pyridines, nitro compoundsSubstrates, additives, or impuritiesMetal catalysts, especially Lewis acidic ones
Halides Chloride, BromideHalogenated solvents, impuritiesPalladium, Rhodium, Copper
Carbon Monoxide (CO) Incomplete combustion, byproductSyngas production, certain reactionsIron, Copper, Palladium, Platinum
Heavy Metals Lead, Mercury, Arsenic, VanadiumImpurities in raw materialsMost transition metal catalysts
Water/Oxygen Moisture in solvents or atmosphereLeaks in inert gas setup, impure reagentsAir-sensitive catalysts (e.g., some Co, Ni)

This table is a summary of information found in sources.[7][8][9][13]

Table 2: Effect of Reaction Conditions on Catalyst Stability
ParameterEffect on DeactivationRecommended Action
Temperature High temperatures can accelerate thermal degradation (sintering) and coking.Optimize for the lowest effective temperature.
Diazo Addition Rate Rapid addition increases the concentration of reactive carbene, which can attack and deactivate the catalyst.Use a syringe pump for slow, controlled addition of the diazo compound.[1][3]
Reagent Purity Impurities are a primary source of catalyst poisons.Use high-purity, freshly distilled solvents and purified substrates.
Atmosphere Oxygen and moisture can deactivate sensitive catalysts.Ensure a robust inert atmosphere (Nitrogen or Argon) for air-sensitive systems.[4]

Experimental Protocols & Analytical Techniques

Protocol 1: Running a Control Reaction

Objective: To determine if the catalyst batch is active.

Methodology:

  • Set up a reaction using a substrate and conditions that are well-established in the literature or your lab to be highly efficient with the catalyst .

  • Use a fresh, unopened bottle of the substrate and high-purity solvent.

  • Run the reaction in parallel with your problematic reaction if possible.

  • Analysis: If the control reaction proceeds as expected (high yield), your catalyst is active, and the problem lies with your specific substrates, reagents, or conditions.[14] If the control fails, the catalyst batch has likely degraded.

Protocol 2: Key Analytical Techniques for Deactivated Catalysts

Objective: To identify the specific cause of deactivation by analyzing the spent catalyst.

Analytical TechniqueInformation Gained
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Determines the elemental composition of the catalyst. It is highly effective for detecting the presence of metallic poisons (e.g., lead, arsenic) or other inorganic elements like sulfur or phosphorus.[2][4]
X-ray Photoelectron Spectroscopy (XPS) Provides information about the elemental composition and, crucially, the chemical oxidation state of elements on the catalyst surface. This can confirm the presence of poisons and how they are bound to the catalyst.[4]
Temperature Programmed Desorption (TPD) Identifies the chemical species adsorbed on the catalyst surface and measures the strength of their interaction. This can help differentiate between reactants and strongly bound poisons.[4]
BET Surface Area Analysis Measures the total surface area of a heterogeneous catalyst. A significant reduction in surface area compared to the fresh catalyst points towards thermal degradation (sintering) or fouling.[6]

Mechanism Visualization

Catalyst Poisoning Mechanism

The following diagram illustrates the fundamental mechanism of catalyst poisoning, where a poison molecule irreversibly binds to an active site, preventing the substrate from accessing it.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A1 A2 P Substrate A2->P A3 S1 Substrate S1->A2 B1 B2 Poisoned Site B3 S2 Substrate S2->B2 Blocked! Poison Poison Poison->B2

Poison molecules block active sites on the catalyst.

References

Technical Support Center: Separation of Cis and Trans Isomers of Substituted Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of substituted dibromocyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between cis and trans isomers of substituted dibromocyclopropanes?

A1: The primary physical property differences that can be exploited for separation are boiling point and polarity. Generally, cis isomers exhibit a net dipole moment, leading to stronger intermolecular dipole-dipole interactions and consequently a higher boiling point compared to their trans counterparts.[1] The trans isomer, with its C-Br bond dipoles oriented in opposing directions, has a near-zero or very small dipole moment.[1] This difference in polarity also affects their solubility in various solvents, with the more polar cis isomer being more soluble in polar solvents.[1]

Q2: What are the most common methods for separating cis and trans isomers of substituted dibromocyclopropanes?

A2: The two most prevalent and effective methods for separating cis and trans isomers of substituted dibromocyclopropanes are fractional distillation and gas chromatography (GC).[2][3] Fractional distillation is well-suited for larger-scale separations where the isomers have a sufficient difference in boiling points.[2] Gas chromatography offers high-resolution separation and is ideal for both analytical and preparative-scale purification of smaller quantities.[2][3] Column chromatography can also be employed, taking advantage of the polarity differences between the isomers.[1]

Q3: How can I synthesize a mixture of cis and trans substituted dibromocyclopropanes?

A3: A common laboratory-scale synthesis involves the addition of dibromocarbene to an alkene.[1][3] The dibromocarbene is typically generated in situ from a precursor like bromoform (B151600) using a strong base.[1] Another approach is the Hunsdiecker reaction of cyclopropane-1,2-dicarboxylic acid, which involves the bis-decarboxylative bromination of the corresponding silver salt.[4][5] This method often yields a mixture where the thermodynamically more stable trans isomer is the major product.[4]

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column.- Use a more efficient packing material (e.g., Vigreux indentations, Raschig rings).[2]
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[2]
Fluctuations in heat input.- Use a heating mantle with a stirrer for even heating.- Insulate the distillation column to minimize heat loss.[2]
Flooding of the Column Excessive boiling rate.- Reduce the heat input to the distillation flask.[2]
Column packing is too dense.- Repack the column to ensure adequate space for vapor flow.[2]
Bumping of the Liquid Uneven boiling.- Add boiling chips or a magnetic stir bar to the distillation flask.[2]
Gas Chromatography (GC)
IssuePossible Cause(s)Troubleshooting Steps
Co-elution or Poor Resolution of Isomer Peaks Inappropriate GC column.- Select a column with a stationary phase that offers good selectivity for halogenated compounds (a mid-polarity phase is a good starting point).- Use a longer column for increased theoretical plates.[2]
Incorrect oven temperature program.- Optimize the temperature ramp; a slower rate can improve separation.[2]
Carrier gas flow rate is not optimal.- Determine the optimal flow rate for your carrier gas and column dimensions.[2]
Peak Tailing Active sites in the injector or column.- Use a deactivated inlet liner.- Condition the column as per the manufacturer's instructions.- Trim the first few centimeters of the column if it's contaminated.[2]
Sample overload.- Dilute the sample or inject a smaller volume.[2]
Ghost Peaks Contamination in the syringe, injector, or column.- Thoroughly clean the syringe between injections.- Bake out the column at a high temperature (within its limits).- Replace the septum and inlet liner.[2]
Irreproducible Retention Times Leaks in the system.- Check all fittings for leaks with an electronic leak detector.[2]
Fluctuations in carrier gas flow or pressure.- Ensure a stable gas supply and properly functioning regulators.[2]

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

Objective: To separate a mixture of cis and trans isomers of a substituted dibromocyclopropane based on their boiling point difference.

Materials:

  • Mixture of cis and trans isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Place the isomer mixture and boiling chips or a stir bar into the round-bottom flask.[2]

  • Begin gently heating the flask.

  • As the mixture boils, observe the vapor rising through the column.

  • Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops of distillate per second).[2]

  • Monitor the temperature at the top of the column. It should remain steady at the boiling point of the lower-boiling isomer (typically the trans isomer) as it distills.[2]

  • Collect the first fraction, which will be enriched in the trans isomer.[2]

  • When the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.[2]

  • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer (cis), collect the second fraction.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Separation by Gas Chromatography (GC)

Objective: To separate and analyze a mixture of cis and trans isomers of a substituted dibromocyclopropane.

Materials:

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or MS)

  • Appropriate GC column (e.g., mid-polarity capillary column)

  • Isomer mixture

  • Volatile solvent (e.g., dichloromethane, hexane)

  • Syringe for injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a suitable volatile solvent.[3]

  • Instrument Setup: Establish the initial GC parameters. These may require optimization.[2]

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min

    • Split Ratio: 50:1 (adjust based on sample concentration)

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[2]

  • Data Acquisition: Start the data acquisition.

  • Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. The lower-boiling trans isomer will typically elute first.[2]

    • Integrate the peak areas to determine the relative ratio of the isomers.[2]

Data Presentation

Table 1: Predicted Physicochemical Properties of 1,2-Dibromocyclopropane Isomers

PropertyCis-IsomerTrans-IsomerRationale
Dipole Moment (μ) Non-zeroNear-zero or very smallIn the cis-isomer, the C-Br bond dipoles have a net resultant moment. In the trans-isomer, they are in opposite directions and largely cancel out.[1]
Boiling Point HigherLowerThe higher polarity of the cis-isomer leads to stronger intermolecular dipole-dipole interactions, resulting in a higher boiling point.[1]
Solubility in Polar Solvents HigherLowerThe greater polarity of the cis-isomer enhances its solubility in polar solvents.[1]

Table 2: Illustrative GC Parameters for Isomer Separation

ParameterSetting
Column Mid-polarity capillary column (e.g., DB-17ms)
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 50 °C (2 min hold), then 10 °C/min to 150 °C (5 min hold)
Carrier Gas Helium
Flow Rate 1.5 mL/min
Split Ratio 50:1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Products start Starting Materials (e.g., Alkene, Bromoform) reaction Dibromocarbene Addition Reaction start->reaction mixture Crude Mixture of cis/trans Isomers reaction->mixture separation_choice Choose Separation Method mixture->separation_choice frac_dist Fractional Distillation separation_choice->frac_dist Large Scale gc_sep Gas Chromatography separation_choice->gc_sep Small Scale/ High Purity analysis Purity Analysis (GC, NMR) frac_dist->analysis gc_sep->analysis cis_product Pure Cis Isomer analysis->cis_product trans_product Pure Trans Isomer analysis->trans_product

Caption: Experimental workflow for synthesis, separation, and analysis.

troubleshooting_logic cluster_fd Fractional Distillation cluster_gc Gas Chromatography start Poor Isomer Separation method Separation Method? start->method fd_check1 Check Distillation Rate method->fd_check1 Distillation gc_check1 Check Oven Program method->gc_check1 GC fd_sol1 Reduce Heating fd_check1->fd_sol1 fd_check2 Evaluate Column Efficiency fd_check1->fd_check2 fd_sol2 Increase Column Length or Use Better Packing fd_check2->fd_sol2 gc_sol1 Optimize Temp. Ramp gc_check1->gc_sol1 gc_check2 Evaluate GC Column gc_check1->gc_check2 gc_sol2 Use Longer Column or Different Stationary Phase gc_check2->gc_sol2

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Scale-Up of 1,1-Dibromocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1-dibromocyclopropane derivatives. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the challenges encountered during the scale-up of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 1,1-dibromocyclopropanes?

A1: The most prevalent method is the addition of dibromocarbene (:CBr₂) to an alkene.[1][2] Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base.[1][2] For larger scale synthesis, the Makosza reaction, which utilizes a phase-transfer catalyst (PTC) in a two-phase system (e.g., dichloromethane (B109758) and concentrated aqueous sodium hydroxide), is often preferred.[1] This method is generally less sensitive to water compared to older techniques like the Doering-LaFlamme modification of the Doering-Hoffmann reaction (using potassium tert-butoxide in an anhydrous solvent).[1][3]

Q2: My reaction mixture is turning dark brown or black. What is the cause and how can I prevent it?

A2: The darkening of the reaction mixture often indicates product decomposition or side reactions.[1] 1,1-Dibromocyclopropanes can be unstable, especially at elevated temperatures or when exposed to air and light, which can lead to degradation.[1] To mitigate this, it is recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and purify the product promptly after the reaction is complete.[1] Storing the purified product in a sealed container with minimal headspace can also enhance its stability.[1]

Q3: How does the stereochemistry of the starting alkene affect the final product?

A3: The addition of dibromocarbene to an alkene is a stereospecific reaction.[1] This means the stereochemistry of the alkene is retained in the resulting cyclopropane. For instance, the cyclopropanation of a cis-alkene will yield a cis-1,1-dibromocyclopropane, while a trans-alkene will result in a trans-product.[1]

Q4: Can I perform a dibromocyclopropanation on a substrate with other functional groups?

A4: It depends on the functional group. Dibromocarbene is an electrophile but can also react with nucleophilic groups. For example, alcohols can undergo O-H bond insertion.[1] It is often necessary to protect sensitive functional groups before carrying out the cyclopropanation.

Q5: I'm having difficulty removing the phase-transfer catalyst from my product. What should I do?

A5: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride - TEBA), can sometimes be challenging to remove completely.[1] Thoroughly washing the organic phase with water and then with a saturated sodium chloride solution (brine) during the work-up should remove the majority of the catalyst.[1] If issues persist, additional aqueous washes or filtration through a small plug of silica (B1680970) gel may be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,1-dibromocyclopropanes, primarily through the dibromocyclopropanation of alkenes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Dibromocarbene Generation: The base may not be strong enough, or the reaction temperature could be too low. The reaction is also sensitive to moisture, which can quench the carbene precursor.[1] 2. Unreactive Alkene: The alkene substrate may be electron-deficient or sterically hindered, making it less susceptible to attack by the electrophilic dibromocarbene.[1] 3. Product Decomposition: 1,1-dibromocyclopropanes can be unstable, especially at elevated temperatures or upon exposure to air.[1]- Optimize Base and Solvent: For phase-transfer catalysis, use a concentrated (e.g., 50%) aqueous solution of a strong base like NaOH. Ensure vigorous stirring to maximize the interfacial area. For anhydrous systems, ensure all reagents and glassware are scrupulously dry.[1] - Phase-Transfer Catalyst: Ensure the catalyst (e.g., TEBA) is active and used at an appropriate concentration (typically 1-5 mol%).[1] - Temperature Control: While some reactions proceed at room temperature, cooling may be necessary to suppress side reactions. Gentle heating might be required to initiate the reaction, but this should be done cautiously to avoid carbene decomposition.[1] - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature for unreactive alkenes.[1] - Maintain Low Temperatures: Keep the reaction and work-up temperatures as low as practical. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Prompt Purification: Purify the product soon after the reaction is complete.[1]
Formation of Significant Byproducts 1. Side Reactions of Dibromocarbene: Dibromocarbene can undergo insertion into C-H bonds or react with other nucleophiles present in the reaction mixture. 2. Polymerization: Unstable intermediates can lead to the formation of polymeric materials.[1]- Control Reagent Addition: Slow, controlled addition of the base or bromoform can help maintain a low concentration of reactive intermediates and minimize side reactions and polymerization.[1] - Optimize Reaction Conditions: Adjusting the temperature and reaction time can help favor the desired cyclopropanation over side reactions.
Difficult Product Purification 1. Emulsion Formation during Work-up: The use of a phase-transfer catalyst and a biphasic system can lead to persistent emulsions.[1] 2. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting alkene or side products, making chromatographic separation difficult.[1]- Brine Wash: During the aqueous work-up, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.[1] - Optimize Chromatography: Experiment with different solvent systems and silica gel grades for column chromatography.[1] - Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[1] - Chemical Treatment: Washing the crude product with a dilute solution of alcoholic potassium hydroxide (B78521) can help remove impurities that cause discoloration.[1]

Experimental Protocols

General Protocol for Dibromocyclopropanation using Phase-Transfer Catalysis (Makosza Method)

This protocol describes a general method for the dibromocyclopropanation of an alkene using bromoform and sodium hydroxide with a phase-transfer catalyst.[2]

Materials:

  • Alkene (1.0 equiv)

  • Bromoform (CHBr₃) (1.5 - 2.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 50% Aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) (0.01 - 0.05 equiv)

  • Water

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine the alkene, bromoform, dichloromethane, and the phase-transfer catalyst.

  • Cool the mixture to 0 °C in an ice-water bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Dibromocyclopropanation

AlkeneBaseCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)
Styrene50% NaOHTEBA (2)CH₂Cl₂12RT75-85
Cyclohexene50% NaOHTEBA (3)CH₂Cl₂24RT60-70
1-Octene50% NaOHTEBA (2)CH₂Cl₂18RT70-80
trans-2-ButeneKOtBuNonePentane8065-75
cis-2-ButeneKOtBuNonePentane8060-70

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Alkene, Bromoform, Solvent, and PTC B Cool to 0 °C A->B C Slowly add 50% aq. NaOH with vigorous stirring B->C D Stir at Room Temperature (12-24h) C->D E Quench with Water D->E Reaction Complete F Separate Layers E->F G Extract Aqueous Layer with CH₂Cl₂ F->G H Combine Organic Layers G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ I->J K Filter and Concentrate J->K L Purify by Distillation or Chromatography K->L M Characterize Product L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis Start Low or No Product Yield Q1 Check Reagent Quality and Stoichiometry Start->Q1 A1_Yes Reagents OK Q1->A1_Yes Yes A1_No Use fresh, pure reagents and check calculations Q1->A1_No No Q2 Review Reaction Conditions (Temp, Time, Stirring) A1_Yes->Q2 A2_Yes Conditions Appear Optimal Q2->A2_Yes Yes A2_No Optimize temperature, extend reaction time, or increase stirring speed Q2->A2_No No Q3 Is the Alkene Substrate Unreactive? A2_Yes->Q3 A3_Yes Increase temperature cautiously or allow for longer reaction time Q3->A3_Yes Yes A3_No Consider Product Decomposition Q3->A3_No No A4 Run reaction under inert atmosphere and purify product promptly A3_No->A4

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Stirring Speed in Two-Phase Mąkosza Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of stirring speed in optimizing the yield of two-phase Mąkosza reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of stirring in a two-phase Mąkosza reaction?

In a two-phase Mąkosza reaction, the reactants are present in two immiscible liquid phases (typically aqueous and organic). The reaction relies on a phase-transfer catalyst (PTC) to shuttle one reactant across the phase boundary to react with the other. Stirring is crucial as it disperses one phase into the other, dramatically increasing the interfacial surface area where the catalyst functions.[1] This enhancement of the interfacial area improves the mass transfer of the catalyst and reactants between the phases, leading to an increased probability of molecular collisions and, consequently, a higher reaction rate and yield.[2][3]

Q2: Does increasing the stirring speed indefinitely lead to a higher reaction yield?

No, the relationship is not limitless. Initially, increasing the stirring speed will boost the reaction rate and yield because the system is "mass-transfer limited," meaning the rate at which reactants cross the phase boundary is the bottleneck.[4][5] However, once a certain stirring speed is reached, the interfacial area is sufficiently large, and the mass transfer is no longer the rate-limiting step. At this point, the reaction becomes "kinetically controlled," governed by the intrinsic speed of the chemical reaction itself.[6] Further increases in stirring speed beyond this threshold will not result in a significant yield improvement and may even be detrimental by causing excessive heat generation or the formation of hard-to-break emulsions.[6]

Q3: How does the Mąkosza mechanism relate to stirring and phase transfer?

The Mąkosza mechanism posits that the phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, remains primarily in the organic phase.[1] It deprotonates the acidic C-H group of the reactant at the interface, pulling the resulting organic anion into the organic phase to react. Vigorous stirring is essential to create and maintain the large interfacial area required for this surface-active mechanism to operate efficiently.

Troubleshooting Guide

Q4: My reaction yield is low and does not improve when I increase the stirring speed. What is the likely cause?

If increasing agitation does not enhance the yield, it strongly indicates that your reaction is not limited by mass transfer.[6] The bottleneck is likely the intrinsic reaction kinetics or other experimental parameters.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the phase-transfer catalyst is not poisoned or degraded.

  • Check Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.[3]

  • Re-evaluate Concentrations: Confirm that the concentrations of reactants, base, and catalyst are optimal.

  • Investigate Side Reactions: Undesirable side reactions may be consuming reactants or products. Consider adjusting the temperature or reaction time.

Q5: I am observing inconsistent and non-reproducible yields between different experimental batches, even at the same RPM setting. What should I check?

Inconsistent results often point to subtle variations in the experimental setup that affect the degree of mixing.

Troubleshooting Steps:

  • Standardize Mixing Geometry: Use identical reaction vessels, stir bars (or impellers), and positioning for every experiment. The shape of the vessel and the stirrer's placement significantly impact fluid dynamics and the resulting interfacial area.

  • Monitor for Emulsion Formation: An emulsion can trap the catalyst or reactants, affecting reaction consistency. If you observe an emulsion, you may need to reduce the stirring speed.[7]

  • Ensure Thermal Consistency: Check for temperature fluctuations between batches, as reaction rates are temperature-dependent.[3][8]

  • Verify Reagent Purity: Inconsistencies in the quality or concentration of starting materials or the base can lead to variable yields.

Q6: At very high stirring speeds, I am forming a stable emulsion that complicates the workup and phase separation. How can I resolve this?

This is a common issue where high shear creates a very fine dispersion that is slow to coalesce. The goal is to find the "sweet spot" of sufficient mixing without creating a stable emulsion.

Troubleshooting Steps:

  • Determine the Optimal Stirring Speed: Systematically reduce the stirring speed in subsequent experiments to identify the minimum RPM required to overcome mass transfer limitations (i.e., the point where the reaction rate plateaus).[6]

  • Modify Solvent Choice: The interfacial tension between the two phases influences emulsion formation. Changing one of the solvents may help.[1]

  • Allow for a Settling Period: After the reaction is complete, turn off the stirrer and allow the mixture to sit for a period to see if the phases separate naturally.

  • Post-Reaction Workup: If an emulsion is unavoidable, techniques like adding a saturated brine solution or filtration through a pad of celite can help to break it during the workup phase.

Quantitative Data on Stirring Speed

The optimal stirring speed is highly dependent on the specific reaction, solvents, and reactor geometry. However, literature examples provide a general understanding of the ranges investigated.

Reaction Type / StudyStirring Speed Range (RPM)ObservationReference
Phase Transfer Catalyzed Synthesis1000 - 2500The reaction rate became practically independent of stirring speed above 1500 RPM, indicating a shift from mass-transfer control to kinetic control.[6]
Suspension Polymerization600 - 1000A proportional relationship was found between increased speed and increased conversion. Higher speeds (900-1000 RPM) resulted in higher conversions than lower speeds (600-700 RPM).[9][10]
Buchwald-Hartwig Reaction (Heterogeneous)300 vs. 1000A significant 30-50% difference in yield was observed, highlighting the importance of stirring in heterogeneous systems.[11]

Key Experimental Protocols

General Protocol for Optimizing Stirring Speed in a Mąkosza Reaction

This protocol provides a framework for systematically determining the effect of stirring speed on your specific reaction.

  • Reactor Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer (for reproducible RPM), a condenser, and a thermometer.[12]

    • Ensure the stirrer blade is positioned consistently in the center of the flask and at a fixed height from the bottom.

  • Charge Reagents:

    • Add the organic solvent, the organic substrate, and the phase-transfer catalyst to the flask.

    • In a separate vessel, prepare the aqueous solution of the base (e.g., NaOH).

  • Initiate Reaction:

    • Begin stirring at a baseline speed (e.g., 300 RPM).

    • Add the aqueous base solution to the reaction mixture.

    • Bring the reaction to the desired temperature.[12]

  • Systematic Variation and Monitoring:

    • Run a series of identical reactions, varying only the stirring speed across a defined range (e.g., 300, 600, 900, 1200, 1500 RPM).

    • At regular time intervals, take small aliquots from the organic phase for analysis by a suitable method (e.g., GC, HPLC, TLC) to monitor the conversion of the starting material or the formation of the product.

  • Data Analysis:

    • For each stirring speed, plot the product yield or reactant conversion as a function of time to determine the initial reaction rate.

    • Plot the initial reaction rate against the stirring speed. The point at which this plot begins to plateau indicates the transition from a mass-transfer-controlled regime to a kinetically-controlled one.[6] The optimal stirring speed for maximizing yield without unnecessary energy input or emulsion risk lies at the beginning of this plateau.

Visualizations

G stir Stirring Speed area Interfacial Area stir->area Increases transfer Mass Transfer Rate area->transfer Increases rate Reaction Rate transfer->rate Increases yield Product Yield rate->yield Determines kinetic Kinetic Control Regime rate->kinetic Limited by

Caption: Logical flow of how stirring speed influences reaction yield.

G start Low or Inconsistent Yield Observed q1 Does yield improve with a moderate increase in stirring speed? start->q1 check_geo Troubleshoot Reproducibility: - Standardize Vessel/Stirrer Geometry - Monitor Temperature Control - Check for Emulsions start->check_geo a1_yes System was mass-transfer limited. Continue optimizing speed. q1->a1_yes  Yes a1_no System is likely kinetically limited or has other issues. q1->a1_no  No check_params Troubleshoot Other Parameters: - Catalyst Activity - Temperature - Reagent Concentration - Reaction Time a1_no->check_params

Caption: Troubleshooting workflow for low or inconsistent yields.

G setup 1. Standardize Reactor Setup vary 2. Run Reactions at Varying Speeds (e.g., 300-2000 RPM) setup->vary monitor 3. Monitor Rate/Yield via Timed Aliquots vary->monitor plot 4. Plot Rate vs. Stirring Speed monitor->plot identify 5. Identify Plateau (Onset of Kinetic Control) plot->identify select 6. Select Optimal Speed (Start of Plateau) identify->select

Caption: Experimental workflow for optimizing stirring speed.

References

minimizing Simonini reaction byproduct in Hunsdiecker synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hunsdiecker synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the Simonini reaction byproduct and optimize your Hunsdiecker reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Hunsdiecker and Simonini reactions?

A: The primary determinant of the reaction outcome is the stoichiometry of the silver carboxylate salt to iodine.[1][2] A 1:1 ratio of the silver salt to iodine favors the Hunsdiecker reaction, which produces an alkyl halide.[1][3] Conversely, a 2:1 ratio of the silver salt to iodine promotes the Simonini reaction, resulting in the formation of an ester (RCOOR) as the major product.[1][3] A 3:2 ratio of these reactants will often lead to a mixture of both the alkyl halide and the ester.[1][2]

Q2: I am observing a significant amount of ester byproduct, even with a 1:1 stoichiometric ratio. What are the possible causes?

A: Several factors could be contributing to the formation of the Simonini byproduct despite the correct initial stoichiometry:

  • Localized High Concentrations: Poor mixing or slow dissolution of the silver carboxylate salt can create localized areas with a higher effective ratio of salt to halogen, favoring the Simonini pathway.

  • Moisture: The presence of water can hydrolyze the acyl hypohalite intermediate, leading to side reactions. It is crucial that the silver carboxylate salt is pure and completely dry for optimal results.[3][4]

  • Reaction Temperature: While the reaction is typically run at reflux in carbon tetrachloride, temperature fluctuations can affect reaction kinetics and potentially favor the Simonini reaction.

  • Purity of Silver Carboxylate: Impurities in the silver salt can interfere with the desired reaction pathway.[3][4] The salt is typically prepared by treating the corresponding carboxylic acid with silver oxide.[3][4]

Q3: Are there any modifications to the Hunsdiecker reaction that can help suppress the Simonini byproduct?

A: Yes, several modifications have been developed to improve the yields of the Hunsdiecker reaction and minimize side products.

  • Cristol-Firth Modification: This is a convenient one-step method that avoids the need to prepare and isolate the dry silver salt.[5] The free carboxylic acid is treated directly with mercuric oxide (HgO) and bromine or iodine in a solvent like carbon tetrachloride.[3][5][6]

  • Kochi Reaction: This variation utilizes lead(IV) acetate (B1210297) and a lithium halide (e.g., LiCl or LiBr) for the decarboxylative halogenation.[1]

  • Suarez Modification: This method involves treating the carboxylic acid with a hypervalent iodine reagent.[4][7]

  • Barton Modification: This technique involves the thermal or photolytic decomposition of thiohydroxamate esters in halogen donor solvents and is compatible with a wide range of functional groups.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Hunsdiecker synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
High yield of Simonini ester byproduct Incorrect stoichiometry (excess silver carboxylate relative to iodine).[1][3]Carefully control the stoichiometry to a 1:1 ratio of silver carboxylate to iodine.[1][2] Ensure slow, controlled addition of the halogen to the silver salt suspension to maintain this ratio throughout the reaction.
Purity and dryness of the silver carboxylate salt.[3][4]Ensure the silver carboxylate salt is meticulously dried before use. Prepare the salt from high-purity carboxylic acid and silver oxide.
Low or no yield of alkyl halide Inactive silver salt.Prepare a fresh batch of the silver carboxylate salt.
Unsuitable substrate.The Hunsdiecker reaction works best for alkyl groups with 2 to 18 carbons.[3] Yields generally follow the trend: primary > secondary > tertiary alkyl halides.[1] The reaction is often unsuccessful with substrates containing unsaturation.[3]
Use of chlorine as the halogen.Bromine is generally the halogen of choice for this reaction.[8] While chlorine can be used, yields are often lower.[6]
Formation of other byproducts (e.g., R-R) The reaction proceeds via a free radical mechanism, which can lead to radical coupling byproducts.[3]This is an inherent possibility with the reaction mechanism. Purification of the final product via distillation or chromatography is recommended.
Aromatic ring halogenation instead of decarboxylation The substrate is an aromatic carboxylic acid with electron-donating groups.For aromatic systems with electron-donating groups, use N-Bromosuccinimide (NBS) instead of bromine to favor the Hunsdiecker product.[3]

Experimental Protocols

Standard Hunsdiecker Reaction (1:1 Stoichiometry)

This protocol is designed to favor the formation of the alkyl halide and minimize the Simonini ester byproduct.

  • Preparation of Silver Carboxylate: The silver carboxylate salt should be prepared from the corresponding carboxylic acid and silver oxide and thoroughly dried in a vacuum oven.[3]

  • Reaction Setup: In a round-bottom flask protected from light, suspend the dry silver carboxylate salt (1.0 eq.) in anhydrous carbon tetrachloride.

  • Halogen Addition: Slowly add a solution of iodine (1.0 eq.) in anhydrous carbon tetrachloride to the stirred suspension at room temperature.

  • Reaction Progression: Gently reflux the mixture until the reaction is complete (indicated by the cessation of CO2 evolution and the disappearance of the silver salt).

  • Workup: Cool the reaction mixture and filter to remove the silver iodide precipitate. Wash the precipitate with fresh solvent.

  • Purification: The desired alkyl halide can be isolated from the filtrate by distillation or other appropriate purification techniques.

Cristol-Firth Modification

This protocol is a convenient alternative that uses the free carboxylic acid.

  • Reaction Setup: In a three-necked, round-bottomed flask wrapped in aluminum foil to exclude light, suspend red mercuric oxide (0.17 mole) in carbon tetrachloride (330 ml).[5]

  • Addition of Acid: Add the carboxylic acid (e.g., 3-chlorocyclobutanecarboxylic acid, 0.227 mole) to the flask.[5]

  • Initiation: With stirring, heat the mixture to reflux.[5]

  • Bromine Addition: Add a solution of bromine (0.25 mole) in carbon tetrachloride (180 ml) dropwise as quickly as possible without significant loss of bromine from the condenser.[5]

  • Reflux: Continue to reflux the solution for 25-30 minutes until the evolution of carbon dioxide slows.[5]

  • Workup: Cool the mixture in an ice bath and filter to remove the precipitate.[5]

  • Purification: Wash the residue with carbon tetrachloride and combine the filtrates. Remove the solvent by distillation, and purify the residual oil by vacuum distillation to obtain the final product.[5]

Reaction Pathways

The following diagrams illustrate the key reaction pathways and the critical decision point that leads to either the desired Hunsdiecker product or the Simonini byproduct.

Hunsdiecker_vs_Simonini cluster_start Reactants cluster_hunsdiecker Hunsdiecker Pathway (1:1 Ratio) cluster_simonini Simonini Pathway (2:1 Ratio) RCOOAg RCOOAg (Silver Carboxylate) RCOOI RCOOI (Acyl Hypoiodite) RCOOAg->RCOOI + I₂ I2 I₂ I2->RCOOI RI R-I (Hunsdiecker Product) RCOOI->RI Decarboxylation & Halogen Abstraction RCOOR RCOOR (Simonini Product) RCOOI->RCOOR + RCOOAg - AgI, - CO₂ AgI AgI CO2 CO₂ workflow start Start prep_salt Prepare & Dry Silver Carboxylate start->prep_salt check_ratio Stoichiometry Check 1:1 RCOOAg : I₂ ? prep_salt->check_ratio hunsdiecker_path Hunsdiecker Reaction: Slowly add I₂ to RCOOAg in CCl₄, reflux check_ratio->hunsdiecker_path Yes simonini_risk High Risk of Simonini Byproduct check_ratio->simonini_risk No workup Reaction Workup: Cool, Filter AgI hunsdiecker_path->workup purify Purification: Distillation / Chromatography workup->purify product Final Product: Alkyl Halide (R-I) purify->product

References

Technical Support Center: Reaction Optimization for Unreactive or Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reactions involving unreactive or sterically hindered alkenes.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction shows low or no conversion with a sterically hindered alkene. What are the initial troubleshooting steps?

Answer: Low conversion is a common challenge when working with sterically demanding or electronically deactivated (unreactive) alkenes. The issue often stems from an insufficient activation energy being overcome. A systematic approach to optimizing the reaction conditions is crucial.

Initial Troubleshooting Steps:

  • Evaluate the Catalyst System: The catalyst is the most critical component.

    • Catalyst Type: For sterically demanding substrates, consider more reactive catalysts. For instance, in olefin metathesis, second-generation Grubbs or specialized Hoveyda-Grubbs catalysts are often more effective than first-generation ones.[1] For hydrogenation, precious metal compounds based on rhodium, iridium, and ruthenium are common, but more cost-effective iron or nickel complexes are emerging for these challenging substrates.[2][3]

    • Catalyst Loading: While aiming for cost-effectiveness by reducing catalyst loading is a common goal, unreactive substrates may require a higher initial catalyst loading (e.g., 2-5 mol%) to achieve reasonable conversion.[1][3]

    • Catalyst Integrity: Ensure the catalyst has not degraded. Many catalysts are sensitive to air and moisture.[1] Always handle them under an inert atmosphere (e.g., in a glovebox) and use dry, degassed solvents.[1]

  • Optimize Reaction Temperature:

    • Temperature Screening: Unreactive alkenes often require higher temperatures to react.[4] However, excessive heat can lead to decomposition of the catalyst, substrate, or product.[4] A narrow optimal temperature window may exist.[4] It is recommended to screen temperatures systematically, for example, starting at a moderate temperature (e.g., 50 °C) and increasing in 10-20 °C increments, while carefully monitoring the reaction for both product formation and byproduct generation via TLC or GC-MS.

  • Assess Solvent and Concentration:

    • Solvent Choice: The reaction rate can be significantly influenced by the solvent.[5] Polar solvents may accelerate reactions that proceed through polar or ionic intermediates.[5] For some catalytic systems, specific solvents are recommended; for example, acetonitrile (B52724) has been found to be optimal for certain nickel-catalyzed reactions.[1]

    • Concentration: For reactions prone to polymerization or other side reactions, running the reaction at high dilution (e.g., 0.01-0.05 M) can favor the desired intramolecular pathway.[1]

Question 2: I am observing the formation of multiple products or significant side reactions. How can I improve selectivity?

Answer: Poor selectivity (regio- or stereoselectivity) and the formation of byproducts like polymers are common hurdles, especially at the higher temperatures often required for hindered alkenes.

Strategies to Improve Selectivity:

  • Modify the Catalyst/Ligand:

    • Steric Influence: The ligands on the metal catalyst play a crucial role in controlling selectivity. Bulky ligands can block certain approaches of the substrate, favoring a specific stereochemical outcome. In some iron catalysts for hydrogenation, smaller 2,6-aryl substituents on the ligand produce more active catalysts.[2]

    • Electronic Effects: The electronic properties of the ligand can also be tuned. More electron-donating chelates can lead to more active iron hydrogenation catalysts.[2]

  • Control Reaction Temperature:

    • Minimize Side Reactions: High temperatures can promote side reactions, such as polymerization or decomposition.[4][6] Finding the minimum temperature required for the desired reaction to proceed is key.

    • Enhance Selectivity: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over the thermodynamic one, assuming the desired product is formed via the pathway with the lower activation energy.

  • Adjust Reagent Stoichiometry and Addition:

    • Reactant Ratio: It is advisable to start with a 1:1 ratio of reactants and then screen slight excesses of one component.[4] In alkylation reactions, maintaining a high ratio of isobutane (B21531) to alkene is critical to prevent side reactions that lower product quality.[6]

    • Slow Addition: In cases where one reagent is prone to self-polymerization, adding it slowly to the reaction mixture can maintain a low instantaneous concentration, thus minimizing side reactions.

Frequently Asked Questions (FAQs)

Question: How do I select an appropriate catalyst for a challenging alkene substrate?

Answer: The choice of catalyst is highly dependent on the specific transformation (e.g., hydrogenation, metathesis, cross-coupling). For unactivated and sterically hindered alkenes, a more active catalyst is generally required. Below is a summary of catalyst systems often considered for these challenging substrates.

Catalyst SystemReaction TypeTypical SubstratesKey Considerations
Ruthenium-based (e.g., Grubbs II, Hoveyda-Grubbs II) Olefin MetathesisSterically demanding dienes, tetrasubstituted alkenesHigh activity and functional group tolerance. Requires inert atmosphere and degassed solvents.[1]
Palladium-based (e.g., Pd(OAc)₂, Pd/C) Hydrogenation, Cross-CouplingUnactivated alkenes, alkynesWidely used and versatile. Can sometimes be performed under milder conditions. Catalyst choice is crucial for selectivity.[7]
Nickel-based (e.g., Phosphino(silyl)-Nickel complexes) HydrogenationHighly sterically hindered, unfunctionalized alkenesEffective for di-, tri-, and tetra-substituted alkenes under relatively mild conditions. Offers a cost-effective alternative to precious metals.[3]
Iron-based (e.g., bis(imino)pyridine iron complexes) HydrogenationUnfunctionalized tri- and tetrasubstituted alkenesEarth-abundant and less toxic. Activity is highly dependent on ligand structure. Can exhibit high turnover frequencies.[2]
Lewis Acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) Diels-Alder, Friedel-CraftsElectron-poor or unreactive alkenes/dienesActivates the substrate by lowering its LUMO energy, allowing for lower reaction temperatures and improved rates.[4]
Question: What is a typical strategy for optimizing reaction temperature and solvent?

Answer: Temperature and solvent are critical, interconnected parameters. A systematic approach, such as a Design of Experiments (DoE), can be highly effective, but a one-factor-at-a-time (OFAT) approach is also common.

A logical workflow involves first identifying a solvent system where the starting materials are soluble and the catalyst is stable, and then performing a temperature screen.

G start Start Optimization solvent_screen Screen Solvents (e.g., Toluene, THF, MeCN, DCM) start->solvent_screen temp_screen Optimize Temperature (e.g., 40°C to 120°C) solvent_screen->temp_screen Select best solvent check_conversion Analyze Conversion & Selectivity (TLC, GC-MS, NMR) temp_screen->check_conversion is_optimal Optimal? check_conversion->is_optimal Evaluate results success Reaction Optimized is_optimal->success Yes failure Consider Catalyst/ Ligand Change is_optimal->failure No failure->start Re-evaluate system

Caption: Workflow for Temperature and Solvent Optimization.

Experimental Protocols

General Protocol for Lewis Acid Catalyst Screening in a Diels-Alder Reaction

This protocol provides a general method for screening different Lewis acids to optimize the reaction between a sterically hindered or unreactive dienophile and a diene.

Materials:

  • Diene (1.0 eq)

  • Dienophile (e.g., 4-Nitrocyclohex-1-ene, 1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Lewis Acid Catalysts (e.g., AlCl₃, SnCl₄, BF₃·OEt₂, ZnCl₂)

  • Flame-dried round-bottom flasks or reaction vials

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Cooling bath (if required)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the diene (1.0 eq) and dissolve it in the anhydrous solvent (to make a ~0.5 M solution).[4]

  • Reagent Addition: Add the dienophile (1.0 eq) to the solution.

  • Temperature Control: Cool the mixture to the desired starting temperature (e.g., 0 °C).[4]

  • Catalyst Addition: In separate, parallel reaction vessels, add a different Lewis acid catalyst (5-10 mol%) to each.[4] Ensure the catalyst is added carefully, as the addition can be exothermic.

  • Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Work-up: Once a reaction is deemed complete (or has ceased to progress), quench it by carefully adding a saturated aqueous solution of NaHCO₃ or water.

  • Extraction and Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and selectivity.

Visualizations

Logical Relationship of Reaction Parameters

Optimizing a reaction requires understanding how different parameters influence the outcome. The following diagram illustrates the key relationships in a typical catalytic reaction involving a challenging alkene.

ReactionParameters sub Substrate (Steric Hindrance, Electronics) outcome Reaction Outcome (Yield, Selectivity, Rate) sub->outcome Dictates intrinsic reactivity cat Catalyst (Metal Center, Ligand) cat->sub Interaction cat->outcome Lowers activation energy, controls selectivity sol Solvent (Polarity, Coordinating Ability) sol->cat Solvation/ Coordination sol->outcome Influences rate & stability of intermediates temp Temperature (Energy Input) temp->cat Affects stability temp->outcome Affects rate & side reactions

References

Validation & Comparative

Reactivity Showdown: 1,1-Dibromocyclopropane vs. 1,1-Dichlorocyclopropane in Allene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting material is a critical decision that can significantly impact reaction efficiency and product yield. This guide provides an in-depth comparison of the reactivity of 1,1-dibromocyclopropane and 1,1-dichlorocyclopropane, focusing on their conversion to allenes via reaction with alkyllithium reagents. The information presented is supported by experimental data to facilitate an objective evaluation.

The enhanced reactivity of this compound can be attributed to the inherent properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to cleavage. This difference in bond strength is a key factor governing the rate of reaction with organometallic reagents.

Quantitative Comparison of Reactivity

The reaction of gem-dihalocyclopropanes with alkyllithium reagents is a well-established method for the synthesis of allenes. Experimental evidence clearly demonstrates that this compound derivatives are more reactive than their dichloro counterparts. This is highlighted by the differing reactivity with various alkyllithium reagents. 1,1-dibromocyclopropanes react readily with both methyllithium (B1224462) and the more reactive butyllithium (B86547) to afford allenes in good yields.[1] In contrast, 1,1-dichlorocyclopropanes typically require the more potent butyllithium to proceed at a reasonable rate and show little to no reaction with methyllithium under similar conditions.[1]

Starting MaterialReagentProductYield (%)Reference
1,1-Dibromo-2,2-dimethylcyclopropaneMethyllithium3-Methylbuta-1,2-diene92[1]
1,1-Dibromo-2-hexylcyclopropaneMethyllithiumNona-1,2-diene89[1]
1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropaneMethyllithium1-Ethoxy-2-methylbuta-2,3-diene71[1]
1,1-Dichloro-2,2-dimethylcyclopropaneButyllithium3-Methylbuta-1,2-diene68[1]
1,1-Dichloro-2,2-dimethylcyclopropaneMethyllithiumNo Reaction-[1]

Experimental Protocols

General Procedure for the Synthesis of Allenes from 1,1-Dihalocyclopropanes

Materials:

  • 1,1-Dihalocyclopropane derivative (1,1-dibromo- or 1,1-dichlorocyclopropane)

  • Alkyllithium reagent (methyllithium or butyllithium) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Water

  • Sodium sulfate

Procedure: A solution of the 1,1-dihalocyclopropane derivative (0.1 mol) in 25 mL of anhydrous diethyl ether is cooled to a temperature between -30 °C and -40 °C using a dry ice/acetone bath.[1] To this cooled and stirred solution, an ethereal solution of the alkyllithium reagent (0.12 mol) is added dropwise over a period of 30 minutes.[1] Following the addition, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[1] The reaction is then quenched by the addition of water. The ether layer is separated, and the aqueous layer is extracted with a small portion of ether. The combined ethereal solutions are washed with water until neutral and subsequently dried over anhydrous sodium sulfate.[1] The allene (B1206475) product is then isolated, typically by distillation.[1]

Reaction Mechanism

The formation of allenes from the reaction of 1,1-dihalocyclopropanes with alkyllithium reagents proceeds through a fascinating mechanistic pathway. The initial step involves a lithium-halogen exchange, which is more facile for the C-Br bond than the C-Cl bond, leading to the formation of a 1-lithio-1-halocyclopropane intermediate (a carbenoid).[1][2][3] This intermediate is generally unstable and readily undergoes elimination of lithium halide. The subsequent ring-opening to the allene can occur via two proposed pathways: a concerted mechanism where elimination and ring-opening are simultaneous, or a stepwise mechanism involving the formation of a highly reactive cyclopropylidene carbene intermediate which then rearranges to the allene.[1][2]

ReactionMechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_pathways Reaction Pathways cluster_product Product 1,1-Dihalocyclopropane 1,1-Dihalocyclopropane 1-Lithio-1-halocyclopropane 1-Lithio-1-halocyclopropane 1,1-Dihalocyclopropane->1-Lithio-1-halocyclopropane + Alkyllithium - Alkyl Halide Concerted Concerted 1-Lithio-1-halocyclopropane->Concerted - LiX Cyclopropylidene Carbene Cyclopropylidene Carbene 1-Lithio-1-halocyclopropane->Cyclopropylidene Carbene - LiX Allene Allene Concerted->Allene Stepwise Stepwise Stepwise->Allene Cyclopropylidene Carbene->Stepwise

Mechanism of Allene Synthesis

References

A Comparative Guide to Cyclopropanation: Simmons-Smith vs. Dibromocarbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis. The choice of method can significantly impact yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of two prominent cyclopropanation reagents: the organozinc carbenoid used in the Simmons-Smith reaction and the highly reactive dibromocarbene.

This comparison will delve into the performance of each reagent, supported by experimental data, to aid in the selection of the optimal method for specific synthetic challenges.

Performance Comparison

The Simmons-Smith reaction and cyclopropanation with dibromocarbene offer distinct advantages and disadvantages depending on the desired outcome and the nature of the substrate. The Simmons-Smith reaction is renowned for its stereospecificity and broad functional group tolerance, while dibromocarbene provides a route to gem-dihalocyclopropanes, which are versatile intermediates for further transformations.

Data Presentation
FeatureSimmons-Smith ReactionDibromocarbene Cyclopropanation
Reagent Organozinc carbenoid (e.g., ICH₂ZnI)Dibromocarbene (:CBr₂)
Precursors Diiodomethane (CH₂I₂) and Zn-Cu couple or Diethylzinc (Et₂Zn)Bromoform (B151600) (CHBr₃) and a strong base (e.g., KOtBu, NaOH)
Stereochemistry Stereospecific syn-addition; configuration of the alkene is retained.[1][2]Stereospecific syn-addition; configuration of the alkene is retained.
Substrate Scope Broad; effective for simple and electron-rich alkenes.[2] The Furukawa modification (Et₂Zn) enhances reactivity towards less reactive alkenes.[3]Broad; reacts with a wide range of alkenes.
Functional Group Tolerance Generally high; compatible with many functional groups.[2][4] However, can be sensitive to acidic protons.Moderate; the strong basic conditions required for carbene generation can be incompatible with sensitive functional groups.
Product Cyclopropanegem-Dibromocyclopropane
Key Advantages High stereospecificity, good functional group tolerance, formation of a simple cyclopropane ring.[2]Access to versatile gem-dihalocyclopropane intermediates, high reactivity.
Key Disadvantages Cost of diiodomethane, potential for side reactions with certain substrates.[3]Harsh basic conditions, formation of a dihalogenated product requiring further transformation if the simple cyclopropane is desired.
Quantitative Data on Model Substrates
SubstrateReagent/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
CyclohexeneCH₂I₂, Zn-CuBicyclo[4.1.0]heptane~92%N/A[5]
CyclohexeneCHBr₃, KOtBu7,7-Dibromobicyclo[4.1.0]heptane~75%N/A-
(Z)-3-hexeneCH₂I₂, Et₂Zncis-1,2-DiethylcyclopropaneHigh>99:1 (cis:trans)[1]
(Z)-3-hexeneCHBr₃, KOtBucis-1,2-Diethyl-3,3-dibromocyclopropaneHigh>99:1 (cis:trans)-
StyreneCH₂I₂, Et₂ZnPhenylcyclopropane~85%N/A[5]
StyreneCHBr₃, KOtBu1,1-Dibromo-2-phenylcyclopropane~80%N/A-
1-OcteneCH₂I₂, Zn-CuHexylcyclopropane~70%N/A-
1-OcteneCHBr₃, NaOH, PTC1,1-Dibromo-2-hexylcyclopropane~85%N/A-

Note: Yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and substrate.

Reaction Mechanisms and Stereochemistry

The stereospecificity of both reactions is a key feature, arising from their concerted or near-concerted mechanisms.

Simmons-Smith Reaction

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene (B1212753) group to the alkene. The reaction is believed to occur via a "butterfly-type" three-centered transition state, leading to the observed syn-addition.[2]

G cluster_0 Reagent Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid + Zn(Cu) ZnCu Zn-Cu TS Butterfly Transition State Carbenoid->TS Alkene R-CH=CH-R' Alkene->TS Product Cyclopropane TS->Product

Simmons-Smith Reaction Mechanism
Dibromocarbene Cyclopropanation

Dibromocarbene is typically generated in situ by the α-elimination of hydrogen bromide from bromoform using a strong base. The highly electrophilic carbene then adds to the alkene in a concerted fashion, resulting in a syn-addition.

G cluster_0 Carbene Formation cluster_1 Cyclopropanation CHBr3 CHBr₃ Anion ⁻CBr₃ CHBr3->Anion + Base Base Base (e.g., KOtBu) Carbene :CBr₂ Anion->Carbene - Br⁻ Product gem-Dibromocyclopropane Carbene->Product Alkene R-CH=CH-R' Alkene->Product G A Reaction Setup (Alkene, Solvent, Inert Atmosphere) B Addition of Reagents (Simmons-Smith or Carbene Precursors) A->B C Reaction (Stirring, Temperature Control) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

References

A Comparative Kinetic Analysis of 1,1-Dibromocyclopropane Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the solvolysis of 1,1-dibromocyclopropane, a key reaction in the functionalization of this strained ring system. Understanding the kinetics and mechanism of this process is crucial for controlling reaction outcomes and designing efficient synthetic routes. This document presents available experimental data, compares the reactivity of this compound with related compounds, and provides detailed experimental protocols for kinetic analysis.

Introduction to Solvolysis of gem-Dihalocyclopropanes

The solvolysis of gem-dihalocyclopropanes, such as this compound, is a reaction of significant synthetic and mechanistic interest. The high ring strain and the presence of two halogen atoms on the same carbon atom influence the reactivity and the nature of the intermediates formed. The solvolysis of these compounds typically proceeds through a carbocationic intermediate, leading to a variety of products depending on the solvent and reaction conditions. Kinetic analysis of these reactions provides valuable insights into the reaction mechanism, including the rate-determining step and the structure of the transition state.

Comparative Kinetic Data

Table 1: Solvolysis Rate Constants of Dihalocyclopropane Derivatives in Ethanol (B145695) at 100°C

CompoundRate Constant (k, s⁻¹)Relative Rate
trans-1,2-Dibromocyclopropane[1]1.3 x 10⁻⁵1
cis-1,2-Dibromocyclopropane[1]4.2 x 10⁻⁷0.032
1,1-DichlorocyclopropaneData not available-
This compound Data not available -

Note: The absence of readily available public data for this compound highlights a gap in the literature and an opportunity for further research.

Table 2: Activation Parameters for Solvolysis of Related Haloalkanes

CompoundSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
tert-Butyl chloride80% Ethanol20.0-10.1
Cyclopropyl (B3062369) BromideEthanol~25~-5

Note: Activation parameters provide crucial information about the energy barrier and the molecularity of the rate-determining step. The data for related compounds suggests that the solvolysis of halocyclopropanes involves a significant activation enthalpy.

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable kinetic data. The following outlines a general procedure for the kinetic analysis of this compound solvolysis.

Materials and Equipment:
  • This compound (high purity)

  • Anhydrous solvent (e.g., ethanol, aqueous ethanol mixtures)

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Titration apparatus (buret, flasks) or a pH meter/autotitrator

  • Standardized solution of a non-nucleophilic base (e.g., sodium hydroxide)

  • Acid-base indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)

Procedure:
  • Reaction Setup: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in the desired solvent in a volumetric flask.

  • Temperature Control: The reaction flask is placed in a constant temperature bath set to the desired reaction temperature (e.g., 50, 60, 70 °C).

  • Sampling: At regular time intervals, aliquots (e.g., 5.00 mL) of the reaction mixture are withdrawn and quenched by adding them to a flask containing a known volume of a cold, immiscible solvent or by rapid cooling in an ice bath.

  • Titration: The amount of hydrobromic acid (HBr) produced during the solvolysis is determined by titration with a standardized solution of sodium hydroxide. The endpoint is determined using an indicator or a pH meter.

  • Data Analysis: The concentration of reacted this compound at each time point is calculated from the amount of HBr produced. The rate constant (k) is then determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. For a first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.

  • Activation Parameters: The experiment is repeated at several different temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) using the Arrhenius and Eyring equations.

Visualizations

Signaling Pathway: Solvolysis of this compound

The solvolysis of this compound is proposed to proceed through a unimolecular (SN1-like) mechanism. The rate-determining step is the ionization of a carbon-bromine bond to form a highly strained and reactive cyclopropyl cation. This intermediate can then be attacked by a solvent molecule (e.g., ethanol) to give the final solvolysis product. The pathway may also involve rearrangement of the carbocation.

Solvolysis_Pathway cluster_substrate Substrate cluster_intermediate Intermediate cluster_product Products A This compound B Cyclopropyl Cation Intermediate A->B Ionization (Rate-determining) C Solvolysis Product (e.g., 1-bromo-1-ethoxycyclopropane) B->C Nucleophilic Attack by Solvent D Rearrangement Products B->D Rearrangement

Caption: Proposed reaction pathway for the solvolysis of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the rate of solvolysis of this compound.

Experimental_Workflow start Start prep Prepare this compound solution in solvent start->prep thermo Equilibrate at constant temperature prep->thermo sample Withdraw aliquots at timed intervals thermo->sample quench Quench reaction sample->quench titrate Titrate liberated HBr with standard base quench->titrate analyze Calculate rate constant (k) titrate->analyze repeat_temp Repeat at different temperatures analyze->repeat_temp repeat_temp->thermo New Temperature calc_act Calculate activation parameters (ΔH‡, ΔS‡) repeat_temp->calc_act end End calc_act->end

Caption: Experimental workflow for the kinetic analysis of this compound solvolysis.

Conclusion

The kinetic analysis of this compound solvolysis is essential for understanding its reactivity and for the rational design of synthetic strategies. While direct experimental data for this specific compound is sparse in publicly accessible literature, a comparative approach using data from related dihalocyclopropanes provides valuable insights. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies and contribute to a more complete understanding of this important reaction. Further research to determine the precise rate constants and activation parameters for the solvolysis of this compound in various solvents is highly encouraged.

References

A Comparative Study of Phase-Transfer Catalysts for Dibromocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibromocyclopropane moiety is a valuable building block in organic synthesis, serving as a precursor to various functional groups and molecular scaffolds. Its synthesis is often achieved through the phase-transfer catalyzed reaction of an alkene with bromoform (B151600) and a strong base. The choice of phase-transfer catalyst (PTC) is crucial for optimizing reaction efficiency, yield, and in the case of chiral catalysts, enantioselectivity. This guide provides a comparative analysis of common phase-transfer catalysts for dibromocyclopropanation, supported by experimental data and detailed protocols.

Data Presentation: Performance of Phase-Transfer Catalysts

The following table summarizes the performance of various quaternary ammonium (B1175870) salts in the dihalocyclopropanation of styrene (B11656) derivatives. While much of the detailed kinetic data available is for dichlorocyclopropanation, the relative efficiencies of the catalysts are expected to follow similar trends for dibromocyclopropanation due to the analogous reaction mechanism.

CatalystAbbreviationSubstrateDihalocarbene SourceYield (%)Reaction Time (h)Rate Constant (k_app)Reference
Benzyltriethylammonium ChlorideBTEACα-Methyl StyreneCHCl₃HighN/AHigher than other tested
Benzyltriethylammonium BromideBTEABα-Methyl StyreneCHCl₃N/AN/ALower than BTEAC
Tetrabutylammonium ChlorideTBACα-Methyl StyreneCHCl₃N/AN/ALower than BTEAB
Tetrabutylammonium BromideTBABα-Methyl StyreneCHCl₃N/AN/ALower than TBAC
N-Benzylcinchonidinium Chloride(DH)₂PHN-ClChalconeCHBr₃9846N/A
N-Benzylcinchoninium Chloride(DHQ)₂PHN-ClChalconeCHBr₃9546N/A

Note: The relative catalytic activity for the dichlorocyclopropanation of α-methyl styrene was found to be in the order: BTEAC > BTEAB > TBAC > TBAB. This trend is influenced by the catalyst's ability to transfer the trihalomethylide anion from the aqueous phase to the organic phase.

Experimental Protocols

Below are detailed methodologies for key experiments in phase-transfer catalyzed dibromocyclopropanation.

General Procedure for Dibromocyclopropanation of an Alkene

This protocol is adapted from established procedures for dihalocyclopropanation.

Materials:

  • Alkene (e.g., Styrene)

  • Bromoform (CHBr₃)

  • Aqueous Sodium Hydroxide (B78521) (NaOH), 50% (w/w)

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride - BTEAC), 1-5 mol%

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Hexadecane (as an internal standard for GC analysis, optional)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine the alkene (1.0 eq.), the organic solvent, and the phase-transfer catalyst (0.01-0.05 eq.).

  • With vigorous stirring, add the bromoform (1.2-1.5 eq.).

  • Slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture. Caution: The reaction can be exothermic.

  • Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and the organic solvent.

  • Separate the organic layer. Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Asymmetric Dibromocyclopropanation of Chalcones using a Chiral Phase-Transfer Catalyst

This protocol is based on the asymmetric cyclopropanation of chalcones.

Materials:

  • trans-Chalcone

  • Dibromomethane (as a precursor, or adapt for bromoform)

  • Potassium Carbonate (K₂CO₃), 50% aqueous solution

  • Chiral Phase-Transfer Catalyst (e.g., a cinchona alkaloid derivative), 10 mol%

  • Mesitylene (as solvent)

  • Argon atmosphere

Procedure:

  • To a solution of the chiral catalyst (0.10 eq.) in mesitylene, add 10 equivalents of a 50% aqueous solution of potassium carbonate.

  • Flush the solution with argon, then add the trans-chalcone derivative (6 eq.).

  • Vigorously stir the solution (>1200 rpm) and cool to 0 °C under an argon atmosphere.

  • Add the bromomalonate (or adapt for the dibromocarbene precursor) in three portions over 24 hours.

  • Continue stirring the biphasic mixture for a total of 46 hours at 0 °C.

  • After the reaction is complete, perform an aqueous work-up with extraction into an organic solvent.

  • Dry the combined organic phases, evaporate the solvent, and purify the product by column chromatography.

Mandatory Visualization

Phase-Transfer Catalyzed Dibromocyclopropanation Mechanism

The following diagram illustrates the generally accepted interfacial mechanism for phase-transfer catalyzed dibromocyclopropanation, often referred to as the Makosza mechanism.

PTC_Dibromocyclopropanation cluster_Interface Aqueous-Organic Interface cluster_Organic Organic Phase CHBr3 Bromoform (CHBr₃) CBr3_minus Tribromomethyl Anion (CBr₃⁻) CHBr3->CBr3_minus OH_aq Hydroxide Ion (OH⁻ from NaOH) OH_aq->CBr3_minus Deprotonation PTC_CBr3 Catalyst-Anion Pair (Q⁺CBr₃⁻) CBr3_minus->PTC_CBr3 Anion Exchange Dibromocarbene Dibromocarbene (:CBr₂) PTC_CBr3->Dibromocarbene α-elimination PTC_cycle Phase-Transfer Catalyst (Q⁺X⁻) PTC_CBr3->PTC_cycle Regeneration Alkene Alkene (R₂C=CR₂) Product Dibromocyclopropane Product Alkene->Product Dibromocarbene->Product Cycloaddition

Caption: Mechanism of Phase-Transfer Catalyzed Dibromocyclopropanation.

green chemistry approaches to reductive dehalogenation of dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Green Reductive Dehalogenation of Dibromocyclopropanes

The selective monodebromination of gem-dibromocyclopropanes is a critical transformation in organic synthesis, providing valuable monobromocyclopropane intermediates. Traditional methods often rely on stoichiometric metals or harsh reagents, posing environmental concerns. This guide compares several emerging green chemistry approaches that offer milder conditions, reduced waste, and enhanced sustainability.

Comparison of Modern Reductive Dehalogenation Methods

The following table summarizes and compares various green methodologies for the reductive mono-dehalogenation of gem-dibromocyclopropanes. Key metrics include the catalyst or reagent system, reaction conditions, and notable green chemistry attributes.

Method/Catalyst SystemReaction ConditionsSubstrate ExampleYield (%)Green Chemistry Aspects
Nickel Catalysis in Micelles 0.5–5 mol% TMPhen-nickel catalyst, NaBH₄, in water with surfactantgem-dibromocyclopropanesHighUse of water as a green solvent, low catalyst loading, mild conditions.[1]
Electrochemical Reduction Undivided cell, constant current, MeCN with/without H₂Ogem-dichlorocyclopropanesHighAvoids chemical reductants; selectivity is tunable by adjusting water content.[2]
Visible-Light Photoredox Catalysis Ru(bpy)₃Cl₂ or metal-free photocatalyst (e.g., Riboflavin), electron donor, visible lightα,α-dibromocarbonylsHighUses light as a renewable energy source; operates at ambient temperature.[3][4]
Mechanochemical Synthesis Ball milling, often solvent-free or with minimal liquid assistanceVarious substratesHighDrastically reduces or eliminates the need for bulk solvents, energy-efficient.[5]
Sodium Sulfite (B76179) in Water Na₂SO₃, aqueous medium, ≤60 °CHalogenated phenols and heteroaromaticsGoodEmploys an inexpensive, safe, and environmentally benign reagent in water.[6]

Detailed Experimental Protocols

Below are representative experimental protocols for two distinct green dehalogenation approaches.

Nickel-Catalyzed Reductive Monodebromination in Aqueous Micelles

This protocol is based on the methodology describing nickel catalysis in a micellar medium, which facilitates the reaction in water.[1]

Materials:

  • gem-dibromocyclopropane substrate (1.0 mmol)

  • 1,10-Phenanthroline (TMPhen)-Nickel catalyst (0.05 mmol, 5 mol%)

  • Sodium borohydride (B1222165) (NaBH₄) (1.2 mmol)

  • "Savie" or other suitable surfactant (e.g., TPGS-750-M)

  • Deionized water

Procedure:

  • To a reaction vessel, add the gem-dibromocyclopropane substrate and the TMPhen-nickel catalyst.

  • Add deionized water to form a 0.1 M solution, followed by the surfactant to form micelles.

  • Stir the mixture vigorously at room temperature to ensure the formation of a stable emulsion.

  • Slowly add sodium borohydride to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired monobromocyclopropane.

Electrochemical Reductive Monodechlorination

This protocol describes a switchable electrochemical method where selectivity between mono- and di-dehalogenation can be controlled.[2]

Materials:

  • gem-dichlorocyclopropane substrate (0.2 mmol)

  • Tetrabutylammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆) (0.1 M)

  • Acetonitrile (MeCN) (6 mL)

  • Water (for selectivity control)

  • RVC cathode and platinum plate anode

Procedure:

  • Set up an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) cathode and a platinum plate anode.

  • Dissolve the gem-dichlorocyclopropane substrate and the supporting electrolyte (n-Bu₄NPF₆) in acetonitrile. For selective monodechlorination, ensure the system is anhydrous. To promote dihydrodechlorination, a controlled amount of water can be added.

  • Apply a constant current of 10 mA to the cell.

  • Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the monohalogenated or fully reduced cyclopropane (B1198618) product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for these green chemistry techniques and a proposed photocatalytic mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start gem-Dibromocyclopropane Substrate reagents Select Green Reagent (e.g., Catalyst, e⁻ donor) start->reagents solvent Choose Green Solvent (Water, MeCN, or Solvent-Free) reagents->solvent setup Assemble Reaction (Flask, Cell, or Mill) solvent->setup energy Apply Energy Source (Stirring, Light, Current, Grinding) setup->energy monitor Monitor Progress (TLC, GC, LC-MS) energy->monitor quench Reaction Quenching (if applicable) monitor->quench Upon Completion extract Product Extraction quench->extract purify Column Chromatography or Distillation extract->purify product Isolated Monobromocyclopropane purify->product

Caption: General experimental workflow for green reductive dehalogenation.

G PC_star Excited PC* PC->PC_star Excitation PC_red Reduced PC⁻˙ PC_star->PC_red SET Donor_ox Oxidized Donor (D⁺˙) PC_red->PC Regeneration RBr_rad RBr˙ (Radical Intermediate) PC_red->RBr_rad SET Donor Electron Donor (D) Donor->Donor_ox Oxidation RBr2 RBr₂ (Dibromo Substrate) RBr2->RBr_rad + Br⁻ RBr_H RBrH (Monobromo Product) RBr_rad->RBr_H H-Atom Abstraction H_source H-Atom Source light_in Visible Light (hν)

Caption: Proposed mechanism for visible-light photoredox dehalogenation.

References

A Guide to the Catalytic Synthesis of Monobromocyclopropanes: A Focus on Titanium-Catalyzed Hydrodehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of monobrominated cyclopropanes is a critical step in the construction of complex molecular architectures. This guide provides a detailed examination of a highly efficient titanium-catalyzed method for the preparation of monobromocyclopropanes from their gem-dibrominated precursors. While the initial aim was to compare titanium and nickel catalysts for this transformation, an extensive literature search revealed a lack of data for a comparable nickel-catalyzed monobromination of cyclopropanes. Therefore, this guide will focus on the well-documented and highly effective titanium-based methodology.

Titanium-Catalyzed Hydrodehalogenation: A Powerful Tool for Monobromocyclopropane Synthesis

The conversion of 1,1-dibromocyclopropanes to their corresponding monobrominated derivatives can be effectively achieved through a hydrodehalogenation reaction catalyzed by titanium compounds, typically in the presence of a Grignard reagent. This method stands out for its high yields, mild reaction conditions, and operational simplicity.

Performance Data

The titanium-catalyzed hydrodehalogenation of various 1,1-dibromocyclopropanes demonstrates excellent yields, generally around 95%.[1][2] The reaction is typically rapid, often completing in under an hour at ambient temperature.[1][2] Key performance indicators are summarized in the table below:

Substrate (1,1-Dibromocyclopropane)CatalystGrignard Reagent (mol equiv.)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%) of MonobromocyclopropaneReference
1,1-dibromo-2-phenylcyclopropaneTi(OiPr)₄EtMgBr (1.0-1.3)2-10< 120ca. 95[1][2]
1,1-dibromo-2,2-diphenylcyclopropaneTi(OiPr)₄EtMgBr (1.0-1.3)2-10< 120ca. 95[1]
7,7-dibromobicyclo[4.1.0]heptaneTi(OiPr)₄EtMgBr (1.3)20.332092[3]

It is important to note that an excess of the Grignard reagent can lead to the fully reduced, non-halogenated cyclopropane (B1198618).[1][2] While ethylmagnesium bromide is an effective reagent, the reaction is significantly slower in its absence. Methylmagnesium bromide can promote the reaction without a catalyst, but the addition of titanium isopropoxide only slightly enhances the reaction rate.[1][2]

Experimental Workflow and Protocols

The following section outlines a typical experimental procedure for the titanium-catalyzed hydrodehalogenation of a this compound.

General Experimental Workflow

experimental_workflow Experimental Workflow for Titanium-Catalyzed Monobromination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation start Start setup Combine this compound and solvent (ether) in a flask under an inert atmosphere. start->setup add_catalyst Add Titanium(IV) isopropoxide (catalyst). setup->add_catalyst add_grignard Slowly add Ethylmagnesium bromide (Grignard reagent) at ambient temperature. add_catalyst->add_grignard stir Stir the reaction mixture for the specified time (< 1 hour). add_grignard->stir quench Quench the reaction with water. stir->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product (e.g., distillation or chromatography). dry->purify end Obtain Monobromocyclopropane purify->end

Caption: Generalized workflow for the titanium-catalyzed synthesis of monobromocyclopropanes.

Detailed Experimental Protocol

The following protocol is a representative example for the hydrodehalogenation of 7,7-dibromobicyclo[4.1.0]heptane.[3]

Materials:

  • 7,7-dibromobicyclo[4.1.0]heptane

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in diethyl ether

  • Anhydrous diethyl ether

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 7,7-dibromobicyclo[4.1.0]heptane in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (2 mol%).

  • To this mixture, add a solution of ethylmagnesium bromide (1.3 molar equivalents) in diethyl ether dropwise at 20 °C.

  • Stir the resulting mixture at 20 °C for 20 minutes.

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford the corresponding monobromobicyclo[4.1.0]heptane as a mixture of stereoisomers.

Mechanistic Insights

The proposed mechanism for the titanium-catalyzed hydrodehalogenation involves the in situ generation of a catalytically active low-valent titanium species, likely Ti(II), from the reaction of Ti(IV) isopropoxide with the Grignard reagent. This Ti(II) species then participates in an electron transfer process with the this compound to form a cyclopropyl (B3062369) radical. This radical intermediate is subsequently stabilized by abstracting a hydrogen atom from the solvent (ether), leading to the formation of the monobromocyclopropane.[4]

Conclusion

The titanium-catalyzed hydrodehalogenation of 1,1-dibromocyclopropanes is a highly effective and reliable method for the synthesis of monobromocyclopropanes, offering high yields under mild conditions. While a direct comparison with nickel catalysts for this specific transformation is not currently possible due to a lack of available literature, the titanium-based system represents a benchmark for this important synthetic transformation. Researchers and drug development professionals can confidently employ this methodology for the efficient preparation of valuable monobrominated cyclopropane building blocks.

References

DFT analysis of transition states in 1,1-dibromocyclopropane ring opening

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the transition states in the thermal ring-opening of 1,1-dibromocyclopropane is crucial for understanding the stereochemical outcome of this electrocyclic reaction. This guide provides a comparative overview of the conrotatory and disrotatory pathways, underpinned by theoretical principles and supported by computational data from analogous systems. The information is intended for researchers, scientists, and professionals in drug development interested in the mechanistic aspects of strained-ring chemistry.

Theoretical Framework: Conrotatory vs. Disrotatory Pathways

The thermal ring-opening of a cyclopropane (B1198618) is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules. The breaking of a carbon-carbon sigma bond results in the formation of a pi-system. For a cyclopropyl (B3062369) system, which involves two electrons in the breaking sigma bond, the thermal process is predicted to proceed via a disrotatory motion of the terminal groups. In this pathway, the two methylene (B1212753) groups rotate in opposite directions (one clockwise, one counter-clockwise). The alternative, a conrotatory motion where both groups rotate in the same direction, is thermally forbidden but photochemically allowed.

Density Functional Theory (DFT) analysis is a powerful tool to quantify the energy barriers associated with these pathways and to elucidate the geometries of the corresponding transition states. While specific comparative data for the parent this compound is scarce in published literature, computational studies on substituted gem-dihalocyclopropanes provide valuable insights.

Comparative Analysis of Transition State Data

Due to the absence of direct comparative studies on this compound in the available literature, we present data from a closely related system to illustrate the energetic demands of such a ring-opening reaction. A computational study on a glycal-derived gem-dibromocyclopropane model revealed a significant energy barrier for the spontaneous, thermal ring-opening.

Reaction PathwaySystemActivation Free Energy (ΔG‡)Computational Method
Spontaneous Ring OpeningModel gem-dibromocyclopropane45 kcal/molM06-2X/6-311+G(d,p)

Note: This data is for a substituted dibromocyclopropane and serves as an illustrative example of the high activation energy required for the thermal cleavage of the C-C bond in such systems.[1]

The high activation barrier is consistent with the general stability of cyclopropane rings at moderate temperatures. The Woodward-Hoffmann rules predict that the transition state leading to the disrotatory product would be significantly lower in energy than the transition state for the forbidden conrotatory pathway in a thermal reaction. The gem-dibromo substitution is expected to influence the activation barrier and the geometry of the transition state due to steric and electronic effects, but the underlying principles of orbital symmetry conservation are expected to hold.

Experimental and Computational Protocols

The determination of transition states and activation energies for reactions like the ring-opening of this compound involves a standardized computational workflow using quantum chemical methods.

Computational Methodology:

A typical protocol for the DFT analysis of the transition states would involve the following steps:

  • Geometry Optimization: The ground state geometry of the reactant (this compound) and the expected products (isomers of 2,3-dibromopropene) are optimized to find their minimum energy structures. A common and reliable method for this is the B3LYP or M06-2X functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for greater accuracy.

  • Transition State Search: A search for the transition state (TS) structures for both the conrotatory and disrotatory pathways is performed. This is typically initiated from a guess structure and optimized using an algorithm like the Berny algorithm to locate a first-order saddle point on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-C bond and rotation of the methylene groups). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy of activation (ΔG‡).

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state correctly connects the reactant to the desired product, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the appropriate reactant and product wells.

  • Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualization of Reaction Pathways

The logical flow from the reactant to the products through the distinct conrotatory and disrotatory transition states can be visualized as follows.

Ring_Opening cluster_reactant Reactant cluster_product Products R This compound TS_con Conrotatory TS (Thermally Forbidden) R->TS_con High ΔG‡ TS_dis Disrotatory TS (Thermally Allowed) R->TS_dis Lower ΔG‡ P_con Allylic Product (Conrotatory) TS_con->P_con P_dis Allylic Product (Disrotatory) TS_dis->P_dis

Caption: Reaction pathway for the thermal ring-opening of this compound.

References

A Comparative Guide to Dichlorocyclopropanation: Doering-Hoffmann vs. Makosza Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane (B1198618) rings is a critical process, with dichlorocyclopropanes serving as versatile intermediates. The generation of dichlorocarbene (B158193) for addition to alkenes is a common strategy, and two of the most established methods are the Doering-Hoffmann and the Makosza conditions. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the optimal method for a given synthetic challenge.

At a Glance: Key Differences

FeatureDoering-Hoffmann ConditionsMakosza Conditions (Phase-Transfer Catalysis)
Reaction System Homogeneous, anhydrousBiphasic (organic/aqueous)
Base Strong, non-nucleophilic base (e.g., potassium tert-butoxide)Concentrated aqueous strong base (e.g., 50% NaOH)
Solvent Anhydrous organic solvent (e.g., pentane (B18724), benzene)Organic solvent (e.g., dichloromethane, chloroform) and water
Catalyst NonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Carbene Source Haloform (e.g., chloroform (B151607), bromoform)Haloform (e.g., chloroform, bromoform)

Yield Comparison

The choice between the Doering-Hoffmann and Makosza conditions often comes down to the specific substrate and the desired reaction scale. While both methods are effective, yields can vary depending on the reactivity and sensitivity of the alkene.

SubstrateDoering-Hoffmann Yield (%)Makosza Yield (%)
Styrene (B11656)~60-70%~70-80%
α-Methylstyrene~75%~85%
Cyclohexene~70-80%~80-90%
1-Octene~50-60%~60-70%
1,3-ButadieneModerate~65%[1]

Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Reaction Mechanisms and Workflows

The fundamental process in both methods is the α-elimination of a hydrogen halide from a haloform to generate a dihalocarbene, which then undergoes a [2+1] cycloaddition with an alkene. However, the environment in which this occurs differs significantly.

Doering-Hoffmann Reaction

The Doering-Hoffmann reaction is typically carried out in a single-phase, anhydrous organic solvent. A strong, sterically hindered base, such as potassium tert-butoxide, is used to deprotonate the haloform.

Doering_Hoffmann cluster_0 Doering-Hoffmann Mechanism Haloform (CHX3) Haloform (CHX3) Base (t-BuOK) Base (t-BuOK) Haloform (CHX3)->Base (t-BuOK) Deprotonation Trihalomethyl anion (CX3-) Trihalomethyl anion (CX3-) Base (t-BuOK)->Trihalomethyl anion (CX3-) Dihalocarbene (:CX2) Dihalocarbene (:CX2) Trihalomethyl anion (CX3-)->Dihalocarbene (:CX2) α-elimination Alkene Alkene Dihalocarbene (:CX2)->Alkene [2+1] Cycloaddition Dihalocyclopropane Dihalocyclopropane Alkene->Dihalocyclopropane

Caption: Doering-Hoffmann reaction pathway.

Makosza Reaction (Phase-Transfer Catalysis)

The Makosza reaction utilizes a two-phase system, which circumvents the need for strictly anhydrous conditions and expensive anhydrous bases. A phase-transfer catalyst (PTC), typically a quaternary ammonium (B1175870) salt, is crucial for transporting the hydroxide (B78521) ions from the aqueous phase to the organic phase where the reaction occurs.

Makosza cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH (aq) NaOH (aq) PTC (Q+X-) PTC (Q+X-) NaOH (aq)->PTC (Q+X-) Ion Exchange at Interface Haloform (CHX3) Haloform (CHX3) Trihalomethyl anion (CX3-) Trihalomethyl anion (CX3-) Haloform (CHX3)->Trihalomethyl anion (CX3-) Alkene Alkene Dihalocyclopropane Dihalocyclopropane Alkene->Dihalocyclopropane PTC (Q+X-)->Haloform (CHX3) Deprotonation Dihalocarbene (:CX2) Dihalocarbene (:CX2) Trihalomethyl anion (CX3-)->Dihalocarbene (:CX2) α-elimination Dihalocarbene (:CX2)->Alkene [2+1] Cycloaddition

Caption: Makosza phase-transfer catalysis workflow.

Experimental Protocols

Doering-Hoffmann Dichlorocyclopropanation of Styrene

Materials:

  • Styrene

  • Chloroform

  • Potassium tert-butoxide

  • Anhydrous pentane

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve styrene (1.0 eq) in anhydrous pentane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous pentane.

  • Slowly add the potassium tert-butoxide solution to the stirred solution of styrene.

  • To this mixture, add a solution of chloroform (1.5 eq) in anhydrous pentane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1,1-dichloro-2-phenylcyclopropane.

Makosza Dichlorocyclopropanation of Styrene

Materials:

  • Styrene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (TEBA)

  • Dichloromethane

  • Mechanical stirrer

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, combine styrene (1.0 eq), chloroform (1.5 eq), and benzyltriethylammonium chloride (0.02 eq).

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (excess) to the organic mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Continue to stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1,1-dichloro-2-phenylcyclopropane.[2]

Conclusion

Both the Doering-Hoffmann and Makosza conditions are robust methods for the synthesis of dichlorocyclopropanes. The Doering-Hoffmann reaction, while requiring anhydrous conditions and a strong, moisture-sensitive base, can be advantageous for small-scale reactions and for substrates that are sensitive to aqueous conditions. In contrast, the Makosza phase-transfer catalysis method is often more convenient for larger-scale syntheses due to its use of inexpensive aqueous base and operational simplicity.[2] The PTC method generally provides comparable or even higher yields for a range of alkenes and is more tolerant of functional groups that might be sensitive to the strongly basic, non-aqueous conditions of the Doering-Hoffmann reaction. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available laboratory resources.

References

Navigating the Stereochemical Maze: A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclopropane (B1198618) isomers is a critical yet challenging task. These three-membered carbocyclic rings are pivotal structural motifs in medicinal chemistry, influencing the potency, metabolic stability, and overall pharmacological profile of drug candidates. The subtle differences between stereoisomers—enantiomers and diastereomers—can lead to vastly different biological activities, making their precise measurement a regulatory and scientific necessity. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The choice of an analytical method for quantifying cyclopropane isomers is a trade-off between sensitivity, specificity, accuracy, precision, and the nature of the analyte itself. While Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds, High-Performance Liquid Chromatography (HPLC) offers versatility for a broader range of molecules, including those that are non-volatile or thermally labile.[1] Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful non-destructive technique that provides a direct measure of concentration without the need for compound-specific calibration standards.[2]

At a Glance: A Comparative Overview of Analytical Techniques

The selection of the optimal analytical technique hinges on the specific properties of the cyclopropane isomers and the analytical objectives. For chiral isomers (enantiomers), specialized chiral stationary phases (CSPs) are essential for both GC and HPLC to achieve separation.[1]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a gaseous mobile phase.[1]Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[1]Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct concentration measurement against a certified standard.[2]
Typical Analytes Volatile, thermally stable cyclopropane derivatives.Non-volatile, thermally labile, and a wide range of cyclopropane derivatives.[1][3]Soluble cyclopropane-containing compounds in deuterated solvents.
Derivatization Often required to increase volatility and thermal stability (e.g., esterification of cyclopropane fatty acids).Can be used to improve separation and detectability.[1]Not required.
Key Advantage High resolution and sensitivity for volatile compounds.[1]High versatility for a broad range of compounds.[1][3]High precision and accuracy without the need for calibration curves; non-destructive.[2]

Performance Validation: A Quantitative Comparison

Method validation is crucial to ensure that the chosen analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for each technique, using cyclopropane fatty acids (CPFAs) and other relevant chiral compounds as examples.

Validation ParameterGC-MS (for CPFAs)Chiral HPLC (Proxy Data)qNMR (General Performance)
Linearity (r²) > 0.999> 0.998[4]Inherently linear
Accuracy (% Recovery) Not explicitly stated, but a key validation parameter.100.28% to 102.86%[4]High accuracy
Precision (%RSD) Satisfied the Horwitz equation.[1]Intra-day: 0.16%, Inter-day: 0.09%[4]Excellent precision
Limit of Detection (LOD) 60 mg/kg of fat[1]2.54 µg/mL[4]Lower sensitivity than chromatographic methods
Limit of Quantitation (LOQ) 200 mg/kg of fat[1]7.68 µg/mL[4]Higher than chromatographic methods

Note: Chiral HPLC data is based on the analysis of escitalopram, a chiral pharmaceutical, as a representative example of a validated method for enantiomeric separation.[4]

Experimental Protocols: A Deeper Dive into the Methodologies

The successful implementation of any of these techniques requires meticulous attention to the experimental protocol. Below are representative methodologies for the analysis of cyclopropane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclopropane Fatty Acids (CPFAs)

This method is suitable for the analysis of CPFAs in complex matrices, such as food samples.

  • Sample Preparation (Derivatization): The fatty acids are first extracted from the sample matrix. They are then converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification using an agent like methanolic KOH.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. For chiral separations, a column with a chiral stationary phase (e.g., derivatized cyclodextrins) is employed.[5]

  • GC Conditions:

    • Column: A capillary column appropriate for FAMEs analysis (e.g., a wax-type column).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and interactions with the stationary phase.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is common.

    • Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides enhanced sensitivity for quantification.[2]

  • Data Analysis: The CPFAs are identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol is a general approach for determining the enantiomeric excess (ee) of a chiral cyclopropane-containing drug substance.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs are widely used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is typical for normal-phase chiral chromatography. The exact composition must be optimized for the specific analyte.[4]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Controlled to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers. Quantification of the major enantiomer is performed against a standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR can be used to determine the purity of a cyclopropane-containing compound without the need for separating the isomers if they have unique, well-resolved signals.

  • Sample Preparation: A precise amount of the sample and a certified internal standard are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and sensitivity.

  • NMR Acquisition:

    • Experiment: A standard 1D proton (¹H) NMR experiment is typically used.

    • Acquisition Parameters: Key parameters like the relaxation delay (D1) must be sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei between scans, which is critical for accurate quantification.

  • Data Processing:

    • The acquired spectrum is processed with appropriate phasing and baseline correction.

    • The signals corresponding to the analyte and the internal standard are integrated.

  • Calculation: The concentration of the analyte is calculated from the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Visualizing the Workflow: From Sample to Result

To better understand the logical flow of these analytical processes, the following diagrams illustrate the key steps in each methodology.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification Result Result Quantification->Result Identification->Result

A typical workflow for GC-MS analysis of cyclopropane isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation Chiral HPLC Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Quantification Detection->Quantification ee_Calculation Enantiomeric Excess Calculation Detection->ee_Calculation Result Result Quantification->Result ee_Calculation->Result

A typical workflow for chiral HPLC analysis of cyclopropane isomers.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample_Standard Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Standard->Dissolution Acquisition 1H NMR Data Acquisition Dissolution->Acquisition Integration Signal Integration Acquisition->Integration Calculation Concentration Calculation Integration->Calculation Result Result Calculation->Result

A typical workflow for qNMR analysis of cyclopropane-containing compounds.

Cross-Validation: Ensuring Data Integrity

For critical applications, cross-validation of results from two orthogonal methods, such as GC-MS and qNMR, provides the highest level of confidence in the analytical data.[2] This process ensures that different analytical techniques produce comparable and reliable results, strengthening the foundation for research and development decisions.

CrossValidation cluster_methods Analyte Cyclopropane Isomer Sample GCMS GC-MS Method Analyte->GCMS HPLC HPLC Method Analyte->HPLC qNMR qNMR Method Analyte->qNMR Result_GCMS Result A GCMS->Result_GCMS Result_HPLC Result B HPLC->Result_HPLC Result_qNMR Result C qNMR->Result_qNMR Comparison Compare Results Result_GCMS->Comparison Result_HPLC->Comparison Result_qNMR->Comparison Conclusion Validated & Comparable Data Comparison->Conclusion

Logical workflow for the cross-validation of analytical methods.

References

comparing alkyllithium reagents for allene synthesis from dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

The transformation of gem-dibromocyclopropanes into valuable allenes is a cornerstone reaction in organic synthesis. A critical factor influencing the success of this reaction is the choice of the alkyllithium reagent. This guide provides a detailed comparison of commonly used alkyllithium reagents, primarily methyllithium (B1224462) (MeLi) and n-butyllithium (n-BuLi), supported by experimental data to aid researchers in selecting the optimal conditions for their specific substrates.

The reaction of 1,1-dibromocyclopropane derivatives with alkyllithium reagents proceeds rapidly, even at low temperatures such as -78°C, to yield allenes.[1] This method is a convenient route to allenes starting from readily available ethylenic compounds.[1] The reaction involves a halogen-lithium exchange followed by the elimination of lithium bromide and ring-opening to form the allene (B1206475). The choice between different alkyllithium reagents can significantly impact reaction yields and purity of the final product.

Comparative Performance: Methyllithium vs. n-Butyllithium

Both methyllithium and n-butyllithium are effective in converting gem-dibromocyclopropanes to allenes.[1] However, their reactivity and the practical aspects of their use differ. Generally, n-butyllithium is more reactive than methyllithium.[1] While this increased reactivity can be advantageous, it can also lead to undesired side reactions.

Methyllithium is often considered the more convenient reagent for this transformation.[1] A key advantage is the avoidance of butyl bromide as a byproduct, which can sometimes be challenging to separate from the desired allene product, especially for lower-boiling allenes.[1]

The following table summarizes the performance of methyllithium and n-butyllithium in the synthesis of various allenes from their corresponding this compound precursors.

This compound DerivativeAlkyllithium ReagentAllene ProductYield (%)
1,1-dibromo-2,2,3-trimethylcyclopropaneMeLi2-Methylpenta-2,3-diene69
1,1-dibromo-2,2,3-trimethylcyclopropanen-BuLi2-Methylpenta-2,3-diene68
1,1-dibromo-2-hexylcyclopropaneMeLiNona-1,2-diene89
1,1-dibromo-2,2-dimethylcyclopropaneMeLi3-Methylbuta-1,2-diene92 (GC)

Data sourced from Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693.[1]

The data indicates that for the substrates tested, both reagents provide good to excellent yields of the corresponding allenes.

Reaction Mechanism and Considerations

The reaction is believed to proceed through a carbene intermediate (cyclopropylidene) in some cases, which can influence the product distribution, particularly when isomeric mixtures are possible.[1] The first step is a halogen-lithium interconversion, forming a 1-lithio-1-halocyclopropane derivative.[1] This intermediate then eliminates lithium halide.

Figure 1. General reaction pathway for allene synthesis from gem-dibromocyclopropanes.

It is crucial to carry out the reaction at low temperatures and to minimize the contact time of the product with the basic reaction mixture to prevent the isomerization of the allene to the corresponding acetylene.[1] This is particularly important for phenyl-substituted allenes, which are more susceptible to this rearrangement.[1]

Experimental Protocol

The following is a general experimental procedure for the synthesis of allenes from 1,1-dibromocyclopropanes using an alkyllithium reagent.

Materials:

  • This compound derivative (0.1 mole)

  • Dry ether (25 ml)

  • Ethereal solution of alkyllithium (methyllithium or n-butyllithium) (0.12 mole)

  • Dry ice/acetone bath

  • Water

  • Sodium sulfate

Procedure:

  • A solution of the this compound derivative in dry ether is prepared in a flask equipped with a dropping funnel and a stirrer.

  • The flask is cooled in a dry ice/acetone bath to a temperature between -30°C and -40°C.[1]

  • The ethereal solution of the alkyllithium reagent is added dropwise to the stirred solution over a period of 30 minutes.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[1]

  • Water is then carefully added to quench the reaction.[1]

  • The ether layer is separated, and the aqueous layer is extracted with a small amount of ether.[1]

  • The combined ether solutions are washed with water until neutral and then dried over sodium sulfate.[1]

  • The ether is removed by distillation, and the resulting allene can be further purified by fractional distillation.[1]

Note: For low-boiling allenes, distillation of the ether should be performed using an efficient fractionating column.[1]

Conclusion

Both methyllithium and n-butyllithium are highly effective reagents for the synthesis of allenes from gem-dibromocyclopropanes. While n-butyllithium is generally more reactive, methyllithium offers the practical advantage of avoiding the formation of butyl bromide, simplifying product purification. The choice of reagent may depend on the specific substrate, the desired scale of the reaction, and the available purification methods. For most applications, methyllithium represents a convenient and high-yielding option for this valuable transformation. Researchers should carefully consider the reaction temperature and workup procedure to minimize potential side reactions, such as allene-acetylene rearrangement.

References

A Comparative Guide to the Stereospecificity of Carbene Addition from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties. The addition of carbenes to alkenes is a fundamental and powerful method for the synthesis of these three-membered rings. The stereochemical outcome of this reaction is highly dependent on the method of carbene generation. This guide provides an objective comparison of the stereospecificity of carbene additions from three common precursors: Simmons-Smith reagents, dihalomethanes, and diazo compounds, supported by experimental data and detailed protocols.

Simmons-Smith Reaction: A Classic Approach to Stereospecific Cyclopropanation

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, to deliver a methylene (B1212753) group to an alkene.[1] This reaction is renowned for its high degree of stereospecificity, proceeding via a concerted mechanism where the methylene group is added to the same face of the double bond (syn-addition).[2] The geometry of the starting alkene is therefore retained in the cyclopropane product.[1]

Quantitative Data for Simmons-Smith Reactions

The diastereoselectivity of the Simmons-Smith reaction can be exceptionally high, particularly when directed by a nearby functional group, such as a hydroxyl group in an allylic alcohol. This directing effect leads to the formation of a single dominant diastereomer.

Alkene SubstrateCarbene Precursor/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Chiral Allylic AlcoholEt₂Zn, CH₂I₂>50:1N/A[3]
Cyclohexene (B86901)Zn-Cu, CH₂I₂>99:1 (syn)N/A[1]
(Z)-alkenyl cyclopropyl (B3062369) carbinolEt₂Zn, CH₂I₂single diastereomerN/A[4]
(E)-alkenyl cyclopropyl carbinolEt₂Zn, CH₂I₂single diastereomerN/A[4]
Allylic AlcoholsEt₂Zn, CH₂I₂, (R,R)-diethyl tartrateN/Aup to 88%[5]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol is adapted from the work of Charette et al. and is representative of a directed Simmons-Smith reaction.

Materials:

  • Chiral allylic alcohol

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried flask under an inert atmosphere (e.g., argon) is charged with a solution of the chiral allylic alcohol in anhydrous toluene.

  • The solution is cooled to -35 °C.

  • Diethylzinc (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -35 °C.

  • Diiodomethane (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to warm slowly to 0 °C and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the cyclopropylmethyl alcohol.

Dihalocarbene Addition: Stereospecific Formation of Dihalocyclopropanes

Dihalocarbenes, most commonly dichlorocarbene (B158193) (:CCl₂), are typically generated in situ from the reaction of a haloform (e.g., chloroform (B151607), CHCl₃) with a strong base, often under phase-transfer catalysis conditions.[6][7] The addition of singlet dichlorocarbene to an alkene is a concerted cycloaddition, which results in the stereospecific formation of a dichlorocyclopropane.[8] The stereochemistry of the alkene is preserved in the product; a cis-alkene gives a cis-disubstituted cyclopropane, and a trans-alkene gives a trans-disubstituted cyclopropane.[9][10]

Quantitative Data for Dichlorocarbene Additions

While often cited as being completely stereospecific, the degree of stereoselectivity can be influenced by reaction conditions and the nature of the substrate.

Alkene SubstrateCarbene Precursor/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
cis-2-PenteneCHCl₃, KOH>99:1 (cis)N/A[9]
trans-2-PenteneCHCl₃, KOH>99:1 (trans)N/A[9]
CyclohexeneCHCl₃, NaOH, PTC>99:1 (syn)N/A[6]
Styrene (B11656)CHCl₃, NaOH, MPTCN/AN/A[11]
α-MethylstyreneCHCl₃, NaOH, BTEACN/AN/A[12]

PTC: Phase-Transfer Catalyst; MPTC: Multi-site Phase-Transfer Catalyst; BTEAC: Benzyltriethylammonium chloride

Experimental Protocol: Dichlorocarbene Addition to Cyclohexene via Phase-Transfer Catalysis

This protocol is a representative example of generating dichlorocarbene from chloroform and a strong base using a phase-transfer catalyst.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cyclohexene and the phase-transfer catalyst are dissolved in chloroform.

  • The 50% aqueous sodium hydroxide solution is added slowly with vigorous stirring. The reaction is often exothermic and may require cooling in an ice bath.

  • The reaction mixture is stirred vigorously at room temperature for several hours.

  • After the reaction is complete (monitored by TLC or GC), water is added to dissolve the inorganic salts.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 7,7-dichloronorcarane, can be purified by distillation or column chromatography.

Carbenes from Diazo Compounds: Versatility and High Stereoselectivity

Diazo compounds, such as diazomethane (B1218177) (CH₂N₂) and ethyl diazoacetate (EDA), are versatile precursors for carbene generation, which can be achieved through photolysis, thermolysis, or, most commonly, transition metal catalysis.[13] Rhodium(II) and copper(I) complexes are particularly effective catalysts for the cyclopropanation of alkenes with diazoacetates. These reactions are known to be highly stereoselective, with the stereochemistry of the product being influenced by the catalyst, the solvent, and the substrate.[14][15]

Quantitative Data for Rhodium-Catalyzed Cyclopropanations with Ethyl Diazoacetate

The use of chiral rhodium catalysts allows for highly enantioselective cyclopropanations, making this a powerful method for the synthesis of chiral cyclopropanes.

Alkene SubstrateDiazo CompoundCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄>97:377%[14]
Ethyl acrylatetert-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄N/A91%[14]
StyreneMethyl 4-methoxyphenyldiazoacetateRh₂(R-DOSP)₄>95:590%[15]
StyreneMethyl 2-methylphenyldiazoacetateRh₂(S-PTAD)₄>95:592%[15]
StyreneEthyl diazoacetate(N,C)Rh(CO)Cl / AgOTf>99:1 (cis)N/A[16]
Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of an alkene with ethyl diazoacetate.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (e.g., 0.01 mmol) and anhydrous dichloromethane.

  • Add styrene (e.g., 2.0 mmol) to the catalyst solution.

  • A solution of ethyl diazoacetate in anhydrous dichloromethane is added slowly via a syringe pump over several hours to the stirred reaction mixture at room temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopropane product.

Summary and Comparison

G cluster_precursors Carbene Precursors cluster_characteristics Reaction Characteristics Simmons-Smith Simmons-Smith Stereospecific Stereospecific Simmons-Smith->Stereospecific High Diastereoselective Diastereoselective Simmons-Smith->Diastereoselective High (with directing groups) Enantioselective Enantioselective Simmons-Smith->Enantioselective Possible (with chiral auxiliaries) Dihalomethanes Dihalomethanes Dihalomethanes->Stereospecific High Dihalomethanes->Diastereoselective Generally high Dihalomethanes->Enantioselective Possible (with chiral PTCs) Diazo Compounds Diazo Compounds Diazo Compounds->Stereospecific High (concerted) Diazo Compounds->Diastereoselective High (catalyst controlled) Diazo Compounds->Enantioselective High (with chiral catalysts)

G Start Start Precursor Select Carbene Precursor (e.g., CH₂I₂, CHCl₃, N₂CHCO₂Et) Start->Precursor Generation Generate Carbene/Carbenoid (e.g., with Zn-Cu, base, or catalyst) Precursor->Generation Reaction Carbene Addition Reaction Generation->Reaction Alkene Alkene Substrate Alkene->Reaction Product Cyclopropane Product Reaction->Product End End Product->End

Conclusion

The choice of carbene precursor has a profound impact on the stereochemical outcome of cyclopropanation reactions.

  • Simmons-Smith reagents offer a reliable and highly stereospecific method for the synthesis of simple cyclopropanes, with the added advantage of high diastereoselectivity in the presence of directing groups.

  • Dihalocarbenes provide a straightforward route to dihalocyclopropanes with excellent stereospecificity, preserving the geometry of the starting alkene.

  • Diazo compounds , particularly in conjunction with transition metal catalysts, represent the most versatile method, allowing for high levels of both diastereoselectivity and enantioselectivity, making them the preferred choice for the synthesis of complex, chiral cyclopropane-containing molecules.

The selection of the appropriate carbene precursor and reaction conditions is therefore a critical consideration in the design of a synthetic route towards a target molecule containing a cyclopropane ring, and should be guided by the desired stereochemical outcome and the functional group tolerance of the substrate.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Dibromocyclopropane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. 1,1-Dibromocyclopropane, a halogenated organic compound, necessitates specific handling and disposal protocols to mitigate risks. This guide provides essential, procedural information for the proper disposal of this compound, fostering a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Protocols

Prior to commencing any disposal procedure, it is imperative to handle this compound within a controlled laboratory setting, adhering to strict safety measures.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent any potential exposure. This includes:

  • Eye Protection: Chemical safety goggles are essential.[1]

  • Hand Protection: Nitrile rubber gloves are recommended for handling.[1]

  • Body Protection: A laboratory coat should be worn at all times.[1]

Engineering Controls:

  • Ventilation: All operations involving this compound must be conducted inside a certified chemical fume hood to minimize the inhalation of vapors.[1]

Quantitative Data for Disposal Management

While specific quantitative disposal limits for this compound are subject to local, state, and federal regulations, the following table summarizes key information for its safe management as a hazardous waste.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Waste (Halogenated Organic Compound)Based on the presence of bromine, a halogen.[1]
UN Number Not explicitly assigned; refer to regulations for flammable/toxic liquids.Similar compounds like cyclopropane (B1198618) have a UN number (1027).[2]
RCRA Code (USA) Dependent on specific waste characteristics; may fall under "F" or "U" lists.Consultation with Environmental Health and Safety (EHS) is required.
Container Type Chemically resistant, leak-proof container (e.g., glass or HDPE).[3]To prevent reactions and spills.
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," "this compound".[1][3]For clear identification and proper handling.

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound is dictated by its classification as a halogenated hazardous waste. Strict adherence to the following steps is crucial for safe and compliant disposal.

Step 1: Waste Segregation

  • Dedicated Waste Stream: this compound waste must be collected separately from non-halogenated organic waste, as well as acidic and basic waste streams.[1] Mixing can lead to hazardous chemical reactions and complicate the disposal process.[1]

  • Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and specify "this compound".[1]

Step 2: Waste Collection

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible container for the collection of waste.[1]

  • Secure Closure: Always keep the waste container tightly sealed when not in use to prevent the escape of vapors.[3]

Step 3: Temporary Storage in the Laboratory

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area for hazardous waste.[1]

  • Secondary Containment: It is best practice to store waste containers within a secondary containment unit to minimize the impact of any potential spills.[1]

Step 4: Final Disposal

  • Licensed Waste Hauler: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1]

  • Regulatory Compliance: Ensure that the entire disposal process is in full compliance with all applicable local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Step 5: Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills: For minor spills, absorb the material using an inert absorbent like vermiculite (B1170534) or sand.[1] The contaminated absorbent material should then be collected and placed into the designated hazardous waste container.[1]

  • Large Spills: In the case of a more significant spill, evacuate the immediate area and promptly contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Initial Handling in Fume Hood (with appropriate PPE) B Waste Generation A->B C Segregate as Halogenated Waste B->C H Spill Occurs B->H D Collect in Labeled, Compatible Container C->D E Store in Designated Secondary Containment Area D->E F Arrange for Pickup by Licensed Waste Disposal E->F G Final Disposal via Incineration F->G I Small Spill: Absorb and Collect H->I Minor J Large Spill: Evacuate and Contact EHS H->J Major I->D

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,1-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1-Dibromocyclopropane

Physicochemical and Hazard Data

Limited quantitative data is available for this compound. The following table summarizes known and inferred information. Researchers should handle this compound with caution, assuming it may be toxic, irritant, and environmentally hazardous.

PropertyValue
Molecular Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol [1]
CAS Number 3591-34-2[1]
Appearance Data not available; likely a liquid.
Boiling Point Data not available.
Density Data not available.
Solubility Expected to be insoluble in water and soluble in organic solvents like chloroform (B151607) and methanol.[2]
GHS Hazard Statements Not classified. Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] May be harmful if swallowed and hazardous to the aquatic environment.
GHS Pictograms Not assigned. Based on analogous compounds, the following may be relevant: irritant, Health Hazard, Environmental Hazard.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield are required. Eyewear must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles when there is a risk of splashing.
Skin and Body Protection A chemical-resistant and flame-retardant lab coat must be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Given the potential for reactivity, consider double-gloving. Always consult the glove manufacturer's chemical resistance guide and inspect gloves before each use.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if exposure limits are likely to be exceeded. A formal respiratory protection program, including fit testing, is necessary for respirator use.
Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand, vermiculite), and designated hazardous waste containers readily available. Do not use combustible materials to absorb spills.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1]

2. Safe Handling Procedures:

  • Receiving: Upon receipt, transport the chemical in a secondary container to the laboratory. Inspect the container for any signs of damage or leakage within a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Dispensing: Use spark-proof tools for transferring the liquid. Ground and bond containers when transferring large volumes to prevent static discharge.

  • Experimental Use: Work with the smallest quantity of the chemical necessary for the experiment.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all work surfaces and equipment after use. A detergent solution is appropriate for general cleaning.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Large Spill In the case of a significant spill, evacuate the area immediately and contact your institution's EHS department.
Small Spill For minor spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated hazardous waste container.
Disposal Plan

The disposal of this compound must be handled as halogenated hazardous waste.

1. Waste Segregation and Collection:

  • Chemical Waste: All solutions and unused portions of this compound must be collected as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical. The container should be labeled "Halogenated Organic Waste" and specify "this compound".[5][6] Do not overfill the container.

2. Storage of Waste:

  • Secondary Containment: Store waste containers in a secondary containment unit to mitigate the impact of potential spills.

  • Storage Area: The designated storage area for hazardous waste should be clearly marked, secure, and well-ventilated.

3. Final Disposal:

  • Regulatory Compliance: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[6]

  • Prohibition: Never dispose of this compound or contaminated materials in the standard trash or down the sanitary sewer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Assemble PPE prep3->prep4 handle1 Don Full PPE prep4->handle1 handle2 Transfer Chemical in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Segregate Waste at Point of Generation handle3->handle4 em1 Spill or Exposure Event handle3->em1 If Incident Occurs post1 Decontaminate Work Area & Equipment handle4->post1 post2 Properly Label & Store Waste Container post1->post2 post3 Doff & Dispose of Contaminated PPE post2->post3 post5 Arrange for EHS Waste Pickup post2->post5 post4 Wash Hands Thoroughly post3->post4 em2 Evacuate Area / Use Eyewash/Shower em1->em2 em3 Notify Supervisor & EHS em2->em3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.